molecular formula C10H13NO3 B1599329 3-Cyclohexylisoxazole-5-carboxylic acid CAS No. 876716-46-0

3-Cyclohexylisoxazole-5-carboxylic acid

Cat. No.: B1599329
CAS No.: 876716-46-0
M. Wt: 195.21 g/mol
InChI Key: NWLZQPLTGHCFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexylisoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLZQPLTGHCFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424402
Record name 3-cyclohexylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-46-0
Record name 3-cyclohexylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Cyclohexylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Cyclohexylisoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents.[1][2] This document delves into the prevalent synthetic strategies, emphasizing the underlying chemical principles, providing detailed experimental protocols, and offering insights into reaction optimization and characterization of the target molecule. The primary focus is on the construction of the isoxazole ring through cycloaddition reactions and subsequent functional group manipulations. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel isoxazole-containing compounds for therapeutic applications.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is found in a variety of natural products and synthetic molecules with diverse biological activities, including anti-inflammatory, anticancer, and antianaphylactic properties.[1] The unique electronic properties and steric profile of the isoxazole ring allow it to serve as a versatile scaffold in drug design, often acting as a bioisostere for other functional groups like carboxylic acids.[3] Specifically, 3-substituted-5-carboxylic acid isoxazoles are key intermediates in the synthesis of various therapeutic agents, including potent inhibitors of enzymes like xanthine oxidase.[4] The cyclohexyl substituent at the 3-position introduces lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and efficient methods involve the construction of the isoxazole ring as the core synthetic step. Two primary strategies will be discussed in detail:

  • Strategy A: [3+2] Cycloaddition of a Nitrile Oxide with an Alkyne. This is a powerful and widely used method for constructing the isoxazole ring.[5][6][7] The regioselectivity of this reaction is a critical consideration.

  • Strategy B: Condensation of a β-Ketoester with Hydroxylamine. This classical approach offers a straightforward route to the isoxazole core, although it can sometimes lead to isomeric impurities.[8][9][10]

The following diagram illustrates the general retrosynthetic approach for the target molecule.

G Target This compound Intermediate_Ester Ethyl 3-Cyclohexylisoxazole-5-carboxylate Target->Intermediate_Ester Hydrolysis Strategy_A Strategy A: [3+2] Cycloaddition Intermediate_Ester->Strategy_A Strategy_B Strategy B: Condensation Intermediate_Ester->Strategy_B Starting_A1 Cyclohexanecarboxaldehyde Oxime Strategy_A->Starting_A1 Starting_A2 Ethyl Propiolate Strategy_A->Starting_A2 Starting_B1 Ethyl 2-cyclohexyl-2-oxoacetate Strategy_B->Starting_B1 Starting_B2 Hydroxylamine Strategy_B->Starting_B2

Figure 1: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Strategy A: [3+2] Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a highly efficient method for the regioselective synthesis of isoxazoles.[5][7][11] In this approach, the nitrile oxide is typically generated in situ from the corresponding aldoxime to avoid its dimerization.

3.1.1. Overall Reaction Scheme

The overall transformation can be depicted as follows:

G cluster_0 Step 1: In situ Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Hydrolysis Oxime Cyclohexanecarboxaldehyde Oxime NitrileOxide Cyclohexyl Nitrile Oxide Oxime->NitrileOxide [Oxidizing Agent] e.g., NCS, Bleach Alkyne Ethyl Propiolate Intermediate_Ester Ethyl 3-Cyclohexylisoxazole-5-carboxylate Alkyne->Intermediate_Ester NitrileOxide_ref->Intermediate_Ester Final_Product This compound Intermediate_Ester_ref->Final_Product Base or Acid Hydrolysis

Figure 2: Workflow for the [3+2] cycloaddition synthesis route.

3.1.2. Experimental Protocol

Step 1: Synthesis of Cyclohexanecarboxaldehyde Oxime

  • To a stirred solution of cyclohexanecarboxaldehyde (1.0 eq) in ethanol (5 M), add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude oxime, which can often be used in the next step without further purification.

Step 2: In situ Generation of Cyclohexyl Nitrile Oxide and Cycloaddition

  • Dissolve the cyclohexanecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (bleach, 1.2 eq) or N-chlorosuccinimide (NCS, 1.1 eq) in the same solvent. The use of a biphasic system with a phase-transfer catalyst can also be effective.[6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • After completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 3-cyclohexylisoxazole-5-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 3-cyclohexylisoxazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base such as sodium hydroxide or lithium hydroxide (2-3 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[12]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with cold 1 M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

3.1.3. Mechanistic Causality

The choice of a mild oxidizing agent like NCS or bleach for the in situ generation of the nitrile oxide is crucial to prevent its undesired dimerization into a furoxan. The regioselectivity of the cycloaddition, yielding the 3,5-disubstituted isoxazole, is governed by the electronic and steric properties of both the nitrile oxide and the alkyne. Generally, the reaction proceeds via a concerted mechanism, although stepwise pathways can also be involved.[11]

Strategy B: Condensation of a β-Ketoester with Hydroxylamine

This classical method involves the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring.[8][9][10] The key starting material for this route is ethyl 2-cyclohexyl-2-oxoacetate.

3.2.1. Overall Reaction Scheme

The synthetic sequence is outlined below:

G cluster_0 Step 1: Synthesis of β-Ketoester cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Hydrolysis Grignard Cyclohexylmagnesium Bromide Ketoester Ethyl 2-cyclohexyl-2-oxoacetate Grignard->Ketoester Oxalate Diethyl Oxalate Oxalate->Ketoester Hydroxylamine Hydroxylamine Intermediate_Ester Ethyl 3-Cyclohexylisoxazole-5-carboxylate Hydroxylamine->Intermediate_Ester Ketoester_ref->Intermediate_Ester Final_Product This compound Intermediate_Ester_ref->Final_Product Base or Acid Hydrolysis

Figure 3: Workflow for the β-ketoester condensation route.

3.2.2. Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyclohexyl-2-oxoacetate

  • Prepare a solution of cyclohexylmagnesium bromide in THF.

  • In a separate flask, dissolve diethyl oxalate (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the Grignard reagent (1.0 eq) to the diethyl oxalate solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-cyclohexyl-2-oxoacetate.[13]

Step 2: Synthesis of Ethyl 3-Cyclohexylisoxazole-5-carboxylate

  • Dissolve ethyl 2-cyclohexyl-2-oxoacetate (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq) and an appropriate base such as sodium acetate or pyridine (1.2 eq).

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 3: Hydrolysis to this compound

This step is identical to the hydrolysis described in Strategy A (Section 3.1.2, Step 3).

3.2.3. Mechanistic Causality

The reaction between the β-ketoester and hydroxylamine can proceed through two different pathways, potentially leading to the formation of the isomeric 5-cyclohexylisoxazole-3-carboxylic acid. The regioselectivity is highly dependent on the reaction conditions, particularly the pH.[2][10] Generally, under neutral or slightly acidic conditions, the more nucleophilic nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl, leading to the desired 3-substituted isoxazole.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of the final product and its ethyl ester intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Ethyl 3-Cyclohexylisoxazole-5-carboxylate C12H17NO3223.27Colorless oil or low melting solidN/A~4.4 (q, 2H), ~2.8 (m, 1H), ~1.2-2.0 (m, 10H), ~1.4 (t, 3H)~170, ~160, ~158, ~105, ~62, ~35, ~32, ~26, ~25, ~14
This compound C10H13NO3195.22[14]White to off-white solidN/A~10.5 (br s, 1H), ~6.8 (s, 1H), ~2.8 (m, 1H), ~1.2-2.0 (m, 10H)~175, ~165, ~160, ~105, ~35, ~32, ~26, ~25

Note: The exact NMR chemical shifts may vary depending on the solvent and concentration.

Applications in Drug Discovery

This compound and its derivatives are valuable building blocks in medicinal chemistry. The carboxylic acid moiety provides a handle for further functionalization, such as amide bond formation, to generate libraries of compounds for biological screening. The isoxazole core, coupled with the lipophilic cyclohexyl group, makes this scaffold attractive for targeting a range of biological targets, including enzymes and receptors where hydrophobic interactions are key. For instance, related isoxazole carboxylic acids have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity.[15]

Conclusion

This technical guide has outlined two robust and reliable synthetic routes for the preparation of this compound. The [3+2] cycloaddition approach generally offers higher regioselectivity and milder reaction conditions, while the condensation of a β-ketoester with hydroxylamine provides a more classical and often scalable alternative. The choice of synthetic strategy will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable heterocyclic building block for their drug discovery and development programs.

References

An In-Depth Technical Guide to 3-Cyclohexylisoxazole-5-carboxylic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Cyclohexylisoxazole-5-carboxylic acid (CAS No. 876716-46-0), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] This document is structured to deliver field-proven insights and technical accuracy, reflecting the expertise required for advanced chemical research.

Introduction: The Significance of the Isoxazole Scaffold

This compound belongs to the isoxazole class of five-membered heterocyclic compounds. The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and approved pharmaceuticals. Its structural features, including the ability to participate in hydrogen bonding and π-π stacking, make it a versatile core for designing compounds that interact with biological targets. The title compound combines this valuable heterocycle with a cyclohexyl group, which enhances lipophilicity, and a carboxylic acid group, a critical functionality for modulating solubility and target binding.

The strategic placement of the cyclohexyl group at the 3-position and the carboxylic acid at the 5-position creates a molecule with distinct regions of polarity and non-polarity, making it an ideal starting point for the synthesis of compound libraries for drug screening. Its structure allows for straightforward chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 876716-46-0[1][2]
Molecular Formula C₁₀H₁₃NO₃[1][3]
Molecular Weight 195.22 g/mol [3][4]
Appearance Expected to be a solid (e.g., pale cream to yellow powder)[5]
pKa (Predicted) ~2.3 - 4.5[6]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF).[6][7]
Storage 2-8°C, dry conditions, away from light.[3][8]

Expert Insights on Physicochemical Properties:

  • Solubility Profile: The molecule's amphipathic nature, with a bulky, nonpolar cyclohexyl ring and a polar carboxylic acid, dictates its solubility. It is expected to have limited solubility in water but good solubility in polar organic solvents.[6][7] Researchers should consider solvents like DMSO or DMF for preparing stock solutions for biological screening. The solubility of carboxylic acids in some organic solvents can be significantly enhanced by the presence of small amounts of water.[9][10]

Synthesis and Reactivity

Synthetic Pathway: 1,3-Dipolar Cycloaddition

The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6] This reaction is highly efficient and regioselective.

The synthesis of this compound can be logically achieved via the reaction of a nitrile oxide generated in situ from cyclohexanecarboxaldehyde oxime and an alkyne bearing a carboxylate or ester group, such as ethyl propiolate. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis
  • Step 1: Formation of Cyclohexanecarboxaldehyde Oxime. To a solution of cyclohexanecarboxaldehyde and hydroxylamine hydrochloride in ethanol, a base such as pyridine or sodium acetate is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product oxime is then isolated via extraction and purified.

  • Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition. The cyclohexanecarboxaldehyde oxime is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Ethyl propiolate is added. A chlorinating/oxidizing agent, such as N-chlorosuccinimide (NCS) in the presence of a catalytic amount of pyridine, or sodium hypochlorite, is added portion-wise to generate the nitrile oxide in situ. The nitrile oxide immediately undergoes cycloaddition with the ethyl propiolate. The reaction is typically stirred at room temperature.

  • Step 3: Hydrolysis to the Carboxylic Acid. Once the cycloaddition is complete, the crude ethyl 3-cyclohexylisoxazole-5-carboxylate is subjected to hydrolysis. A solution of sodium hydroxide or lithium hydroxide in a methanol/water mixture is added, and the reaction is stirred, often with gentle heating, until the ester is fully cleaved.[5]

  • Step 4: Workup and Purification. The reaction mixture is cooled, and the methanol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., 1N HCl) to a pH of ~2, causing the carboxylic acid to precipitate. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functionality. The isoxazole ring is generally stable under common synthetic conditions. This differential reactivity is highly advantageous, allowing for selective modification of the carboxyl group.

// Node styles StartNode [label="3-Cyclohexylisoxazole-\n5-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Amide Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Ester Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcidChloride [label="Acid Chloride", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Alcohol [label="Primary Alcohol", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges with labels StartNode -> Amide [label=" Amine, \n Coupling Agent \n(e.g., HATU, EDC)"]; StartNode -> Ester [label=" Alcohol, \n Acid Catalyst \n(e.g., H2SO4)"]; StartNode -> AcidChloride [label=" SOCl2 or \n(COCl)2 "]; AcidChloride -> Amide [label=" Amine "]; AcidChloride -> Ester [label=" Alcohol "]; StartNode -> Alcohol [label=" Reduction \n(e.g., LiAlH4, BH3)"]; }

References

An In-Depth Technical Guide to 3-Cyclohexylisoxazole-5-carboxylic acid (CAS Number 876716-46-0)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to serve as a versatile scaffold in the design of novel therapeutic agents.[1][2] Its unique electronic properties and capacity for diverse substitutions have led to its incorporation into a wide array of clinically approved drugs, spanning indications from antibacterials to anti-inflammatory and anti-cancer agents.[3][4][5] 3-Cyclohexylisoxazole-5-carboxylic acid represents a key building block within this chemical space, offering a lipophilic cyclohexyl moiety at the 3-position and a crucial carboxylic acid handle at the 5-position for further chemical elaboration. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 876716-46-0
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Predicted to be a white to off-white solid
Solubility Predicted to be soluble in organic solvents such as methanol, ethanol, DMSO, and DMF, with limited solubility in water.

Proposed Synthesis of this compound

The most logical and convergent synthetic strategy for this compound involves a two-step sequence: a 1,3-dipolar cycloaddition to construct the isoxazole core, followed by saponification of the resulting ester to yield the target carboxylic acid. This approach is widely utilized for the synthesis of substituted isoxazoles due to its high efficiency and regioselectivity.[6][7]

Synthesis_Workflow Reactant1 Cyclohexanecarboxaldehyde Intermediate1 Cyclohexanecarboxaldoxime Reactant1->Intermediate1 Condensation Reactant2 Hydroxylamine Reactant2->Intermediate1 Intermediate2 Ethyl 3-cyclohexylisoxazole-5-carboxylate Intermediate1->Intermediate2 1,3-Dipolar Cycloaddition Reactant3 Ethyl propiolate Reactant3->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Saponification

Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 3-cyclohexylisoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful and versatile reaction for the construction of five-membered heterocycles.[8][9] In this step, a nitrile oxide, generated in situ from cyclohexanecarboxaldoxime, reacts with the dipolarophile, ethyl propiolate, to regioselectively form the 3,5-disubstituted isoxazole ring. The in situ generation of the nitrile oxide is crucial to avoid its dimerization and is typically achieved using a mild oxidizing agent.[10][11][12]

Cycloaddition_Mechanism cluster_0 Nitrile Oxide Generation cluster_1 1,3-Dipolar Cycloaddition Aldoxime Cyclohexanecarboxaldoxime NitrileOxide Cyclohexyl Nitrile Oxide Aldoxime->NitrileOxide [Oxidation] e.g., NCS/Pyridine or NaOCl NitrileOxide_ref Cyclohexyl Nitrile Oxide TransitionState [Transition State] NitrileOxide_ref->TransitionState EthylPropiolate Ethyl propiolate EthylPropiolate->TransitionState IsoxazoleEster Ethyl 3-cyclohexylisoxazole-5-carboxylate TransitionState->IsoxazoleEster

Figure 2: Mechanism of 1,3-dipolar cycloaddition.

Experimental Protocol (Proposed):

  • Preparation of Cyclohexanecarboxaldoxime: To a solution of cyclohexanecarboxaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) is added. The mixture is stirred at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde. The reaction mixture is then concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford cyclohexanecarboxaldoxime, which can be used in the next step without further purification.

  • 1,3-Dipolar Cycloaddition: In a round-bottom flask, cyclohexanecarboxaldoxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or THF. Ethyl propiolate (1.1 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) are added to the solution. The mixture is cooled to 0 °C, and a solution of an oxidizing agent (e.g., N-chlorosuccinimide (NCS) in DMF or aqueous sodium hypochlorite) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 3-cyclohexylisoxazole-5-carboxylate.

Step 2: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions.[13][14]

Experimental Protocol (Proposed):

  • To a solution of ethyl 3-cyclohexylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol, an aqueous solution of sodium hydroxide (2.0-3.0 eq) is added.

  • The reaction mixture is stirred at room temperature for 18-24 hours, or until TLC analysis shows complete consumption of the starting material.

  • The organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with 1N hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the cyclohexyl group, the isoxazole proton, and the carboxylic acid proton. The cyclohexyl protons will appear as a series of multiplets in the upfield region (δ 1.2-3.0 ppm). The proton at the 4-position of the isoxazole ring is anticipated to be a singlet at approximately δ 6.5-7.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet in the downfield region, typically δ 10-13 ppm.[15][16]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the cyclohexyl carbons, the isoxazole ring carbons, and the carboxyl carbon. The cyclohexyl carbons are expected in the range of δ 25-45 ppm. The carbons of the isoxazole ring are predicted to appear around δ 110 ppm (C4), δ 160-165 ppm (C5), and δ 170-175 ppm (C3). The carboxyl carbon will be the most downfield signal, expected in the range of δ 165-185 ppm.[17][18][19]

Predicted NMR Data ¹H NMR (ppm) ¹³C NMR (ppm)
Cyclohexyl Protons 1.2-3.0 (m)25-45
Isoxazole H-4 6.5-7.0 (s)~110
Carboxylic Acid OH 10-13 (br s)-
Isoxazole C-3 -170-175
Isoxazole C-5 -160-165
Carboxyl C=O -165-185
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and the isoxazole ring. A very broad absorption band from 2500-3300 cm⁻¹ is expected for the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[20][21] The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring are expected in the 1600-1400 cm⁻¹ region.[20][22][23]

Functional Group Predicted Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500-3300Strong, Broad
C-H (Cyclohexyl) 2850-2950Medium-Strong
C=O (Carboxylic Acid) 1700-1725Strong
C=N (Isoxazole) ~1600Medium
C=C (Isoxazole) ~1450Medium
C-O (Carboxylic Acid) 1200-1300Medium
Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to show a prominent [M-H]⁻ ion in negative mode at m/z 194.2. In positive mode, an [M+H]⁺ ion at m/z 196.2 would be observed. The fragmentation pattern of the isoxazole ring often involves cleavage of the weak N-O bond. For carboxylic acids, a characteristic fragmentation is the loss of CO₂ (44 Da) from the deprotonated molecular ion in negative mode.[24][25]

Potential Applications in Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[26][27] These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] The cyclohexyl group at the 3-position of the target molecule provides a significant lipophilic character, which can be advantageous for cell membrane permeability and interaction with hydrophobic binding pockets of biological targets. The carboxylic acid at the 5-position serves as a key functional handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Given the established biological profiles of related isoxazoles, this compound is a valuable starting point for the development of novel therapeutic candidates in areas such as:

  • Anti-inflammatory agents: Many isoxazole-containing compounds have shown potent anti-inflammatory activity.[2]

  • Anticancer agents: The isoxazole scaffold is present in several compounds with demonstrated anti-proliferative effects against various cancer cell lines.[1]

  • Antimicrobial agents: Isoxazole derivatives have been explored for their antibacterial and antifungal properties.[6]

The synthesis of a library of derivatives from this compound, followed by high-throughput screening, would be a logical next step in exploring its therapeutic potential.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through a two-step process involving a 1,3-dipolar cycloaddition and subsequent saponification. While specific biological and spectroscopic data for this compound are not widely published, its structural features suggest significant potential for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising isoxazole derivative.

References

discovery and isolation of novel isoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Novel Isoxazole Compounds

Authored by a Senior Application Scientist

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Chemistry

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its remarkable versatility stems from its unique electronic properties, metabolic stability, and its capacity to serve as a bioisostere for other functional groups, making it a "privileged scaffold" in drug design.[5][6] Isoxazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][7][8][9][10] This is evidenced by their presence in commercially available drugs such as the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib.[2][8]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery of novel isoxazole compounds. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights into synthetic strategy, robust isolation protocols, and definitive structural elucidation. Our narrative is built upon a foundation of self-validating systems and authoritative scientific grounding, ensuring that the methodologies presented are both reliable and reproducible.

Part 1: The Strategic Synthesis of Novel Isoxazole Libraries

The discovery of novel compounds begins with their creation. The choice of synthetic route is paramount, as it dictates the accessible chemical space, the substitution patterns of the resulting isoxazoles, and the overall efficiency of the discovery workflow.

The Workhorse of Isoxazole Synthesis: [3+2] Dipolar Cycloaddition

The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction.[11][12] This reaction involves the concertedly proceeding addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or alkene.[12]

  • Causality of Choice : This method is favored for its high degree of control and predictability. The primary advantage is the ability to generate a wide array of substituted isoxazoles by simply varying the two starting components. The nitrile oxides are commonly generated in situ from aldoximes via oxidation, or from hydroximoyl chlorides via dehydrohalogenation, which avoids handling these often unstable intermediates.[13][14]

  • Regioselectivity : A critical consideration in [3+2] cycloadditions is regioselectivity—the orientation of the dipole addition. The reaction of nitrile oxides with terminal alkynes typically yields 3,5-disubstituted isoxazoles due to electronic and steric factors.[13] However, achieving other substitution patterns, such as the less common but pharmacologically interesting 3,4-disubstituted isoxazoles, often requires specialized strategies, such as using enamines as dipolarophiles or employing intramolecular cycloaddition strategies.[13][15]

G

Alternative Synthetic Approaches

While cycloaddition is dominant, other methods offer unique advantages for specific structural motifs. A classic approach involves the reaction of hydroxylamine with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone.[11]

  • Causality of Choice : This method is particularly useful when the 1,3-dicarbonyl precursor is readily available. It provides a straightforward route to isoxazoles where the substitution pattern is directly dictated by the structure of the dicarbonyl starting material.

Modern Methodologies: Enhancing Efficiency and Sustainability

Recent advancements focus on improving reaction conditions, yields, and environmental impact.[1][2]

  • Ultrasound-Assisted Synthesis : The application of ultrasonic irradiation can dramatically accelerate reaction rates, improve yields, and reduce the need for harsh solvents or high temperatures.[16] This green chemistry approach enhances mass transfer and can minimize byproduct formation.[16]

  • Metal-Free Synthesis : To circumvent the cost, toxicity, and potential product contamination associated with metal catalysts (often used in cycloadditions), metal-free synthetic routes are highly desirable.[12][17] These methods often employ organocatalysts or leverage reaction conditions to promote the desired transformation.[12][17]

Synthetic Method Key Reactants Typical Conditions Advantages Limitations
[3+2] Cycloaddition Nitrile Oxide + Alkyne/AlkeneVaries (base, oxidant, metal catalyst)High versatility, good control over substitutionRegioselectivity can be a challenge, potential metal contamination
Hydroxylamine Condensation 1,3-Diketone + HydroxylamineBasic or acidic, refluxSimple, readily available starting materialsLess versatile for diverse library synthesis
Ultrasound-Assisted VariousSonication, often at room temp.Fast, high yields, green approachRequires specialized equipment
Metal-Free Routes VariousOrganocatalysts, thermal conditionsAvoids metal toxicity and costMay have a narrower substrate scope
Protocol 1: Representative Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes the synthesis of 3-phenyl-5-methylisoxazole via a one-pot [3+2] cycloaddition.

Materials:

  • Benzaldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Propyne (or a suitable surrogate) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Safety First : Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup : To a stirred solution of benzaldoxime in DCM at 0 °C (ice bath), add NCS portion-wise over 15 minutes. The formation of the corresponding hydroximoyl chloride is typically observed.

  • Nitrile Oxide Generation : Slowly add triethylamine to the reaction mixture. The base facilitates the in situ dehydrochlorination to generate the benzonitrile oxide 1,3-dipole.

  • Cycloaddition : Introduce the alkyne (propyne) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration : Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue via flash column chromatography to isolate the pure 3-phenyl-5-methylisoxazole.

Part 2: Isolation and Purification of Novel Compounds

A successful synthesis yields a crude product containing the desired isoxazole, unreacted starting materials, and byproducts. A robust purification strategy is essential to isolate the novel compound in a state of high purity, which is a prerequisite for accurate characterization and biological testing.

Foundational Technique: Crystallization

For solid compounds, crystallization is often the most efficient method for achieving high purity on a large scale.[18]

  • Principle of Self-Validation : The technique relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures. A successful crystallization, yielding well-formed crystals with a sharp melting point, is in itself a strong indicator of purity. The process inherently selects for the major component, pushing impurities into the mother liquor.

  • Protocol : The impure solid is dissolved in a minimum amount of a suitable hot solvent. The solution is then slowly cooled, allowing pure crystals of the target compound to form, leaving impurities dissolved in the solvent.[18]

The Chromatographic Spectrum

Chromatography is indispensable for purifying complex mixtures, non-crystalline solids, or oils.[19][20] The choice of technique depends on the scale and required purity.

  • Flash Column Chromatography : This is the workhorse for routine laboratory purification (milligram to gram scale). It separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (an organic solvent system).[21] The polarity of the solvent is tuned to achieve optimal separation.

  • High-Performance Liquid Chromatography (HPLC) : For achieving the highest purity (>99%), especially for analytical standards or final compounds for biological assays, preparative HPLC is used. It operates under high pressure, using more advanced stationary phases for superior separation efficiency.[20]

  • Supercritical Fluid Chromatography (SFC) : An emerging green alternative, particularly for chiral separations (isolating individual enantiomers).[22] SFC uses supercritical CO₂ as the primary mobile phase, reducing organic solvent consumption.[22]

G Crude Crude Reaction Mixture IsSolid Is the product a solid? Crude->IsSolid Crystallize Attempt Crystallization IsSolid->Crystallize Yes Column Flash Column Chromatography IsSolid->Column No / Oil Success Success? Crystallize->Success Success->Column No Pure Pure Compound (>98%) Success->Pure Yes HPLC Preparative HPLC Column->HPLC For Higher Purity Column->Pure

Part 3: Structural Elucidation - Confirming the Novelty

Once a compound is purified, its exact molecular structure must be determined. A combination of spectroscopic techniques is employed to piece together the molecular puzzle, providing irrefutable evidence of the compound's identity and novelty.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of organic molecules in solution.[23] A suite of experiments provides a complete picture of the carbon-hydrogen framework.

  • ¹H NMR : Identifies all unique proton environments in the molecule, their relative numbers (integration), and their neighboring protons (multiplicity). For isoxazoles, the proton at the 4-position (H-4) has a characteristic chemical shift that can be used to distinguish between isomers.[23][24][25]

  • ¹³C NMR : Determines the number of unique carbon environments. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.[23]

  • 2D NMR (COSY, HSQC, HMBC) : These experiments establish connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for connecting molecular fragments and assigning quaternary carbons.[23]

Protocol 2: Sample Preparation for NMR Analysis
  • Sample Weighing : Accurately weigh 5-10 mg of the purified isoxazole compound.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a 5 mm NMR tube.[23]

  • Dissolution : Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Analysis : The sample is now ready for analysis using a high-field NMR spectrometer to acquire 1D and 2D spectra.

G H1 ¹H NMR C13 ¹³C NMR + DEPT COSY COSY H1->COSY ¹H-¹H Connectivity HSQC HSQC H1->HSQC ¹H-¹³C Direct Link HMBC HMBC H1->HMBC ¹H-¹³C Long-Range Link C13->HSQC C13->HMBC Structure Final Verified Structure COSY->Structure HSQC->Structure HMBC->Structure

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula of a compound.

  • High-Resolution Mass Spectrometry (HRMS) : This technique measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the compound's elemental formula.[23][26]

  • Tandem MS (MS/MS) : Provides structural information through controlled fragmentation of the molecular ion. Isoxazoles exhibit characteristic fragmentation patterns, often initiated by the cleavage of the weak N-O bond, which can serve as a structural fingerprint.[23][27]

X-Ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure. It is the gold standard for structural proof, revealing exact bond lengths, angles, and stereochemistry.[28]

Technique Information Provided Key Application for Isoxazoles
¹H NMR Proton environment, connectivityIsomer differentiation based on H-4 chemical shift[24]
¹³C NMR Carbon frameworkConfirming the number and type of carbon atoms
2D NMR Complete C-H framework connectivityUnambiguous assignment of all atoms in the structure[23]
HRMS Exact mass, elemental formulaConfirming the molecular formula[23][26]
MS/MS Fragmentation patternsStructural confirmation via characteristic N-O bond cleavage[27]
X-Ray Crystallography Absolute 3D structureDefinitive proof of structure and stereochemistry[28]

Conclusion and Future Outlook

The is a systematic process that integrates strategic synthesis, meticulous purification, and rigorous characterization. By understanding the causality behind each experimental step—from choosing a cycloaddition strategy that favors a desired substitution pattern to selecting a purification technique appropriate for the compound's physical state—researchers can navigate the discovery pipeline with greater efficiency and confidence. The continued evolution of synthetic methodologies, particularly towards greener and more efficient processes, promises to expand the accessible chemical space of isoxazole derivatives, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

theoretical studies of isoxazole ring stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Stability of the Isoxazole Ring

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dichotomy of the Isoxazole Ring

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in pharmaceuticals—from the anti-inflammatory Valdecoxib to the antibiotic Sulfamethoxazole—stems from its unique electronic properties and its ability to act as a versatile scaffold in drug design.[3][4] However, the true utility of the isoxazole ring lies in a delicate balance: it is an aromatic system, conferring a degree of stability, yet it possesses an inherent lability centered on the weak N-O bond.[4][5] This duality allows it to be both a stable pharmacophore and a latent reactive group, a feature that can be exploited in prodrug strategies and metabolic activation.

This technical guide provides an in-depth exploration of the theoretical principles governing the stability of the isoxazole ring. We will move beyond simple descriptions to analyze the causal factors behind its electronic structure, the profound influence of substituents, the mechanics of its degradation pathways, and the computational tools that allow us to predict and understand its behavior.

The Electronic Landscape: Aromaticity and the N-O Bond

The stability of the isoxazole ring is fundamentally rooted in its electronic structure. While often classified as aromatic, its properties are more nuanced than a simple benzene analogue. The ring is planar and contains 6 π-electrons (four from the two double bonds and two from the oxygen atom's lone pair), satisfying Hückel's (4n+2) rule for aromaticity.[6] However, the large electronegativity difference between the adjacent nitrogen and oxygen atoms creates a polarized, relatively weak N-O single bond, which is often the primary site of instability.[5][7]

Quantifying Aromaticity

Theoretical chemistry provides several indices to quantify the aromatic character of a molecule. These computational tools are essential for comparing the stability of different isoxazole derivatives.

  • Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. A negative NICS value calculated at the center of the ring (NICS(0)) indicates a diatropic ring current, characteristic of an aromatic system.

  • Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index. It evaluates the bond length alternation around the ring compared to an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

Computational studies on various nitrogen heterocycles show that while isoxazole is aromatic, its aromaticity is less pronounced than that of molecules like pyrrole or thiophene, reflecting the perturbing effect of the two adjacent heteroatoms.[8][9]

Table 1: Calculated Aromaticity Indices for Selected Five-Membered Heterocycles

Heterocycle NICS(0) (ppm) HOMA
Benzene -9.7 0.979
Pyrrole -15.2 0.950
Thiophene -13.5 0.966
Furan -8.7 0.899
Isoxazole -8.3 0.840
Oxazole -8.3 0.800

Note: Values are representative and can vary slightly with the level of theory used. Data compiled from various theoretical studies.[9]

The Role of Substituents: Tuning Ring Stability

Substituents are the primary tool for modulating the electronic properties and, consequently, the stability of the isoxazole ring. The position of the substituent (C3, C4, or C5) is critical, as it determines its interaction with the ring's electronic framework.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -COR) placed at the C4 position can significantly enhance the polarity of the C4-C5 bond, making the ring behave more like a Michael acceptor.[10] This polarization can lead to an elongation and weakening of the fragile N-O bond, increasing susceptibility to reductive cleavage.[10]

  • Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OR) can increase the electron density within the ring. Amines at the C5 position, for instance, have been computationally shown to influence the absorption spectra of isoxazoles, a key factor in controlling photochemical reactions.[11]

  • Aryl Substituents: Aromatic substituents can enhance chromophore absorption through "antenna effects," but they can also complicate photochemical pathways by causing overlapping absorption bands between the isoxazole starting material and its intermediates.[12]

The strategic placement of substituents is a cornerstone of isoxazole-based drug design, used to control metabolic stability and tune the molecule's reactivity.[13]

Substituent_Effects Logical Flow of Substituent Effects on Isoxazole Stability substituent Substituent Added to Isoxazole Ring position Position of Substitution (C3, C4, or C5) substituent->position type Electronic Nature (EDG vs. EWG) substituent->type electronics Alters Ring Electron Distribution position->electronics type->electronics bonds Modifies Bond Strengths (esp. N-O and C4-C5) electronics->bonds stability Impacts Overall Ring Stability (Kinetic & Thermodynamic) bonds->stability reactivity Changes Reactivity Profile (e.g., toward reduction, light) bonds->reactivity

Caption: Logical flow diagram illustrating how substituents influence isoxazole stability.

Pathways of Instability: Theoretical Insights into Ring-Opening Reactions

The theoretical stability of the isoxazole ring is practically tested by its susceptibility to ring-opening reactions. These reactions are not merely degradation pathways but are also synthetically useful transformations. Computational chemistry is indispensable for mapping the potential energy surfaces, identifying transition states, and calculating the activation energies for these processes.

A. Reductive Cleavage

The most common degradation pathway is the reductive cleavage of the N-O bond. This can be achieved catalytically (e.g., with Raney Nickel or Pd/C) to yield β-amino enones.[14] Theoretical studies focus on modeling the interaction of the isoxazole with the catalyst surface and the step-by-step mechanism of hydrogen addition.

B. Photochemical Isomerization

UV irradiation can induce a fascinating rearrangement of isoxazoles. This atom-economical process often proceeds through a carbonyl-2H-azirine intermediate, which can then rearrange to the more stable oxazole isomer.[12]

Photoisomerization_Workflow Photochemical Isomerization Pathway of Isoxazole isoxazole Isoxazole (Ground State) excited Excited State Isoxazole* isoxazole->excited UV Light (hν) cleavage N-O Bond Cleavage excited->cleavage azirine Carbonyl-2H-Azirine (Intermediate) cleavage->azirine Ring Contraction azirine->isoxazole Reverse Isomerization oxazole Oxazole (Stable Isomer) azirine->oxazole Irreversible Rearrangement

Caption: Key steps in the photoisomerization of isoxazole to oxazole.

Computational tools like Time-Dependent Density Functional Theory (TD-DFT) are crucial for predicting the absorption spectra of the isoxazole and its intermediates.[11][12] By carefully selecting substituents, it is possible to create a spectral window where the isoxazole can be selectively excited without triggering the reverse reaction from the azirine, thereby maximizing the yield of the desired product.[11]

C. Ring Opening via Electron Capture

Theoretical studies have shown that electron capture by the σ* lowest unoccupied molecular orbital (LUMO) of isoxazole can trigger the dissociation of the O-N bond, opening the ring.[15] Photodetachment of the resulting anion provides access to a neutral diradical structure where the oxygen and nitrogen fragments interact through space and through the remaining molecular framework. This process provides fundamental insights into the nature of the chemical bond and the diradical states that govern reactivity.[15]

The Theoretical Chemist's Toolkit: Methodologies and Protocols

Reliable theoretical investigation of isoxazole stability hinges on selecting the appropriate computational methods.

Core Computational Methods
  • Density Functional Theory (DFT): DFT is the workhorse for ground-state properties. Functionals like B3LYP are commonly used for geometry optimization, frequency calculations, and determining thermodynamic parameters.[8][16][17]

  • Time-Dependent DFT (TD-DFT): As mentioned, TD-DFT is the method of choice for calculating electronic excitation energies and predicting UV/Visible absorption spectra, which is essential for studying photochemical reactions.[12]

  • Ab Initio Methods: High-accuracy methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be used for benchmarking results, though they are more computationally expensive.[16]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, orbital interactions, and the nature of chemical bonds within the molecule, providing a quantitative picture of the electronic effects of substituents.[18]

Protocol: Calculating Ground State Properties of a Substituted Isoxazole

The following outlines a typical workflow for a theoretical study using the Gaussian software suite, a common platform for such calculations.[17][19]

  • Structure Input: Build the 3D structure of the desired isoxazole derivative (e.g., 3,5-dimethylisoxazole) in a molecular editor.

  • Geometry Optimization:

    • Purpose: To find the lowest energy conformation of the molecule.

    • Method: Perform a geometry optimization using DFT. A common level of theory is B3LYP with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[8]

    • Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Opt

  • Frequency Calculation:

    • Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy (ΔH) and Gibbs free energy (ΔG).

    • Method: Use the same level of theory as the optimization.

    • Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Freq

  • Electronic Property Analysis:

    • Purpose: To understand the electronic structure, charge distribution, and orbital energies (HOMO/LUMO).

    • Method: Perform an NBO analysis on the optimized geometry.

    • Software Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO

  • Analysis of Results:

    • Examine the output file for the optimized coordinates, the absence of imaginary frequencies, the calculated thermodynamic parameters, and the NBO charge distribution. The HOMO-LUMO energy gap can be used as a simple indicator of chemical reactivity.[18]

Conclusion

The stability of the isoxazole ring is not an absolute property but a tunable characteristic governed by a complex interplay of aromaticity, electronic effects, and inherent bond weaknesses. Theoretical and computational studies provide an indispensable lens through which we can understand and predict this behavior. For the medicinal chemist, this understanding is paramount. By leveraging computational tools to model substituent effects and reaction pathways, it is possible to rationally design isoxazole-containing molecules with tailored stability profiles, optimizing them for therapeutic efficacy, metabolic fate, and novel mechanisms of action.

References

The Emerging Therapeutic Potential of 3-Cyclohexylisoxazole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged structure," capable of binding to a diverse array of biological targets. This has led to the development of numerous clinically approved drugs incorporating this versatile scaffold, spanning therapeutic areas such as inflammation, cancer, and infectious diseases. Within this broad class of compounds, derivatives of 3-cyclohexylisoxazole-5-carboxylic acid are emerging as a promising chemotype with significant therapeutic potential. The presence of the bulky, lipophilic cyclohexyl group at the 3-position and the carboxylic acid at the 5-position provides a unique structural framework for designing novel modulators of biological function. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of this compound derivatives and their analogs, tailored for researchers and professionals in the field of drug development.

I. Synthetic Strategies: Constructing the this compound Core

The synthesis of the this compound scaffold can be efficiently achieved through a multi-step sequence, primarily relying on the principles of 1,3-dipolar cycloaddition. This approach offers a high degree of flexibility for introducing structural diversity.

A. Plausible Synthetic Route: From Cyclohexanecarboxaldehyde to the Final Acid

A robust and adaptable synthetic pathway to this compound is outlined below. This route commences with readily available starting materials and employs well-established chemical transformations.

Workflow for the Synthesis of this compound:

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation (in situ) cluster_2 Step 3: 1,3-Dipolar Cycloaddition cluster_3 Step 4: Saponification (Ester Hydrolysis) A Cyclohexanecarboxaldehyde C Cyclohexanecarboxaldehyde Oxime A->C Base (e.g., NaHCO3) Ethanol/Water B Hydroxylamine Hydrochloride B->C D Cyclohexanecarboxaldehyde Oxime F Cyclohexanecarbonitrile Oxide D->F E Oxidizing Agent (e.g., NCS) E->F G Cyclohexanecarbonitrile Oxide I Ethyl 3-Cyclohexylisoxazole-5-carboxylate G->I H Ethyl Propiolate H->I J Ethyl 3-Cyclohexylisoxazole-5-carboxylate L This compound J->L 1. THF/Water 2. Acidic Workup (e.g., HCl) K Base (e.g., NaOH or LiOH) K->L

Caption: A plausible four-step synthesis of this compound.

B. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Cyclohexylisoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This protocol details the key cycloaddition step for the formation of the isoxazole ring.

  • Oxime Formation: To a solution of cyclohexanecarboxaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and a mild base such as sodium bicarbonate (1.2 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Extract the product, cyclohexanecarboxaldehyde oxime, with an organic solvent and dry.

  • In situ Generation of Nitrile Oxide and Cycloaddition: Dissolve the cyclohexanecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane or THF. Cool the solution in an ice bath. Add a solution of an oxidizing agent, for example, N-chlorosuccinimide (NCS) in the same solvent, dropwise. A base, such as triethylamine, is often added to facilitate the elimination of HCl. Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl 3-cyclohexylisoxazole-5-carboxylate.

Protocol 2: Saponification to this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

  • Hydrolysis: Dissolve ethyl 3-cyclohexylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add a solution of a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq), and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 using a dilute acid like 1N HCl. Extract the product, this compound, with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product as a solid.

II. Biological Evaluation: Uncovering the Therapeutic Targets

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, with a notable emphasis on their roles as anti-inflammatory and anticancer agents. The specific biological targets are often enzymes that play a crucial role in disease pathogenesis.

A. Anti-Inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

The structural features of this compound derivatives bear resemblance to known selective COX-2 inhibitors. The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[1] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[1] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway of COX-2 in Inflammation:

cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Inhibition A Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) C Phospholipase A2 A->C Induces Expression B Membrane Phospholipids D Arachidonic Acid B->D Hydrolysis F Prostaglandins (e.g., PGE2) D->F Metabolism E COX-2 Enzyme G Inflammation (Pain, Fever, Swelling) F->G H 3-Cyclohexylisoxazole-5-carboxylic Acid Derivatives H->E Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of the synthesized compounds.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Prepare a stock solution of the substrate, arachidonic acid, in a suitable solvent.

  • Incubation: In a 96-well plate, add the reaction buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2). Add the test compound at various concentrations (typically in DMSO). A vehicle control (DMSO) and a known inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) are run in parallel. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation and Termination: Initiate the reaction by adding arachidonic acid. Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C. Terminate the reaction by adding a strong acid (e.g., HCl).

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

B. Anticancer Potential: Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various types of tumors and are associated with cancer progression and metastasis.[2] These tumor-associated CAs contribute to the acidification of the tumor microenvironment, which promotes tumor cell invasion and resistance to therapy. Therefore, inhibition of these specific CA isoforms is a promising strategy for cancer treatment.

Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is a common method for screening CA inhibitors.

  • Principle: The assay is based on the esterase activity of CA, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.

  • Reagents: Purified human carbonic anhydrase isoforms (e.g., CA II, CA IX), p-NPA as the substrate, a suitable buffer (e.g., Tris-HCl), and a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Assay Procedure: In a 96-well plate, add the buffer, the CA enzyme, and the test compound at various concentrations. Pre-incubate to allow for inhibitor binding. Initiate the reaction by adding the substrate, p-NPA.

  • Measurement: Measure the increase in absorbance at 400-405 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction (slope of the absorbance vs. time curve). Determine the percent inhibition and IC50 values as described for the COX inhibition assay.

III. Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

While specific SAR data for this compound derivatives is still emerging, general principles from related isoxazole series can guide the optimization process.

R-Group ModificationPotential Impact on ActivityRationale
Cyclohexyl Ring (at 3-position) Modifications to the cyclohexyl ring (e.g., substitution, conformational restriction) can influence binding affinity and selectivity.The cyclohexyl group likely occupies a hydrophobic pocket in the target enzyme's active site. Altering its size and shape can optimize van der Waals interactions.
Carboxylic Acid (at 5-position) Esterification or amidation can create prodrugs with improved pharmacokinetic properties. Conversion to bioisosteres (e.g., tetrazole) may enhance metabolic stability.The carboxylic acid is often a key pharmacophoric feature, forming important hydrogen bonds or ionic interactions with the target protein.
Isoxazole Ring Substitution at the 4-position of the isoxazole ring can introduce new interaction points and modulate the electronic properties of the scaffold.This position is often solvent-exposed and can be modified to improve solubility or introduce vectors for further derivatization.

IV. Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of inflammation and oncology. The synthetic accessibility of this core allows for the rapid generation of diverse chemical libraries for biological screening. Future research should focus on elucidating the specific biological targets of these derivatives and conducting comprehensive SAR studies to optimize their potency, selectivity, and pharmacokinetic properties. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting class of compounds.

V. References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from --INVALID-LINK--

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610-6614.

References

Methodological & Application

Protocol for the Synthesis of 3-Cyclohexylisoxazole-5-carboxylic Acid via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemistry Professionals

Dr. Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Cyclohexylisoxazole-5-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The described methodology is centered around the robust and highly regioselective 1,3-dipolar cycloaddition reaction, a cornerstone of modern heterocyclic chemistry.[2][3] The protocol is divided into three primary stages: (1) the synthesis of cyclohexanecarboxaldehyde oxime, (2) the in situ generation of cyclohexanecarbonitrile oxide and its subsequent cycloaddition with ethyl propiolate, and (3) the final hydrolysis of the resulting ester to yield the target carboxylic acid. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

The isoxazole ring is a privileged scaffold in pharmaceutical science, present in numerous FDA-approved drugs where it acts as a key pharmacophore.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing molecules with specific biological activities.[1][4] The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved through the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[3][5] This concerted, pericyclic reaction is known for its high regioselectivity and broad functional group tolerance.[2]

This protocol employs this classical strategy, using cyclohexanecarboxaldehyde as the starting material for the nitrile oxide component and ethyl propiolate as the alkyne, which provides the latent carboxylic acid functionality. A critical aspect of this synthesis is the in situ generation of the nitrile oxide from its corresponding hydroximoyl chloride (formed from the oxime). This technique is essential because nitrile oxides are highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides) if allowed to accumulate in high concentrations.[6] By generating the nitrile oxide slowly in the presence of the alkyne, the desired cycloaddition is favored over the undesired side reaction.

Overall Reaction Scheme

The three-stage synthesis is summarized in the following reaction scheme:

Stage 1: Oxime Formation (Self-generated image, not from search results)

Stage 2: 1,3-Dipolar Cycloaddition (Self-generated image, not from search results)

Stage 3: Ester Hydrolysis (Self-generated image, not from search results)

Mechanistic Pathway and Experimental Workflow

The core of this synthesis is the concerted [3+2] cycloaddition. The nitrile oxide, generated in situ, reacts with the electron-deficient alkyne, ethyl propiolate. The regioselectivity is governed by frontier molecular orbital theory, leading specifically to the 3,5-disubstituted isoxazole.

G cluster_0 1,3-Dipolar Cycloaddition Mechanism nitrile_oxide Cyclohexyl-C≡N⁺-O⁻ (Nitrile Oxide) ts [Transition State] nitrile_oxide->ts Dipole alkyne H-C≡C-COOEt (Ethyl Propiolate) alkyne->ts Dipolarophile product 3-Cyclohexylisoxazole-5-carboxylate ts->product Concerted Cyclization

Caption: The concerted mechanism of the 1,3-dipolar cycloaddition.

The complete experimental process can be visualized as a logical flow from starting materials to the final purified product.

G arrow -> start Start: Cyclohexanecarboxaldehyde & Hydroxylamine HCl stage1 Stage 1: Oxime Synthesis Condensation Reaction start->stage1 oxime Intermediate: Cyclohexanecarboxaldehyde Oxime stage1->oxime stage2 Stage 2: Cycloaddition In situ Nitrile Oxide Generation + Reaction with Ethyl Propiolate oxime->stage2 ester Intermediate: Ethyl 3-Cyclohexylisoxazole-5-carboxylate stage2->ester stage3 Stage 3: Saponification Base-mediated Ester Hydrolysis ester->stage3 acid_crude Crude Product: This compound stage3->acid_crude purify Purification Recrystallization or Chromatography acid_crude->purify final Final Product & Characterization (NMR, MS, mp) purify->final

Caption: High-level experimental workflow for the synthesis.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Notes
CyclohexanecarboxaldehydeC₇H₁₂O112.172043-61-0Starting material for the cyclohexyl moiety.
Hydroxylamine HydrochlorideNH₂OH·HCl69.495470-11-1Used for oxime formation.
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.03127-09-3Base for in situ generation of hydroxylamine.[7]
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53128-09-6Chlorinating agent for hydroximoyl chloride formation.[8]
Ethyl PropiolateC₅H₆O₂98.10623-47-2The dipolarophile.
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Base for HCl elimination to form nitrile oxide.[8]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Used for ester hydrolysis.[9]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, reaction solvent.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Reaction solvent.
Methanol (MeOH)CH₃OH32.0467-56-1Co-solvent for hydrolysis.
Hydrochloric Acid (HCl)HCl36.467647-01-01M and concentrated solutions for workup.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.

Detailed Experimental Protocol

Part A: Synthesis of Cyclohexanecarboxaldehyde Oxime[7][10]
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.05 eq) and sodium acetate (1.10 eq) in deionized water (approx. 5-10 mL per gram of hydroxylamine HCl).

  • Reaction Setup: Equip the flask with a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.

  • Addition of Aldehyde: To the stirred, cold solution, add cyclohexanecarboxaldehyde (1.00 eq) dropwise over 15-20 minutes. Ensure the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the oxime, which is typically a white solid, may be observed.

  • Workup and Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold deionized water and then a small amount of cold hexanes. If no solid forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude oxime is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.

Part B: Synthesis of Ethyl 3-Cyclohexylisoxazole-5-carboxylate

CAUSALITY: This step involves the in situ generation of the nitrile oxide from the oxime. N-Chlorosuccinimide (NCS) first converts the oxime to a hydroximoyl chloride. The subsequent slow addition of a base, triethylamine (TEA), eliminates HCl to form the transient nitrile oxide, which is immediately trapped by the ethyl propiolate present in the reaction mixture.[6][8]

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the cyclohexanecarboxaldehyde oxime (1.00 eq) and a catalytic amount of pyridine (0.05 eq) in anhydrous dichloromethane (DCM).

  • Chlorination: Cool the solution to 0 °C and add N-chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, keeping the temperature below 5 °C. Stir the mixture at this temperature for 1 hour.

  • Cycloaddition: To the reaction mixture, add ethyl propiolate (1.20 eq). Subsequently, add a solution of triethylamine (1.10 eq) in anhydrous DCM dropwise via a syringe pump over 2-3 hours. The slow addition is critical to minimize nitrile oxide dimerization.[6]

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, a viscous oil or solid, can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Part C: Hydrolysis to this compound[9]
  • Reaction Setup: Dissolve the purified ethyl 3-cyclohexylisoxazole-5-carboxylate (1.00 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio).

  • Hydrolysis: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M NaOH) dropwise. Heat the mixture to a gentle reflux (or stir at 40-50 °C) for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Workup and Acidification: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or DCM to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water to remove inorganic salts.

  • Purification and Drying: The product can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture). Dry the final product under vacuum to yield this compound as a white crystalline solid.

Safety and Handling

  • N-Chlorosuccinimide (NCS): NCS is an irritant and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Work in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a fume hood.

  • Acids and Bases: Concentrated acids and bases are highly corrosive. Use appropriate PPE during handling and neutralization steps.

Troubleshooting

IssueProbable CauseSuggested Solution
Low yield in Stage B Dimerization of nitrile oxide. This is the most common side reaction.[6] Ensure the triethylamine is added very slowly (use a syringe pump) to the mixture containing the hydroximoyl chloride and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization. Running the reaction at a lower temperature may also help.
Incomplete Hydrolysis Insufficient base or reaction time. Increase the amount of NaOH to 3 equivalents and extend the reaction time. Monitor carefully by TLC. Using LiOH in place of NaOH can sometimes be more effective.
Product is an oil, not a solid Presence of impurities. Ensure the precursor ester was sufficiently pure before hydrolysis. The final acid may require more rigorous purification. Try recrystallizing from different solvent systems or purify via chromatography (if solubility allows).
No reaction in Stage B Inefficient formation of hydroximoyl chloride or wet reagents/solvents. Ensure the oxime is dry and use anhydrous solvents for the cycloaddition step. Confirm the quality of the NCS.

References

Application Notes and Protocols for the Purification of 3-Cyclohexylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 3-Cyclohexylisoxazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical importance of compound purity in achieving reliable downstream results, this document outlines multiple orthogonal purification strategies. These include classical techniques such as acid-base extraction and recrystallization, alongside modern chromatographic methods. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific needs. This guide is intended to be a practical resource for scientists engaged in the synthesis and utilization of this important isoxazole derivative.

Introduction: The Importance of Purity for this compound

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction.

The purity of this building block is paramount. Impurities can interfere with subsequent chemical transformations, leading to lower yields, complex product mixtures, and difficulties in purification. In the context of drug development, even trace impurities can have significant impacts on biological assays, leading to misleading structure-activity relationship (SAR) data and potentially confounding toxicological studies. Therefore, robust and reliable purification methods are essential to ensure the quality and integrity of this key synthetic intermediate.

Common impurities in the synthesis of this compound may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include precursors to the isoxazole ring.

  • Ester precursors: A common route to this carboxylic acid involves the hydrolysis of a corresponding ester (e.g., ethyl or methyl ester). Incomplete hydrolysis is a frequent source of impurity.[1][2]

  • Side-products from ring formation: The synthesis of the isoxazole ring can sometimes yield regioisomers or other byproducts.

  • Decarboxylation product: At elevated temperatures, the desired carboxylic acid may undergo decarboxylation.[2]

This guide will detail three primary purification techniques to address these and other potential impurities:

  • Acid-Base Extraction: A liquid-liquid extraction technique that leverages the acidic nature of the target compound.

  • Recrystallization: A powerful method for purifying solid compounds based on differential solubility.

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification protocols. While extensive experimental data for this specific molecule is not widely published, we can infer properties from its structure and from data on analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-Cyclopropylisoxazole-3-carboxylic acidNotes
Molecular Formula C₁₀H₁₃NO₃[3][4]C₇H₇NO₃[5]
Molecular Weight 195.22 g/mol [3][4]153.14 g/mol
CAS Number 876716-46-0[3][6]110256-15-0[5]
Appearance Likely a white to off-white solidSolidBased on typical carboxylic acids.
Melting Point (°C) Not widely reported96-100[5]The melting point will be a key indicator of purity.
pKa Estimated 3-4Estimated 3-4Typical for a carboxylic acid. This is a critical parameter for acid-base extraction.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, THF) and aqueous base. Sparingly soluble in nonpolar solvents (e.g., hexanes) and water.Soluble in organic solvents.Solubility is key for choosing recrystallization and chromatography solvents.

Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the acidic target compound from neutral and basic impurities. The principle lies in the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.

  • Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is often sufficient to deprotonate the carboxylic acid (pKa ~3-4) to its water-soluble sodium salt. Using a strong base like sodium hydroxide (NaOH) is also effective but may be less selective if other weakly acidic impurities are present.

  • Choice of Organic Solvent: A water-immiscible organic solvent in which the crude product is soluble is required. Ethyl acetate is a common choice due to its good solvating power for many organic compounds and its relatively low boiling point for easy removal.

  • pH Adjustment: The pH of the aqueous phase must be carefully controlled. To deprotonate the carboxylic acid, the pH should be significantly above its pKa (a pH of 8-9 is generally sufficient). To re-protonate the carboxylate, the pH must be well below the pKa (a pH of 2-3 is typically used).

AcidBaseExtraction cluster_0 Separation Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer cluster_3 Purification A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add Aqueous Base (e.g., NaHCO₃ solution) A->B C Shake and Separate Layers B->C D Contains Sodium 3-cyclohexyl- isoxazole-5-carboxylate (Water-Soluble Salt) C->D Collect E Contains Neutral and Basic Impurities C->E Discard or Analyze F Acidify Aqueous Layer with HCl (to pH ~2) D->F G Precipitation of Pure Carboxylic Acid F->G H Filter, Wash with Cold Water, and Dry G->H I Pure 3-Cyclohexylisoxazole- 5-carboxylic acid H->I Recrystallization A Dissolve Crude Product in Minimum Amount of Hot Recrystallization Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slowly Cool the Filtrate to Room Temperature A->C B->C D Cool Further in an Ice Bath to Maximize Crystal Formation C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with a Small Amount of Cold Solvent E->F G Dry the Purified Crystals F->G H Pure Crystalline Product G->H ColumnChromatography A Prepare a Slurry of Silica Gel in the Initial Eluent B Pack the Chromatography Column A->B C Load the Crude Product onto the Column B->C D Elute the Column with the Mobile Phase (Isocratic or Gradient) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

References

Application Notes & Protocols: 3-Cyclohexylisoxazole-5-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive overview of 3-Cyclohexylisoxazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We present detailed, field-proven protocols for its synthesis via a robust 1,3-dipolar cycloaddition pathway, followed by ester hydrolysis. Furthermore, we illustrate its utility as a synthetic intermediate through a standard, high-efficiency amide coupling protocol, a cornerstone reaction in the development of novel pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical properties of the isoxazole scaffold.

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring system is a privileged scaffold in drug discovery, prized for its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups like amides or esters.[1] Carboxylic acid-functionalized isoxazoles, such as this compound, are particularly valuable. The carboxylic acid moiety serves as a versatile chemical handle for a wide array of synthetic transformations, most notably the formation of amides, esters, and other derivatives.[2] This allows for the systematic exploration of chemical space around the rigid isoxazole core, a critical step in structure-activity relationship (SAR) studies.[3]

The 3-cyclohexyl substituent imparts significant lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile, including its ability to cross biological membranes. The combination of the rigid, polarizable isoxazole-5-carboxylic acid unit and the non-polar, flexible cyclohexyl group makes this building block an attractive starting point for designing molecules with tailored physicochemical properties for various therapeutic targets, including enzymes and receptors.[4][5]

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step sequence involving a 1,3-dipolar cycloaddition to construct the isoxazole ring, followed by hydrolysis of the resulting ester. This approach offers high regioselectivity and is amenable to scale-up.

Theoretical Foundation: The Huisgen 1,3-Dipolar Cycloaddition

The core of the isoxazole ring synthesis relies on the Huisgen 1,3-dipolar cycloaddition, a powerful pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[6][7] In this specific synthesis, the 1,3-dipole is a nitrile oxide, generated in situ from cyclohexanecarboxaldehyde oxime. The dipolarophile is ethyl propiolate, an alkyne bearing an electron-withdrawing group that activates it for the cycloaddition. The reaction proceeds in a concerted fashion, leading to a high degree of regiochemical control, affording the 3,5-disubstituted isoxazole as the major product.[8]

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Saponification Reactant1 Cyclohexanecarboxaldehyde Oxime Intermediate1 Nitrile Oxide (in situ) Reactant1->Intermediate1 Oxidation Reactant2 Ethyl Propiolate Product1 Ethyl 3-Cyclohexylisoxazole-5-carboxylate Reactant2->Product1 Cycloaddition Intermediate1->Product1 Product1_ref Ethyl 3-Cyclohexylisoxazole-5-carboxylate Reagent1 Oxidant (e.g., NCS) Reagent1->Reactant1 FinalProduct This compound Product1_ref->FinalProduct Hydrolysis Reagent3 Acid Workup (e.g., HCl) Reagent2 Base (e.g., NaOH) Reagent2->Product1_ref

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 3-Cyclohexylisoxazole-5-carboxylate

This protocol details the formation of the isoxazole ring system. The in situ generation of the nitrile oxide from the corresponding aldoxime using an oxidant like N-chlorosuccinimide (NCS) is a common and effective method.

  • Materials:

    • Cyclohexanecarboxaldehyde (1.0 eq)

    • Hydroxylamine hydrochloride (1.1 eq)

    • Sodium bicarbonate (1.2 eq)

    • Ethyl propiolate (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Pyridine (catalytic amount)

    • Ethyl acetate (EtOAc)

    • N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Oxime Formation: To a stirred solution of cyclohexanecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde. Remove the ethanol under reduced pressure, add water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to afford cyclohexanecarboxaldehyde oxime, which can be used in the next step without further purification.

    • Cycloaddition: Dissolve the crude cyclohexanecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.0 eq) in DMF. Add a catalytic amount of pyridine.

    • To this stirring solution, add N-chlorosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C with an ice bath if necessary. The reaction is exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water (2 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-cyclohexylisoxazole-5-carboxylate as a clear oil.

Protocol 2.2.2: Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester to the final carboxylic acid product.[9][10]

  • Materials:

    • Ethyl 3-cyclohexylisoxazole-5-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH) (1.5 eq)

    • Ethanol (EtOH)

    • Water

    • Hydrochloric acid (HCl), 2M

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethyl 3-cyclohexylisoxazole-5-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.5 eq) in water dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring by TLC until the starting ester is fully consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield this compound as a white solid, which can be further purified by recrystallization if necessary.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical Form
Ethyl 3-cyclohexylisoxazole-5-carboxylateC₁₂H₁₇NO₃223.2765-75%Colorless Oil
This compoundC₁₀H₁₃NO₃195.2285-95%White Solid
Table 1: Physicochemical properties and expected yields for the synthetic intermediates and final product.

Application in Amide Synthesis: A Gateway to Bioactive Molecules

The carboxylic acid functionality of the title compound is a prime site for derivatization. Amide bond formation is arguably the most common and important reaction in medicinal chemistry, used to link molecular fragments and build complex architectures.[11] The resulting N-substituted 3-cyclohexylisoxazole-5-carboxamides are of significant interest for screening as potential therapeutic agents.

Rationale: Amide Coupling via Activated Esters

Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[11] To overcome this, coupling reagents are employed to activate the carboxylic acid, typically by converting it into a highly reactive intermediate, such as an active ester. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are widely used. EDC activates the carboxylate, which then reacts with HOBt to form a less reactive but more stable HOBt-ester. This active ester is then readily displaced by the amine nucleophile to form the desired amide with high efficiency and minimal side reactions, such as racemization in the case of chiral substrates.[1][12][13]

G cluster_0 Amide Coupling Workflow CarboxylicAcid 3-Cyclohexylisoxazole- 5-carboxylic Acid ActivatedEster Active Ester Intermediate (HOBt-Ester) CarboxylicAcid->ActivatedEster Activation Amine Primary/Secondary Amine (e.g., Benzylamine) AmideProduct N-substituted-3-cyclohexyl- isoxazole-5-carboxamide Amine->AmideProduct Nucleophilic Attack CouplingReagents EDC, HOBt, Base (DIPEA) CouplingReagents->CarboxylicAcid ActivatedEster->AmideProduct Byproducts EDC-urea, HOBt AmideProduct->Byproducts Workup & Purification

Caption: General workflow for EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

Protocol 3.2.1: Synthesis of N-Benzyl-3-cyclohexylisoxazole-5-carboxamide

This protocol provides a representative example of an amide coupling reaction using benzylamine as the nucleophile.[14]

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dichloromethane (DCM), anhydrous

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

    • Stir the mixture at room temperature until all solids dissolve.

    • Add benzylamine (1.1 eq) followed by DIPEA (3.0 eq).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise to the cold, stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to afford N-Benzyl-3-cyclohexylisoxazole-5-carboxamide as a solid.

Parameter Condition Rationale
Solvent Anhydrous DCMAprotic, good solubility for reactants, easy to remove.
Coupling Reagents EDC·HCl / HOBtHigh coupling efficiency, minimizes side reactions and racemization.[1][12]
Base DIPEANon-nucleophilic organic base to neutralize HCl salt of EDC and protonated species.
Temperature 0°C to RTInitial cooling controls the exotherm from EDC activation; RT allows for completion.
Workup Acid/Base WashesRemoves unreacted amine, excess reagents, and byproducts (EDC-urea, HOBt).
Table 2: Rationale for key parameters in the amide coupling protocol.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The synthetic route, predicated on the reliable 1,3-dipolar cycloaddition, is efficient and provides access to this scaffold in good yields. Its true power lies in the utility of the carboxylic acid handle, which enables straightforward derivatization into a vast array of compounds. The amide coupling protocol detailed herein represents just one example of its application, providing a robust method for generating libraries of novel N-substituted isoxazoles for screening in drug discovery and agrochemical development programs. The principles and protocols outlined in this guide are designed to be readily adaptable, empowering researchers to fully exploit the synthetic potential of this important intermediate.

References

high-throughput screening of 3-Cyclohexylisoxazole-5-carboxylic acid libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A High-Throughput Screening Workflow for the Interrogation of 3-Cyclohexylisoxazole-5-carboxylic Acid Libraries

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive compounds and approved drugs.[1][2][3] This application note details a robust, field-proven workflow for the high-throughput screening (HTS) of this compound-based compound libraries. We present a comprehensive guide, from assay development and optimization using a Fluorescence Polarization (FP) format to data analysis and hit confirmation. The protocols and methodologies described herein are designed to ensure scientific rigor, maximize efficiency, and provide a clear path for identifying and validating novel modulators for a hypothetical protein-protein interaction (PPI) target.

Introduction: The Rationale for Screening Isoxazole Libraries

The isoxazole ring is a five-membered heterocycle that serves as a versatile building block in drug discovery due to its favorable pharmacological properties.[2] Its unique electronic configuration, with adjacent nitrogen and oxygen atoms, allows for hydrogen bonding interactions with biological targets.[2] Derivatives of the this compound scaffold, in particular, offer a rich three-dimensional chemical space ideal for exploring and disrupting complex biological interfaces, such as those found in protein-protein interactions (PPIs).

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of hundreds of thousands of chemical entities to identify starting points for therapeutic development.[4][5] This guide provides a detailed framework for conducting an HTS campaign against a hypothetical PPI target, "Protein X," which forms a critical complex with "Protein Y." The disruption of the X-Y interaction is the therapeutic goal.

Assay Principle and Development: A Fluorescence Polarization Approach

Causality: Why Choose a Fluorescence Polarization (FP) Assay?

For screening campaigns targeting PPIs, a homogenous, solution-based assay format is paramount to minimize handling steps and ensure compatibility with automation.[6] Fluorescence Polarization (FP) is an ideal choice for this application.[6][7]

The principle of FP is based on the rotational mobility of a fluorescently labeled molecule (a "tracer").[8][9]

  • Low Polarization State: A small, fluorescently labeled peptide derived from Protein Y (Tracer-Y) tumbles rapidly in solution when unbound, resulting in the emission of depolarized light when excited with polarized light.

  • High Polarization State: When Tracer-Y binds to the much larger Protein X, its rotational motion is significantly slowed. This results in the emission of highly polarized light.

Small molecule inhibitors from the this compound library that bind to Protein X and disrupt the X-Y interaction will displace Tracer-Y, causing a decrease in fluorescence polarization. This provides a direct and quantitative measure of inhibition.[10]

Assay Development and Optimization Protocol

Objective: To establish robust and reproducible assay conditions with a sufficient signal window for HTS.

Materials:

  • Recombinant Human Protein X (purified)

  • Fluorescently Labeled Peptide Tracer-Y (e.g., TAMRA-labeled)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

  • DMSO (Biotechnology Grade)

  • 384-well, low-volume, black, flat-bottom plates

Step-by-Step Protocol:

  • Protein X Titration (Binding Curve):

    • Prepare a serial dilution of Protein X in Assay Buffer.

    • Add a fixed, low concentration of Tracer-Y (e.g., 5 nM) to all wells.

    • Add the Protein X dilutions to the wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a suitable plate reader.

    • Goal: Determine the concentration of Protein X that yields approximately 80% of the maximum polarization signal (the EC80 value). This concentration provides a sensitive window for detecting competitive inhibitors.

  • DMSO Tolerance:

    • Set up the assay using the determined EC80 concentration of Protein X and the fixed concentration of Tracer-Y.

    • Add increasing concentrations of DMSO (e.g., 0.1% to 5% final concentration) to the wells.

    • Incubate and measure polarization as above.

    • Goal: Identify the highest concentration of DMSO that does not significantly impact the assay signal window. This is critical as compound libraries are typically stored in 100% DMSO.[11]

  • Assay Stability (Z'-factor Determination):

    • Prepare a plate with alternating columns of "High Signal" (Protein X + Tracer-Y) and "Low Signal" (Tracer-Y alone) controls.

    • Incubate the plate and measure polarization at multiple time points (e.g., 30, 60, 90, 120 minutes).

    • Calculate the Z'-factor at each time point.

    • Goal: Determine the optimal incubation time that yields a stable and robust assay, as indicated by a high Z'-factor.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to validate the quality and robustness of an HTS assay.[12][13] It quantifies the separation between the high and low signal controls, taking into account the data variation.[14]

Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

Where:

  • Mean_high and SD_high are the mean and standard deviation of the high signal control.

  • Mean_low and SD_low are the mean and standard deviation of the low signal control.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[15]
0 to 0.5Marginal assay, may require further optimization.[14][15]
< 0Unsuitable assay for screening.[14]

An assay is considered validated for HTS only when it consistently produces a Z'-factor ≥ 0.5. [16]

The High-Throughput Screening Campaign

Compound Library Management

Effective library management is crucial for a successful HTS campaign.[11][17] The this compound library should be formatted in 384-well plates at a standard concentration (e.g., 10 mM in 100% DMSO). Acoustic dispensing technology is recommended for transferring nanoliter volumes of compound from the library plates to the assay plates to minimize DMSO concentration in the final assay.

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Screening & Data Acquisition cluster_analysis Data Analysis Lib Compound Library Plate (10 mM in DMSO) Dispense Acoustic Compound Dispensing (e.g., 50 nL) Lib->Dispense Source AssayPlate 384-Well Assay Plate AssayPlate->Dispense Destination AddReagents Add Protein X & Tracer-Y Dispense->AddReagents Incubate Incubate (e.g., 60 min, RT) AddReagents->Incubate Read Read Fluorescence Polarization Incubate->Read QC Calculate Z'-Factor & S/B Ratio Read->QC Normalize Normalize Data (% Inhibition) QC->Normalize HitPick Identify Primary Hits (e.g., >3 SD from mean) Normalize->HitPick

Caption: High-Throughput Screening (HTS) workflow from library preparation to primary hit identification.

Detailed HTS Protocol
  • Compound Transfer: Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM source library plates into the empty 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

  • Reagent Addition: Add 25 µL of 2X Protein X solution (at 2x the EC80 concentration) to all wells except the "Low Signal" control columns. Add 25 µL of Assay Buffer to the "Low Signal" control wells.

  • Tracer Addition: Add 25 µL of 2X Tracer-Y solution to all wells.

  • Incubation: Centrifuge the plates briefly to mix and incubate for 60 minutes at room temperature, protected from light.

  • Detection: Read the plates on an FP-capable plate reader.

Data Analysis, Hit Confirmation, and Triage

The primary goal of HTS is not just to find active compounds, but to eliminate false positives and prioritize high-quality hits for further investigation.[18]

Primary Data Analysis
  • Normalization: Raw polarization data is normalized to percent inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))

  • Hit Selection: A common threshold for primary hit selection is a percent inhibition value greater than three standard deviations from the mean of the sample field.

Hit Confirmation and Triage Strategy

A multi-step validation process is essential to confirm hits and discard artifacts.[19][20] This process is often referred to as a "hit triage" funnel.

Hit_Triage Primary Primary HTS Hits (~1000s of compounds) Confirm 1. Hit Confirmation (Fresh solid sample, same assay) Primary->Confirm Dose 2. Potency Determination (10-point dose-response, IC50 calculation) Confirm->Dose Ortho 3. Orthogonal Assay (e.g., TR-FRET, AlphaScreen) Confirms mechanism Dose->Ortho Counter 4. Counter-Screen (Rule out non-specific activity, assay interference) Ortho->Counter Validated Validated Hits (~10s of compounds) Counter->Validated

Caption: A typical hit triage workflow to validate primary hits and eliminate false positives.

Protocols for Secondary Assays
  • Hit Confirmation:

    • Source fresh, powdered samples of the primary hits.

    • Re-test in the primary FP assay at a single concentration (e.g., 10 µM) in triplicate to confirm activity.[21]

  • Potency Determination (IC50):

    • Perform a 10-point, 3-fold serial dilution for each confirmed hit (e.g., from 50 µM to 2.5 nM).

    • Run the FP assay and plot percent inhibition versus compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% inhibition is observed).

  • Orthogonal & Counter-Screens:

    • Orthogonal Assay: It is critical to confirm the biological activity using a test that relies on a different technology or readout.[18][21] For a PPI target, an AlphaScreen® or TR-FRET assay would be an excellent choice as they are also homogenous but rely on different physical principles. This step ensures the observed activity is not an artifact of the FP assay format (e.g., fluorescence interference).

    • Counter-Screen: A counter-screen is designed to identify compounds that interfere with the assay technology itself. For example, screening the library against an unrelated FP assay can flag frequent hitters or compounds that quench fluorescence.

Data Summary and Interpretation

Following the triage process, the data can be summarized to prioritize the most promising chemical series for lead optimization.

Table 1: Hypothetical Data for Validated Hits

Compound IDScaffoldPrimary Screen (% Inh @ 10µM)Confirmed IC50 (µM)Orthogonal Assay IC50 (µM)
HTS-0013-Cyclohexylisoxazole-5-carboxamide85.21.21.5
HTS-0023-Cyclohexylisoxazole-5-sulfonamide78.93.54.1
HTS-0033-Cyclohexylisoxazole-5-ester65.19.811.2
HTS-0043-Cyclopentylisoxazole-5-carboxamide45.322.525.0

Interpretation: The data suggests that a carboxamide at the 5-position of the isoxazole ring (HTS-001) is favorable for potency. The cyclohexyl group also appears important, as replacing it with a cyclopentyl group (HTS-004) reduces activity. This initial structure-activity relationship (SAR) provides a clear direction for the medicinal chemistry team.

Conclusion

This application note provides a comprehensive and scientifically grounded workflow for the . By integrating a robust FP-based primary assay with a rigorous hit confirmation and triage cascade, researchers can confidently identify and validate novel, high-quality chemical matter for their targets of interest. The emphasis on assay quality control, orthogonal validation, and data-driven decision-making ensures that resources are focused on the most promising compounds, accelerating the path from hit to lead.

References

Application Notes and Protocols: Developing Assays for 3-Cyclohexylisoxazole-5-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening funnel to characterize the biological activity of 3-Cyclohexylisoxazole-5-carboxylic acid, a novel small molecule with therapeutic potential. Recognizing that the specific molecular target of this compound is likely uncharacterized, we present a hypothesis-driven approach focusing on G-protein coupled receptors (GPCRs) known to be modulated by ligands with similar structural motifs. This guide details a tiered strategy, beginning with high-throughput primary screening assays to identify potential activity, followed by secondary confirmatory assays to determine potency and direct binding, and culminating in selectivity profiling. We provide detailed, field-proven protocols for key cell-based functional assays (cAMP and Calcium Flux) and a high-sensitivity binding assay (TR-FRET), complete with explanations of experimental design, data analysis, and validation.

Introduction: A Hypothesis-Driven Approach to a Novel Compound

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] The compound this compound combines this heterocyclic core with a carboxylic acid moiety, a common feature in ligands for a variety of receptors, notably the free fatty acid receptor (FFAR) family of GPCRs.[3]

Given the lack of specific target information for this compound, a logical starting point for an assay development campaign is to screen it against GPCRs that recognize endogenous fatty acids. Key members of this family, such as GPR120 (FFAR4) and TGR5 (GPBAR1), are important therapeutic targets for metabolic and inflammatory diseases.[3][4] Activation of these receptors triggers distinct downstream signaling cascades, providing clear readouts for functional assays.

This guide outlines a systematic workflow to first identify and then characterize the activity of this compound, using these high-potential GPCR targets as a starting point.

Logical Workflow for Compound Characterization

Our proposed workflow is designed to efficiently progress from initial hit identification to detailed pharmacological characterization.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism & Selectivity P1 Functional Assay: cAMP Accumulation (Gs/Gi) S1 Dose-Response Analysis (EC50/IC50 Determination) P1->S1 Identifies Gs/Gi Hits P2 Functional Assay: Calcium Flux (Gq) P2->S1 Identifies Gq Hits S2 Binding Assay (TR-FRET) (Kd Determination) S1->S2 Confirms Potency M1 Antagonist Mode Assays S1->M1 S2->M1 Confirms Direct Binding M2 Selectivity Profiling (vs. Related GPCRs) M1->M2 Defines MoA

Caption: Tiered assay development workflow.

Tier 1: Primary Functional Screening Assays

The initial goal is to determine if this compound modulates GPCR activity. We propose parallel screening in two distinct functional assays that measure the accumulation of different second messengers, covering the major GPCR signaling pathways.

2.1. Gs/Gi Pathway: cAMP Accumulation Assay

Many GPCRs, including TGR5, signal through the Gαs or Gαi proteins to modulate the levels of cyclic adenosine monophosphate (cAMP).[5][6] Agonist activation of a Gs-coupled receptor increases intracellular cAMP, while activation of a Gi-coupled receptor inhibits adenylate cyclase, leading to a decrease in cAMP levels.[7] We will use a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay for its high sensitivity, robustness, and suitability for high-throughput screening.[7][8][9]

Principle of HTRF cAMP Assay: The assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor.[7][9] When the donor and acceptor are in close proximity (i.e., low cellular cAMP), excitation of the donor results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor. An increase in cellular cAMP displaces the tracer, disrupting FRET and causing a decrease in the specific signal.[8]

HTRF_cAMP cluster_0 Low Cellular cAMP cluster_1 High Cellular cAMP Donor_Low Anti-cAMP Ab (Eu-Cryptate) Acceptor_Low cAMP-d2 (Tracer) Donor_Low->Acceptor_Low Binding Signal_Low High TR-FRET Signal Acceptor_Low->Signal_Low Energy Transfer Donor_High Anti-cAMP Ab (Eu-Cryptate) Cell_cAMP Cellular cAMP Donor_High->Cell_cAMP Preferential Binding Acceptor_High cAMP-d2 (Tracer) Signal_High Low TR-FRET Signal Acceptor_High->Signal_High No Transfer

Caption: Principle of competitive HTRF cAMP assay.

Protocol 2.1: HTRF cAMP Assay for Gs/Gi Activation

ParameterRecommendation
Cell Line HEK293 cells stably expressing human TGR5 (Gs) or a target of interest.
Plate Format Low-volume 384-well white plate.
Assay Buffer Stimulation Buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX).
Controls Positive: Known agonist (e.g., Lithocholic Acid for TGR5). Negative: Vehicle (DMSO).

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest and resuspend in assay buffer to the desired density (e.g., 2,500 cells/5 µL).

  • Compound Addition: Dispense 5 µL of cell suspension into each well of the 384-well plate. Add 5 µL of this compound at various concentrations (or a fixed screening concentration, e.g., 10 µM). Include positive and negative controls.

  • Stimulation: For Gi-coupled receptor assays, add a known concentration of forskolin (an adenylate cyclase activator) to all wells to elevate basal cAMP levels.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.[8]

  • Lysis and Detection: Add 5 µL of d2-labeled cAMP conjugate followed by 5 µL of Eu3+-cryptate labeled anti-cAMP antibody (pre-mixed in lysis buffer as per manufacturer's instructions).

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[7]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). Calculate the HTRF ratio (E665/E620 * 10,000).

2.2. Gq Pathway: Calcium Flux Assay

GPR120/FFAR4 and other GPCRs signal through the Gαq pathway, which activates phospholipase C (PLC) to produce inositol trisphosphate (IP3).[10] IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11][12] This transient increase in intracellular Ca2+ is a robust measure of Gq-coupled receptor activation and can be monitored using fluorescent calcium indicators.[13][14]

Principle of Calcium Flux Assay: Cells are pre-loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) that is non-fluorescent until it binds to free Ca2+. Upon GPCR activation and subsequent Ca2+ release, the dye fluoresces intensely. A kinetic plate reader, such as a FLIPR (Fluorescent Imaging Plate Reader), measures the change in fluorescence intensity in real-time immediately following compound addition.[15]

Protocol 2.2: No-Wash Calcium Flux Assay

ParameterRecommendation
Cell Line CHO or HEK293 cells stably expressing human GPR120/FFAR4.
Plate Format 384-well black-wall, clear-bottom plate.
Dye Loading Buffer Assay Buffer (e.g., HBSS, 20 mM HEPES) containing a calcium-sensitive dye and probenecid (to prevent dye leakage).
Controls Positive: Known agonist (e.g., GSK137647A). Negative: Vehicle (DMSO).

Procedure:

  • Cell Plating: Seed cells into the 384-well plate at a density that will form a confluent monolayer on the day of the assay (e.g., 10,000 cells/well) and incubate overnight.

  • Dye Loading: Aspirate the culture medium. Add 20 µL of Dye Loading Buffer to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C in a CO2 incubator, followed by 30 minutes at room temperature, protected from light.

  • Compound Plate Preparation: In a separate plate, prepare 4X final concentrations of this compound and controls in assay buffer.

  • Data Acquisition: Place both the cell plate and the compound plate into the kinetic plate reader (e.g., FLIPR).

  • Read Protocol:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically adds 10 µL of compound from the source plate to the cell plate.

    • Continue to read fluorescence intensity every second for an additional 2-3 minutes to capture the peak response.

  • Data Analysis: The response is typically quantified as the maximum peak fluorescence minus the baseline reading.

Tier 2: Hit Confirmation and Potency Determination

Any "hits" from the primary screens must be confirmed and their potency determined. This involves generating a full dose-response curve and, critically, demonstrating direct binding to the receptor of interest.

3.1. Dose-Response Analysis

Using the optimized protocols from Tier 1, test this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilutions). Plot the response (HTRF ratio or fluorescence change) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

3.2. Confirmatory Binding Assay: TR-FRET

A direct binding assay is essential to confirm that the observed functional activity is due to the compound interacting with the target receptor and not an artifact of the assay system. A Time-Resolved FRET (TR-FRET) based competitive binding assay provides a sensitive, homogeneous format for this purpose.[16][17]

Principle of TR-FRET Binding Assay: The assay measures the competition between the unlabeled test compound (this compound) and a fluorescently-labeled tracer ligand for binding to the target receptor. The receptor itself is labeled with a TR-FRET donor (e.g., Terbium cryptate via a SNAP-tag or antibody).[18] When the fluorescent tracer (acceptor) binds to the labeled receptor, FRET occurs. The test compound will displace the tracer, leading to a loss of FRET signal.[17]

Protocol 3.2: Tag-lite® TR-FRET Binding Assay

ParameterRecommendation
Reagents Cells expressing SNAP-tagged receptor; Terbium-labeled SNAP-tag substrate; fluorescently-labeled antagonist (tracer).
Plate Format Low-volume 384-well white plate.
Assay Buffer Binding Buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA).
Controls Positive: Known unlabeled ligand. Negative: Vehicle (DMSO).

Procedure:

  • Receptor Labeling: Incubate cells expressing the SNAP-tagged receptor with the Terbium-labeled SNAP-tag substrate according to the manufacturer's protocol to covalently label the receptor population. Wash cells to remove excess label.

  • Cell Dispensing: Resuspend labeled cells in Binding Buffer and dispense into the 384-well plate.

  • Compound Addition: Add serial dilutions of this compound or control compounds.

  • Tracer Addition: Add a fixed concentration (typically at its Kd value) of the fluorescent tracer ligand.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach binding equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to determine the IC50, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Tier 3: Mechanism of Action and Selectivity

Once potency and direct binding are confirmed, the final step is to define the compound's mechanism of action (e.g., agonist vs. antagonist) and assess its selectivity.

  • Antagonist Mode Assays: To determine if the compound is an antagonist, pre-incubate the cells with increasing concentrations of this compound before adding a fixed (e.g., EC80) concentration of a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. This can be performed using the same functional assay formats (cAMP or Calcium Flux) described in Tier 1.

  • Selectivity Profiling: To ensure the compound's activity is specific to the identified target, it should be tested against a panel of related receptors. For example, if the compound is active on GPR120, it should be counterscreened against other free fatty acid receptors (e.g., FFAR1, FFAR2, FFAR3) and other unrelated GPCRs.[10] This is crucial for predicting potential off-target effects in later stages of drug development.

Conclusion

This application note provides a structured, hypothesis-driven framework for characterizing the biological activity of a novel compound, this compound. By starting with a logical target class (free fatty acid-sensing GPCRs) and employing a tiered approach of robust, high-throughput assays, researchers can efficiently move from initial screening to detailed pharmacological profiling. The detailed protocols for cAMP, calcium flux, and TR-FRET binding assays serve as a practical guide for generating reliable and reproducible data, forming a solid foundation for any subsequent drug development program.

References

Application Note: Advanced Protocols for the Derivatization of Isoxazole Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The derivatization of isoxazole carboxylic acids into amides, esters, and other functional groups is a cornerstone of drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of robust and efficient protocols for these transformations. We move beyond simple step-by-step instructions to explore the underlying chemical principles, offering field-proven insights into reagent selection, reaction optimization, and troubleshooting common challenges associated with the isoxazole moiety. Detailed protocols for carbodiimide and uronium-based amide couplings, as well as Steglich and Mitsunobu esterifications, are presented.

Introduction: The Strategic Importance of the Isoxazole Carboxylate Handle

The isoxazole motif is a five-membered heterocycle prized for its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[4][5][6] In many synthetic campaigns, an isoxazole substituted with a carboxylic acid serves as a critical synthetic handle. This functional group provides a versatile anchor point for diversification, allowing chemists to append a wide array of chemical functionalities to probe the steric and electronic requirements of a target binding pocket. The resulting carboxamides and esters are particularly prevalent in drug candidates due to their favorable pharmacokinetic properties and ability to participate in hydrogen bonding.

However, the direct condensation of a carboxylic acid with an amine or alcohol is generally not feasible due to the poor leaving group nature of the hydroxyl (-OH) group.[7] Therefore, the acid must first be "activated" by converting the hydroxyl into a more reactive species that is readily displaced by a nucleophile.[7][8][9][10] This application note details the most reliable and widely adopted activation strategies tailored for isoxazole-containing substrates.

A Note on Isoxazole Ring Stability

While the isoxazole ring is generally robust, it is susceptible to cleavage under certain conditions. Notably, strong bases, high temperatures, or specific reducing agents can promote ring-opening.[11][12][13] The protocols described herein are selected for their generally mild conditions to preserve the integrity of the heterocyclic core.

Core Strategy: Amide Bond Formation

The formation of an amide bond is arguably the most common derivatization of isoxazole carboxylic acids in medicinal chemistry. The choice of coupling reagent is critical and depends on the substrate's steric hindrance, the presence of sensitive functional groups, and the need to suppress racemization of any chiral centers.

Protocol I: Carbodiimide-Mediated Coupling via EDC/NHS

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) is a workhorse method due to its mild conditions and the water-solubility of its urea byproduct, which simplifies purification.[14][15]

Causality & Mechanism: The reaction proceeds in two key stages.[16] First, the EDC carbodiimide activates the isoxazole carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous or protic environments and can hydrolyze back to the starting acid or rearrange to an inactive N-acylurea byproduct.[14][15][16] The role of NHS is to trap this transient intermediate, forming a semi-stable NHS-ester. This new activated species is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond, significantly improving reaction yields and minimizing side products.[14][16][17][18]

EDC_NHS_Mechanism Isox_COOH Isoxazole-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) Isox_COOH->O_acylisourea Activation EDC EDC EDC->O_acylisourea Activation NHS NHS O_acylisourea->NHS Trapping N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement NHS_Ester NHS-Ester (Semi-Stable) NHS->NHS_Ester Amide Isoxazole-CONHR (Product) NHS_Ester->Amide Coupling Amine R-NH2 Amine->Amide Coupling EDC_urea EDC Byproduct (Water Soluble) Amide->EDC_urea Byproduct HATU_Mechanism Isox_COO Isoxazole-COO⁻ (from acid + base) Active_Ester OAt-Active Ester Isox_COO->Active_Ester Activation HATU HATU HATU->Active_Ester Activation TS 7-Membered Transition State Active_Ester->TS Attack Amine R-NH2 Amine->TS Attack Amide Isoxazole-CONHR (Product) TS->Amide Byproducts Tetramethylurea + HOAt Amide->Byproducts Byproducts Steglich_Mechanism Isox_COOH Isoxazole-COOH O_acylisourea O-Acylisourea Isox_COOH->O_acylisourea Activation DCC DCC DCC->O_acylisourea Activation Acylpyridinium N-Acylpyridinium (Highly Reactive) O_acylisourea->Acylpyridinium Catalysis DMAP DMAP (cat.) DMAP->Acylpyridinium Catalysis Ester Isoxazole-COOR (Product) Acylpyridinium->Ester Esterification Alcohol R-OH Alcohol->Ester Esterification DCU DCU Byproduct (Precipitate) Ester->DCU Byproduct Protocol_Selection start Start: Isoxazole-COOH q_derivative Desired Derivative? start->q_derivative q_amide_sterics Sterically Hindered? q_derivative->q_amide_sterics Amide q_ester_inversion Inversion of Stereochemistry Needed? q_derivative->q_ester_inversion Ester p_edc Protocol I: EDC/NHS q_amide_sterics->p_edc No p_hatu Protocol II: HATU q_amide_sterics->p_hatu Yes p_steglich Protocol III: Steglich q_ester_inversion->p_steglich No p_mitsunobu Protocol IV: Mitsunobu q_ester_inversion->p_mitsunobu Yes

References

Application Notes and Protocols for Cellular Uptake and Permeability Assays of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Membrane Barrier with Isoxazole Compounds

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] However, for an isoxazole-based drug candidate to be effective, it must not only exhibit high potency at its target but also possess the ability to traverse cellular membranes to reach its site of action. This journey from the extracellular space to the intracellular target is governed by the compound's physicochemical properties and its interactions with the complex machinery of the cell membrane.

Understanding the cellular uptake and permeability of isoxazole derivatives is, therefore, a critical step in the drug discovery and development pipeline. Poor membrane permeability can lead to low bioavailability and diminished efficacy, ultimately resulting in the failure of an otherwise promising therapeutic candidate.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation of key in vitro assays for assessing the cellular uptake and permeability of isoxazole compounds. We will delve into the practical aspects of the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK-MDR1) assay for evaluating P-glycoprotein (P-gp) mediated efflux. Furthermore, a detailed protocol for quantifying the intracellular concentration of isoxazole compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided.

By employing these robust and well-validated assays, researchers can gain crucial insights into the absorption, distribution, and potential for drug-drug interactions of their isoxazole-based compounds, enabling data-driven decisions to optimize lead candidates and accelerate their path to the clinic.

I. Physicochemical Properties of Isoxazoles and Their Impact on Permeability

The permeability of a compound is intrinsically linked to its physicochemical properties. For isoxazole derivatives, several key parameters should be considered during the initial stages of drug design and for interpreting permeability data:

  • Lipophilicity (LogP): The partition coefficient between octanol and water is a fundamental determinant of passive diffusion. Generally, a higher LogP facilitates partitioning into the lipid bilayer of the cell membrane. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms in a molecule. A lower PSA is generally associated with better cell permeability, as it reduces the desolvation penalty required for the compound to enter the hydrophobic core of the membrane.

  • Molecular Weight (MW): Smaller molecules tend to diffuse more readily across cell membranes. While not a strict rule, compounds with a molecular weight below 500 Da often exhibit better permeability.[1]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a compound's solubility and its ability to partition into the lipid membrane. A high number of hydrogen bonds can hinder permeability.

  • pKa: The ionization state of a compound at physiological pH is critical. Ionized species are generally less permeable than their neutral counterparts. Understanding the pKa of an isoxazole derivative is essential for predicting its charge state in the gastrointestinal tract and blood.

Strategies to enhance the bioavailability of isoxazole-carboxamide derivatives often focus on modifying these properties, for instance, through the formation of nano-emulgels to improve solubility and permeability.[4]

II. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive diffusion across a lipid membrane.[5] It is a cost-effective initial screen to assess the intrinsic passive permeability of a large number of compounds early in the drug discovery process.[5]

Principle

A 96-well filter plate with a porous support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[5] The test compound is added to the donor compartment, and its diffusion across the artificial membrane into the acceptor compartment is measured over time.[6] The simplicity of the system, lacking active transporters, ensures that the measured permeability is solely due to passive diffusion.[7]

Experimental Workflow

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol

Materials:

  • 96-well PAMPA "sandwich" system (Donor and Acceptor plates)

  • Lecithin from soybean

  • Dodecane

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test isoxazole compounds and control compounds (see Table 1)

  • LC-MS/MS or UV-Vis spectrophotometer

Procedure:

  • Prepare Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved.[5]

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate.[5]

  • Prepare Donor Solutions: Dissolve the test isoxazole compounds and controls in PBS (or a buffer with a small percentage of a co-solvent like DMSO if solubility is an issue) to a final concentration of 100 µM.[8]

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble and Incubate: Place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 16 hours in a sealed container with wet paper towels to minimize evaporation.[5]

  • Sample Collection: After incubation, separate the donor and acceptor plates.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS or UV-Vis method.

  • Calculation of Effective Permeability (Pe):

    • The effective permeability (Pe) in cm/s can be calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C]_A / [C]_eq) Where:

      • V_D = Volume of the donor well

      • V_A = Volume of the acceptor well

      • A = Surface area of the membrane

      • t = Incubation time in seconds

      • [C]_A = Concentration in the acceptor well

      • [C]_eq = Equilibrium concentration

Data Interpretation and Controls

A self-validating assay requires the inclusion of well-characterized control compounds.

Compound Expected Permeability Purpose
Propranolol HighPositive control for high passive permeability
Atenolol LowNegative control for low passive permeability[9]
Warfarin MediumIntermediate permeability control[5]
Test Isoxazole To be determined

Table 1: Control Compounds for PAMPA Assay Validation.

Compounds are generally classified as having high, medium, or low permeability based on their calculated Pe values. The specific cut-off values may vary between laboratories and should be established based on internal validation with a larger set of compounds with known human absorption data.

III. Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry gold standard for in vitro prediction of human intestinal absorption.[10] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[11][12]

Principle

Caco-2 cells are cultured on permeable supports (e.g., Transwell® inserts) for approximately 21 days to form a confluent and differentiated monolayer.[11] The permeability of a test compound is assessed by adding it to either the apical (AP, representing the intestinal lumen) or basolateral (BL, representing the blood) side and measuring its appearance on the opposite side over time.[10] This bidirectional assessment allows for the calculation of an efflux ratio, which indicates if the compound is a substrate for active efflux transporters.[11]

Experimental Workflow

Caption: Workflow for the Caco-2 Permeability Assay.

Detailed Protocol

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (e.g., 12-well or 96-well plates)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer Yellow (for monolayer integrity)

  • Test isoxazole compounds and controls (see Table 2)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.[13]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²). Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment (Apical to Basolateral, A→B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add the test isoxazole compound (e.g., at 10 µM) in HBSS to the apical (donor) compartment.[10]

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Transport Experiment (Basolateral to Apical, B→A):

    • Perform the same steps as for A→B, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Sample Analysis: Quantify the concentration of the isoxazole compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = Rate of drug transport (µmol/s)

      • A = Surface area of the membrane (cm²)

      • C₀ = Initial concentration in the donor compartment

    • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Interpretation and Controls

The Caco-2 assay provides a more comprehensive picture of permeability than PAMPA.

Compound Permeability Class Papp (A→B) x 10⁻⁶ cm/s Expected Human Absorption
Propranolol High>10Well absorbed (>90%)
Atenolol Low<1Poorly absorbed (<50%)
Digoxin P-gp SubstrateLow A→B, High B→AVariable absorption

Table 2: Classification of Drug Permeability Based on Caco-2 Papp Values.

An efflux ratio greater than 2 is generally considered indicative of active efflux, suggesting the isoxazole compound may be a substrate for transporters like P-gp.[11] To confirm this, the assay can be repeated in the presence of a P-gp inhibitor like verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence for P-gp mediated transport.[11]

IV. MDCK-MDR1 Permeability Assay for P-gp Substrate Identification

For isoxazole compounds that show a high efflux ratio in the Caco-2 assay, the MDCK-MDR1 assay is a valuable tool to specifically investigate their interaction with the P-glycoprotein (P-gp) efflux pump.[14][15]

Principle

Madin-Darby Canine Kidney (MDCK) cells are transfected with the human MDR1 gene, which encodes for P-gp, leading to its overexpression on the apical surface of the cell monolayer.[16] Wild-type MDCK cells have very low levels of endogenous transporters, making this an excellent system to study the specific contribution of P-gp to a compound's efflux.[16] Similar to the Caco-2 assay, a bidirectional transport study is performed to calculate the efflux ratio.[15]

Experimental Workflow

The workflow for the MDCK-MDR1 assay is similar to the Caco-2 assay, with the primary difference being the cell line used and a shorter culture period (typically 3-5 days).

Detailed Protocol

Materials:

  • MDCK-MDR1 cells

  • Wild-type MDCK cells (for comparison, optional)

  • Transwell® permeable supports

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., HBSS)

  • TEER meter

  • Test isoxazole compounds and controls (see Table 3)

  • P-gp inhibitor (e.g., verapamil or cyclosporin A[15])

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed MDCK-MDR1 cells on Transwell® inserts and culture for 3-5 days to form a confluent monolayer.

  • Monolayer Integrity: Confirm monolayer integrity using TEER measurements.

  • Bidirectional Transport: Perform A→B and B→A transport experiments as described for the Caco-2 assay. To confirm P-gp involvement, a set of experiments should be conducted in the presence of a P-gp inhibitor.

  • Quantification and Calculation: Analyze samples by LC-MS/MS and calculate Papp (A→B), Papp (B→A), and the efflux ratio.

Data Interpretation and Controls

The interpretation of MDCK-MDR1 data focuses on the efflux ratio.

Compound Expected Behavior Purpose
Prazosin P-gp SubstratePositive control for P-gp mediated efflux[14]
Propranolol High Permeability, Not a P-gp SubstrateControl for high passive permeability
Atenolol Low PermeabilityNegative control for permeability
Test Isoxazole To be determined

Table 3: Control Compounds for MDCK-MDR1 Assay Validation.

An efflux ratio ≥ 2 in the MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor, strongly indicates that the isoxazole compound is a substrate of P-gp.[9][14] This information is crucial for predicting potential drug-drug interactions and for understanding the compound's absorption and distribution, particularly its ability to cross the blood-brain barrier, where P-gp is highly expressed.[14][15]

V. Cellular Uptake Quantification by LC-MS/MS

While permeability assays measure the rate of transport across a cell monolayer, cellular uptake assays directly quantify the amount of a compound that accumulates within cells. This is particularly important for compounds with intracellular targets.

Principle

Cells are incubated with the isoxazole compound for a defined period. After incubation, the cells are washed to remove any unbound extracellular compound, and then lysed. The intracellular concentration of the compound is then quantified in the cell lysate using a sensitive and specific LC-MS/MS method.[17]

Experimental Workflow

Caption: Workflow for Cellular Uptake Quantification by LC-MS/MS.

Detailed Protocol

Materials:

  • Relevant cell line (e.g., the target cancer cell line for an oncology compound)

  • Multi-well cell culture plates

  • Cell culture medium

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Test isoxazole compound

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Compound Incubation: Treat the cells with the isoxazole compound at a specific concentration and for a defined time period (e.g., 1 hour at 37°C).

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove all extracellular compound. This step is critical to prevent overestimation of uptake.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on ice to ensure complete cell lysis.

  • Lysate Collection: Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the total protein concentration in a small aliquot of the lysate using a BCA assay. This will be used for normalization.

  • Sample Preparation for LC-MS/MS: Precipitate the proteins from the remaining lysate (e.g., with cold acetonitrile), centrifuge, and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the isoxazole compound in the supernatant using a validated LC-MS/MS method with an appropriate internal standard.

  • Calculation of Intracellular Concentration:

    • The amount of compound per mg of protein can be calculated.

    • This can be converted to an intracellular concentration by assuming a cellular volume.

Data Interpretation

The intracellular concentration provides a direct measure of the compound's ability to accumulate at its site of action. This data can be correlated with the compound's efficacy in cell-based functional assays. Time-course and concentration-dependent uptake studies can provide further insights into the mechanism of uptake (e.g., passive diffusion vs. active transport).

VI. Troubleshooting and Considerations for Isoxazole Compounds

  • Low Aqueous Solubility: A common challenge with heterocyclic compounds like isoxazoles is poor aqueous solubility.[3] This can lead to compound precipitation in the assay buffer, resulting in an underestimation of permeability.

    • Solution: Use of co-solvents like DMSO should be kept to a minimum (<1%) as they can affect monolayer integrity.[3] Formulation strategies such as the use of cyclodextrins or the preparation of solid dispersions can be considered for in vivo studies.[3]

  • Low Mass Balance/Recovery: If the total amount of compound recovered from the donor and receiver compartments (and cell lysate in Caco-2/MDCK assays) is significantly less than the initial amount, it could be due to:

    • Non-specific binding: The compound may be adsorbing to the plasticware. Using low-binding plates can mitigate this.[3]

    • Cellular metabolism: Caco-2 cells have some metabolic activity. Analyzing the cell lysate for metabolites may be necessary.

    • Compound instability: The stability of the isoxazole compound in the assay buffer should be confirmed.[3]

  • High Efflux Ratio: As discussed, this suggests the compound is a substrate for efflux transporters. Further investigation with specific inhibitors is warranted.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the cellular uptake and permeability of isoxazole compounds. A strategic, tiered approach, starting with the high-throughput PAMPA assay for an initial assessment of passive permeability, followed by the more physiologically relevant Caco-2 and MDCK-MDR1 assays for compounds of interest, allows for a comprehensive understanding of a compound's absorption and distribution properties. The direct quantification of intracellular uptake provides a crucial link between permeability and cellular efficacy.

By carefully selecting the appropriate assays, validating them with known controls, and thoughtfully interpreting the data in the context of the compound's physicochemical properties, researchers can effectively de-risk their isoxazole-based drug candidates and make informed decisions to advance the most promising molecules towards clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclohexylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Cyclohexylisoxazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this molecule. Isoxazole derivatives are crucial scaffolds in drug discovery, and mastering their synthesis is key to advancing many research programs.[1][2] This guide provides in-depth, field-proven insights into the common challenges encountered during the synthesis, offering troubleshooting solutions and a validated experimental protocol.

I. Synthetic Strategy Overview

The most prevalent and logical pathway to this compound involves a three-stage process. It begins with a Claisen condensation to form the key β-dicarbonyl intermediate, followed by a regioselective cyclization with hydroxylamine to construct the isoxazole core, and concludes with the hydrolysis of an ester to yield the final carboxylic acid.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Isoxazole Formation cluster_2 Stage 3: Final Product Generation A Cyclohexyl methyl ketone + Diethyl oxalate B Ethyl 4-cyclohexyl-2,4-dioxobutanoate A->B  Claisen Condensation (NaOEt, Anhydrous EtOH) C Ethyl 3-cyclohexylisoxazole-5-carboxylate B->C  Cyclization (NH2OH·HCl, pH control) D This compound C->D  Ester Hydrolysis (LiOH, then H+)

Caption: High-level workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Stage 1: Synthesis of Ethyl 4-cyclohexyl-2,4-dioxobutanoate (β-ketoester)

Question 1: The yield of my Claisen condensation is very low. What are the likely causes?

Answer: Low yields in the Claisen condensation of cyclohexyl methyl ketone and diethyl oxalate are typically traced back to three main factors:

  • Presence of Moisture: The base used, sodium ethoxide (NaOEt), is extremely sensitive to water. Any moisture will consume the base and inhibit the reaction. Ensure all glassware is oven-dried, and use anhydrous ethanol to prepare the sodium ethoxide solution.[3]

  • Insufficient Base or Inactive Base: A full molar equivalent of a strong, non-nucleophilic base is required.[4] If you are preparing your own NaOEt from sodium metal and ethanol, ensure the sodium is clean and the reaction goes to completion. Commercial NaOEt should be fresh and stored under an inert atmosphere.

  • Reaction Equilibrium: The Claisen condensation is an equilibrium process. To drive the reaction forward, the product, a β-dicarbonyl, must be deprotonated by the base. This requires the product to be more acidic than the starting alcohol (ethanol). This condition is met here, but ensuring a sufficient amount of base is critical.

Question 2: My NMR spectrum of the β-ketoester intermediate is complex and shows multiple species. Is my product impure?

Answer: Not necessarily. β-ketoesters like Ethyl 4-cyclohexyl-2,4-dioxobutanoate exist as a mixture of keto and enol tautomers. This keto-enol tautomerism will result in two distinct sets of signals in the ¹H and ¹³C NMR spectra, often leading to what appears to be a complex mixture. The ratio of keto to enol form can be influenced by the solvent used for NMR analysis. This is a characteristic feature of these compounds and not necessarily an indication of impurity.

Stage 2: Formation of Ethyl 3-cyclohexylisoxazole-5-carboxylate

Question 3: My main problem is the formation of a regioisomeric byproduct. How can I improve the selectivity for the desired 3-cyclohexyl-5-carboxylate isomer?

Answer: This is the most critical challenge in this synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine can produce two regioisomers.[5][6] The formation of the desired 3-cyclohexyl-5-ester isomer versus the undesired 3-ester-5-cyclohexyl isomer is highly dependent on the reaction pH.[7]

  • The Chemistry: The reaction proceeds via initial condensation of hydroxylamine with one of the carbonyl groups, followed by cyclization and dehydration.[8] The ketone carbonyl is generally more electrophilic than the ester carbonyl.

  • The Solution: To favor the desired isomer, you must control the conditions to promote the initial attack of the hydroxylamine's nitrogen atom on the more reactive ketone carbonyl.

    • pH Control is Key: Conducting the reaction under mildly acidic conditions (pH 4-5) is often optimal. At this pH, the amine of hydroxylamine is sufficiently nucleophilic to attack the ketone, while minimizing side reactions or the formation of the alternative isomer.[7]

    • Reaction Sequence: The mechanism involves the formation of an oxime at the ketone position, followed by intramolecular attack of the oxime's hydroxyl group onto the ester carbonyl.[9][10]

G cluster_pathA Path A (Desired) cluster_pathB Path B (Undesired) start Unsymmetrical 1,3-Dicarbonyl A1 Attack at Ketone (C4) start->A1 Favored at pH 4-5 B1 Attack at Ester (C2) start->B1 More likely at higher pH A2 Intermediate Oxime A1->A2 A3 3-Cyclohexyl-5-Ester Isoxazole A2->A3 B2 Intermediate (Hydroxamic Acid deriv.) B1->B2 B3 3-Ester-5-Cyclohexyl Isoxazole B2->B3

Caption: Regioselectivity in isoxazole synthesis depends on the initial site of attack.

Stage 3: Hydrolysis to this compound

Question 4: During the final hydrolysis step, my yield is low and I see multiple spots on TLC, suggesting product degradation. How can I prevent this?

Answer: The isoxazole ring can be sensitive to the harsh conditions sometimes used for ester hydrolysis.[11] Both strong base at high temperatures and concentrated acid can lead to ring opening or other decomposition pathways.

  • The Solution: Use milder hydrolysis conditions.

    • Lithium Hydroxide (LiOH): This is often the reagent of choice. It can effectively hydrolyze the ester at room temperature or with gentle warming in a solvent system like THF/water or Methanol/water.

    • Avoid High Temperatures: Do not reflux the reaction for extended periods with strong bases like NaOH or KOH unless necessary, and monitor the reaction closely by TLC.

    • Careful Acidification: During workup, add the acid slowly to the cooled aqueous layer to precipitate the product. Localized heat from a rapid, exothermic neutralization can cause degradation.

Question 5: I'm having difficulty purifying the final carboxylic acid product. Column chromatography gives poor separation and streaking.

Answer: This is a common issue when purifying carboxylic acids on standard silica gel.[12]

  • The Problem: The acidic protons on the silica surface can interact strongly with the carboxylic acid, leading to tailing and poor peak shape.

  • The Solution:

    • Acidify the Eluent: Add a small amount (0.1% to 1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (e.g., Hexane/Ethyl Acetate). This keeps your product protonated and minimizes interaction with the silica, resulting in sharper peaks and better separation.[12]

    • Aqueous Workup: Before chromatography, ensure a thorough acid/base extraction is performed. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract your product into the aqueous layer. Separate the layers, then re-acidify the aqueous layer and extract your purified product back into an organic solvent.[12][13] This will remove neutral impurities.

    • Recrystallization: If the product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity.[12]

Problem Summary TableProbable Cause(s)Recommended Solution(s)
Low Regioselectivity Incorrect pH during cyclization; attack at ester carbonyl.Buffer the reaction to pH 4-5. Use a protic solvent like ethanol.
Low Hydrolysis Yield Isoxazole ring degradation under harsh conditions.Use milder reagents (LiOH). Perform the reaction at room temperature.
Poor Chromatographic Purification Interaction of carboxylic acid with silica gel.Add 0.1-1% acetic acid to the eluent. Perform a thorough acid-base workup first.
Incomplete Reactions Insufficient reagent, moisture, or low temperature.Use anhydrous solvents, ensure active reagents, and monitor by TLC to confirm completion.

III. Validated Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis.

Step 1: Synthesis of Ethyl 4-cyclohexyl-2,4-dioxobutanoate
  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 150 mL of anhydrous ethanol.

  • Base Preparation: Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Reagents: To the cooled sodium ethoxide solution, add a mixture of cyclohexyl methyl ketone (31.5 g, 0.25 mol) and diethyl oxalate (36.5 g, 0.25 mol) dropwise over 30 minutes, maintaining a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture in an ice bath and slowly acidify with 2M HCl until the pH is ~2. Extract the mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step or purified by vacuum distillation.

Step 2: Synthesis of Ethyl 3-cyclohexylisoxazole-5-carboxylate
  • Setup: In a 500 mL round-bottom flask, dissolve the crude ethyl 4-cyclohexyl-2,4-dioxobutanoate (0.25 mol) in 200 mL of ethanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (20.8 g, 0.30 mol) and sodium acetate (24.6 g, 0.30 mol) to the solution. The sodium acetate will buffer the reaction to the appropriate pH.

  • Reaction: Heat the mixture to reflux for 4 hours. Monitor the formation of the isoxazole by TLC.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexane).

Step 3: Synthesis of this compound
  • Setup: Dissolve the purified ethyl 3-cyclohexylisoxazole-5-carboxylate (0.20 mol) in a mixture of 200 mL of tetrahydrofuran (THF) and 100 mL of water.

  • Hydrolysis: Add lithium hydroxide monohydrate (12.6 g, 0.30 mol) and stir the mixture at room temperature overnight. Monitor the disappearance of the starting ester by TLC.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with 2M HCl to pH ~2. A white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. If no solid precipitates, extract the acidified aqueous layer with ethyl acetate (3 x 100 mL), dry the combined organic layers over sodium sulfate, and concentrate to yield the final product.[14] If needed, the product can be recrystallized from an appropriate solvent system like ethanol/water or purified by column chromatography using a hexane/ethyl acetate eluent containing 0.5% acetic acid.

IV. References

  • Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem. Available at: --INVALID-LINK--

  • Katritzky, A. R., Barczynski, P., Ostercamp, D. L., & Yousaf, T. I. (1986). Mechanisms of Heterocyclic Ring Formations. 4. A 13C NMR Study of the Reaction of ß-Keto Esters with Hydroxylamine. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: --INVALID-LINK--

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: --INVALID-LINK--

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • synthesis of isoxazoles. (2019). YouTube. Available at: --INVALID-LINK--

  • Synthesis of 3,5-disubstituted isoxazole. ResearchGate. Available at: --INVALID-LINK--

  • Cyclization with hydroxylamine hydrochloride: Significance and symbolism. (2024). Available at: --INVALID-LINK--

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (2015). Chemical Journal of Chinese Universities. Available at: --INVALID-LINK--

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. (2017). ACS Combinatorial Science. Available at: --INVALID-LINK--

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing. Available at: --INVALID-LINK--

  • What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and... Proprep. Available at: --INVALID-LINK--

  • How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. Available at: --INVALID-LINK--

  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. (2012). Henry Rzepa's Blog. Available at: --INVALID-LINK--

  • Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience. Available at: --INVALID-LINK--

  • Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Available at: --INVALID-LINK--

  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate. Available at: --INVALID-LINK--

  • 3-Cyclohexyl-isoxazole-5-carboxylic acid. Matrix Scientific. Available at: --INVALID-LINK--

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: --INVALID-LINK--

  • This compound. My Skin Recipes. Available at: --INVALID-LINK--

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. (2014). Journal of Sciences, Islamic Republic of Iran. Available at: --INVALID-LINK--

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2012). Molecules. Available at: --INVALID-LINK--

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (2020). Reaction Chemistry & Engineering. Available at: --INVALID-LINK--

  • Reactions of hydroxylamine with acetoacetyl thioesters or ethyl acetoacetate. (1970). Analytical Biochemistry. Available at: --INVALID-LINK--

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2021). Molecules. Available at: --INVALID-LINK--

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. ResearchGate. Available at: --INVALID-LINK--

  • General procedures for the purification of Carboxylic acids. LookChem. Available at: --INVALID-LINK--

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. (2009). Zenodo. Available at: --INVALID-LINK--

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. Available at: --INVALID-LINK--

  • 5-Methylisoxazole-3-carboxylic acid. Smolecule. Available at: --INVALID-LINK--

  • Reaction scheme of the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate. ResearchGate. Available at: --INVALID-LINK--

  • Perfume compositions containing ethyl 2,4-dioxohexanoate. (1973). Google Patents. Available at: --INVALID-LINK--

  • Ethyl 4-cyclopropyl-2,4-dioxobutanoate. ChemScene. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 3-Cyclohexylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Cyclohexylisoxazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable heterocyclic building block. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.

Synthetic Strategy Overview

The most versatile and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] The synthesis of this compound is typically achieved in a two-step sequence:

  • [3+2] Cycloaddition: An in situ generated cyclohexanecarbonitrile oxide reacts with an acetylene carboxylate ester (e.g., ethyl propiolate) to form the ethyl 3-cyclohexylisoxazole-5-carboxylate intermediate.

  • Saponification: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

This overall workflow presents several critical points for optimization, which will be addressed in this guide.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Saponification start1 Cyclohexanecarboxaldehyde Oxime process1 In situ Nitrile Oxide Generation (e.g., NCS/Base) start1->process1 start2 Ethyl Propiolate cycloaddition [3+2] Cycloaddition start2->cycloaddition process1->cycloaddition product1 Ethyl 3-Cyclohexylisoxazole-5-carboxylate cycloaddition->product1 hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) product1->hydrolysis product2 This compound hydrolysis->product2

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Part A: Isoxazole Ring Formation ([3+2] Cycloaddition)
Q1: My cycloaddition reaction yield is consistently low. What are the most common causes?

A1: Low yields in this step typically trace back to three primary issues: inefficient nitrile oxide generation, competitive dimerization of the nitrile oxide, or suboptimal reaction conditions. Each possibility must be systematically investigated.

Potential CauseScientific Rationale & Troubleshooting Actions
Inefficient Nitrile Oxide Generation The conversion of the aldoxime to the nitrile oxide is the critical initiation step. Troubleshooting: 1. Verify Precursor Quality: Ensure the cyclohexanecarboxaldehyde oxime is pure and dry. 2. Optimize Chlorination/Oxidation: If using a chlorinating agent like N-chlorosuccinimide (NCS), ensure it is of high purity. The choice of base (e.g., triethylamine, pyridine) is crucial for the subsequent elimination step to form the nitrile oxide.[1]
Nitrile Oxide Dimerization Nitrile oxides are highly reactive and can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often significant byproduct that sequesters your intermediate.[2] Troubleshooting: 1. Slow Addition: Add the chlorinating agent or oxidant slowly to the solution of the oxime and alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the intermolecular reaction with the alkyne over dimerization.[2] 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyne dipolarophile to ensure the nitrile oxide is consumed as it is formed.
Suboptimal Reaction Conditions Temperature and solvent play a significant role in reaction kinetics and selectivity.[2] Troubleshooting: 1. Temperature Control: Excessive heat can accelerate the dimerization side reaction.[2] Start at room temperature. If the reaction is sluggish, gently warm the mixture (e.g., to 40-50 °C) and monitor by TLC/LCMS. 2. Solvent Choice: The solvent must fully dissolve all reactants. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are common choices. Solvent polarity can sometimes influence regioselectivity.
Q2: I'm observing a significant byproduct that I suspect is the furoxan dimer. How can I confirm this and prevent its formation?

A2: Furoxan dimers are a frequent cause of yield loss. You can often identify them by LCMS, as they will have a mass corresponding to two molecules of your nitrile oxide. The primary strategy for prevention is to minimize the standing concentration of the free nitrile oxide.

G A Cyclohexyl- carboxaldehyde Oxime B [O] or Cl+ A->B C Cyclohexanecarbonitrile Oxide (Reactive Intermediate) B->C D Desired Path: [3+2] Cycloaddition C->D Favored by low [Nitrile Oxide] & excess alkyne G Side Reaction: Dimerization C->G Favored by high [Nitrile Oxide] F Ethyl 3-Cyclohexyl- isoxazole-5-carboxylate D->F E Ethyl Propiolate E->D H Furoxan Dimer (Byproduct) G->H

Caption: Competing reaction pathways for the nitrile oxide intermediate.

Mitigation Strategy: The most effective method is the in situ generation and immediate trapping of the nitrile oxide. This is achieved by having the alkyne present in the reaction vessel from the start and adding the oxidant (e.g., bleach) or chlorinating agent/base combination dropwise over an extended period (e.g., 1-2 hours). This ensures the nitrile oxide reacts with the alkyne almost as soon as it is formed.

Q3: My reaction is producing a mixture of the 3,5- and 3,4-disubstituted isoxazole isomers. How can I improve regioselectivity?

A3: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions.[2][3] While the reaction of a nitrile oxide with a terminal alkyne like ethyl propiolate generally favors the 3,5-disubstituted product due to electronic and steric factors, the selectivity is not always perfect.[4]

Solutions to Improve Regioselectivity:

  • Catalysis: The use of a copper(I) catalyst is known to significantly improve the regioselectivity of nitrile oxide cycloadditions with terminal alkynes, strongly directing the formation of the 3,5-isomer.[5][6] Adding a catalytic amount of a Cu(I) source like CuI or Cu(OAc)₂ with a reducing agent can be highly effective.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy, which typically leads to the major isomer.

Part B: Ester Hydrolysis (Saponification)
Q4: The hydrolysis of my ethyl ester is slow or incomplete, even with excess base.

A4: Incomplete hydrolysis can be due to insufficient reaction time, low temperature, or poor solubility of the ester in the reaction medium.

Troubleshooting Steps:

  • Increase Temperature: Gently refluxing the reaction mixture is a common strategy to drive the hydrolysis to completion. Monitor the reaction by TLC by taking aliquots, acidifying them, extracting with an organic solvent, and checking for the disappearance of the starting ester spot.

  • Improve Solubility: The isoxazole ester may have limited solubility in a purely aqueous base. Using a co-solvent system such as THF/water, methanol/water, or ethanol/water is standard practice and significantly improves reaction rates.[7][8]

  • Choice of Base: While NaOH is common, lithium hydroxide (LiOH) is often preferred for hydrolyzing hindered esters or when milder conditions are needed.[9][10] A typical setup uses LiOH in a 3:1 mixture of THF and water.

Q5: I am getting a low yield of my final acid product, and I suspect the isoxazole ring is being degraded by the base.

A5: This is a valid concern. The isoxazole ring, while aromatic, can be susceptible to nucleophilic attack and ring-opening under harsh basic conditions, especially at elevated temperatures.

Strategies for Milder Hydrolysis:

  • Use LiOH at Room Temperature: Lithium hydroxide is often effective at room temperature, albeit requiring longer reaction times (e.g., 12-24 hours). This avoids thermal degradation.[9]

  • Careful pH Adjustment: During workup, it is critical to acidify the reaction mixture slowly, preferably in an ice bath, to a pH of ~2-3 to precipitate the carboxylic acid.[8] Aggressive acidification can cause localized heating and potential degradation. Using a milder acid like 10% citric acid solution instead of concentrated HCl can also be beneficial.[9][10]

  • Alternative Reagents: For extremely sensitive substrates, reagents like trimethyltin hydroxide (TMSOK) can be used under anhydrous conditions, but these are often reserved for more complex cases due to cost and handling.[7]

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl 3-Cyclohexylisoxazole-5-carboxylate

This protocol utilizes the in situ generation of nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS) and a base.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Chlorination: Cool the flask in an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes. Stir the mixture at 0 °C for 1 hour.

  • Elimination/Cycloaddition: To the reaction mixture, add triethylamine (Et₃N) (1.2 eq) dropwise via a syringe pump over 1-2 hours at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC or LCMS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Hydrolysis to this compound

This protocol uses lithium hydroxide in a mixed solvent system.

  • Setup: Dissolve the ethyl 3-cyclohexylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution. Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Wash the basic aqueous solution with a non-polar organic solvent like diethyl ether or hexanes to remove any unreacted ester or neutral impurities.[7]

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 1N HCl or 10% citric acid with stirring until the pH reaches ~2-3. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield this compound. The purity can be checked by ¹H NMR and LCMS. If needed, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

References

side reactions in the formation of the isoxazole ring

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for isoxazole ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in synthesizing this critical heterocyclic scaffold. Isoxazoles are not just versatile synthetic intermediates; they are core components of numerous pharmaceuticals.[1][2] However, their synthesis is often plagued by side reactions that can compromise yield, purity, and regioselectivity.

This document moves beyond simple protocols. It is structured as a series of troubleshooting guides in a question-and-answer format, addressing the specific, practical issues our users face in the lab. We will delve into the mechanistic origins of these problems and provide field-proven, validated solutions to get your synthesis back on track.

Troubleshooting Workflow: A General Approach

Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. An unexpected result is a data point. By logically diagnosing the potential causes, you can efficiently resolve the issue.

G start Unexpected Result (Low Yield, Isomer Mixture, Byproduct) check_purity 1. Verify Starting Material Purity (NMR, LCMS, Titration) start->check_purity check_conditions 2. Confirm Reaction Conditions (Temp, Atmosphere, Stoichiometry, Solvent) check_purity->check_conditions analyze_crude 3. Analyze Crude Reaction Mixture (LCMS, 1H NMR) check_conditions->analyze_crude identify_issue Identify Primary Issue analyze_crude->identify_issue regioisomer Regioisomer Formation identify_issue->regioisomer Isomeric Mixture dimer Dipole Dimerization (e.g., Furoxan) identify_issue->dimer Byproduct MW ≈ 2x Dipole incomplete Incomplete Reaction / Stable Intermediate identify_issue->incomplete Starting Material + Intermediate Present decomposition Decomposition / Complex Mixture identify_issue->decomposition Multiple Unidentifiable Products solution_regio Consult Guide: Regioselectivity Control regioisomer->solution_regio solution_dimer Consult Guide: Suppressing Dimerization dimer->solution_dimer solution_incomplete Consult Guide: Driving Cyclization incomplete->solution_incomplete solution_decomposition Consult Guide: Reaction Optimization decomposition->solution_decomposition

Caption: General troubleshooting workflow for isoxazole synthesis.

Part 1: Synthesis from 1,3-Dicarbonyl Compounds

This classic method, the Claisen isoxazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] While straightforward, it is notoriously prone to regioselectivity issues.

FAQ 1: Why am I getting a mixture of two regioisomeric isoxazoles?

The Problem: You've reacted an unsymmetrical 1,3-diketone (e.g., benzoylacetone) with hydroxylamine and your NMR/LCMS analysis shows two distinct isoxazole products.

The Cause (Mechanism): The reaction proceeds through the formation of a monoxime intermediate.[3][4] With an unsymmetrical diketone, hydroxylamine's nitrogen can attack either of the two non-equivalent carbonyl carbons. This initial attack is often reversible and thermodynamically controlled. The subsequent intramolecular cyclization and dehydration can therefore occur from two different oxime intermediates, leading to a mixture of 3,5-disubstituted regioisomers. The final product ratio is highly sensitive to reaction conditions.

G cluster_start Reactants diketone R1-C(=O)-CH2-C(=O)-R2 intermediate1 R1-C(=NOH)-CH2-C(=O)-R2 diketone->intermediate1 Initial Attack intermediate2 R1-C(=O)-CH2-C(=NOH)-R2 diketone->intermediate2 Initial Attack hydroxylamine + NH2OH product1 3-R1, 5-R2 Isoxazole intermediate1->product1 Cyclization product2 3-R2, 5-R1 Isoxazole intermediate2->product2 Cyclization mixture Regioisomeric Mixture product1->mixture product2->mixture

Caption: Formation of regioisomers from unsymmetrical diketones.

Troubleshooting & Solutions:

Regiocontrol is achievable by manipulating the electronic and steric differences between the two carbonyl groups. Research has shown that modifying the substrate and reaction conditions can provide excellent selectivity.[1][2]

1. pH Control:

  • Acidic Conditions: Often favor attack at the more reactive (less sterically hindered) carbonyl.

  • Basic Conditions: Can favor attack at the more electrophilic carbonyl by deprotonating hydroxylamine, increasing its nucleophilicity. The reaction pH is a critical factor in determining the outcome.[5]

2. Solvent and Additive Modification:

  • The choice of solvent and the use of additives like Lewis acids can dramatically influence which carbonyl is more reactive. A study demonstrated that regiochemical control can be achieved by varying the solvent, using pyridine, or employing a Lewis acid activator like BF₃·OEt₂.[1][2]

3. Substrate Modification (The β-Enamino Diketone Strategy):

  • A highly effective strategy is to convert your 1,3-diketone into a β-enamino diketone. This modification protects one carbonyl group as a less reactive vinylogous amide, directing the initial attack of hydroxylamine to the remaining, more electrophilic ketone.[1][2][6]

Parameter Effect on Regioselectivity Rationale Reference
Solvent Can alter the tautomeric equilibrium of the diketone and solvate transition states differently.Polar aprotic solvents (e.g., MeCN) can favor specific pathways.[2]
Lewis Acid (e.g., BF₃) Activates one carbonyl group preferentially, directing nucleophilic attack.Coordination of the Lewis acid enhances the electrophilicity of the targeted carbonyl.[1][2]
Base (e.g., Pyridine) Can act as a catalyst and influence the deprotonation equilibrium of hydroxylamine.Mild bases can prevent side reactions and favor a specific regioisomeric pathway.[1][2]
Temperature Can shift the equilibrium between kinetic and thermodynamic control.Lower temperatures may favor the kinetically preferred isomer.[5]

Experimental Protocol: Lewis Acid-Mediated Regioselective Synthesis (Based on methodology reported by Martínez et al.)[2]

  • To a solution of the β-enamino diketone (1.0 equiv.) in acetonitrile (MeCN), add pyridine (1.2 equiv.).

  • Cool the mixture to 0 °C and slowly add boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv.).

  • Allow the reaction to warm to room temperature and stir for the prescribed time (monitor by TLC/LCMS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the single regioisomer isoxazole.

Part 2: Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide and an alkyne (or alkene) is a powerful and versatile method for constructing the isoxazole (or isoxazoline) ring.[7][8] The primary challenge is the high reactivity of the nitrile oxide intermediate.

FAQ 2: My reaction yield is very low, and I've isolated a byproduct with roughly twice the mass of my nitrile oxide precursor. What is happening?

The Problem: You are attempting a 1,3-dipolar cycloaddition, but the desired product yield is poor. The main byproduct is identified as a furoxan (1,2,5-oxadiazole-2-oxide).

The Cause (Mechanism): Nitrile oxides are highly reactive 1,3-dipoles that readily dimerize if a suitable dipolarophile (your alkyne or alkene) is not immediately available.[9][10][11] This dimerization is a competing side reaction that consumes the nitrile oxide, thereby reducing the yield of your target molecule. The process is understood to be a stepwise reaction involving dinitrosoalkene diradical intermediates.[12][13][14][15] Aliphatic nitrile oxides are particularly prone to rapid dimerization compared to their aromatic counterparts.[14]

G precursor Aldoxime Precursor R-CH=NOH nitrile_oxide Nitrile Oxide Intermediate [R-C≡N+-O-] precursor->nitrile_oxide In situ generation oxidant Oxidant (e.g., Oxone/NaCl) oxidant->nitrile_oxide path_desired Desired [3+2] Cycloaddition nitrile_oxide->path_desired path_side Side Reaction: Dimerization nitrile_oxide->path_side alkyne Alkyne Dipolarophile R'C≡CR'' alkyne->path_desired isoxazole Desired Isoxazole path_desired->isoxazole furoxan Furoxan Byproduct path_side->furoxan

Caption: Competing pathways for the nitrile oxide intermediate.

Troubleshooting & Solutions:

The key to suppressing dimerization is to maintain a very low steady-state concentration of the free nitrile oxide throughout the reaction. This ensures that the nitrile oxide is more likely to encounter and react with the dipolarophile than with another molecule of itself.

1. In Situ Generation:

  • Never pre-form and isolate the nitrile oxide unless absolutely necessary. Generate it in situ in the presence of the alkyne or alkene. Many modern protocols exist for the mild, in situ generation of nitrile oxides from aldoximes using oxidants like NaCl/Oxone or tert-butyl hypoiodite (t-BuOI).[16][17][18][19]

2. Slow Addition Technique:

  • If using a traditional method like dehydrohalogenation of a hydroximoyl chloride with a base (e.g., triethylamine), add the base dropwise to the solution containing the precursor and the dipolarophile over several hours. This slow addition ensures the nitrile oxide is generated gradually and consumed immediately.[14]

3. Adjust Stoichiometry:

  • Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the dipolarophile (the alkyne or alkene). This increases the probability of a successful cycloaddition over dimerization.[9]

Method for Nitrile Oxide Generation Advantages Considerations Reference(s)
Dehydrohalogenation of Hydroximoyl Chlorides Traditional, well-established method.Precursor can be moisture-sensitive; requires stoichiometric base, generates salt byproduct.[20]
Oxidation of Aldoximes (e.g., NaCl/Oxone) Green, uses inexpensive and non-toxic reagents, broad substrate scope, no organic byproducts from oxidant.Reaction can be sensitive to pH and oxidant stoichiometry.[16][18]
Oxidation of Aldoximes (e.g., t-BuOI) Mild conditions, tolerates various functional groups.Reagent (t-BuOCl) can be unstable; requires careful handling.[17]

Experimental Protocol: Suppressing Dimerization via In Situ Oxidation (Based on the green protocol by Li et al.)[16][18]

  • In a round-bottom flask, dissolve the aldoxime (1.0 equiv.), the alkyne (1.2 equiv.), and sodium chloride (NaCl, 1.0 equiv.) in a suitable solvent mixture (e.g., ethyl acetate/water).

  • Stir the mixture vigorously to ensure good mixing between the organic and aqueous phases.

  • Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄, approx. 1.2 equiv. of KHSO₅) portion-wise over 30-60 minutes at room temperature. Monitor the internal temperature, as the oxidation can be exothermic.

  • Allow the reaction to stir until TLC/LCMS analysis indicates complete consumption of the aldoxime.

  • Perform an aqueous workup by separating the layers. Wash the organic layer with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

By generating the nitrile oxide slowly in the presence of an excess of its reaction partner, the dimerization pathway is effectively minimized, leading to a significant improvement in the yield of the desired isoxazole.

References

Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of isoxazoles. The isoxazole moiety is a cornerstone in medicinal chemistry and drug development, found in numerous approved drugs like valdecoxib and leflunomide.[1][2] Mastering its synthesis is therefore a critical skill. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

A1: The two most prevalent and robust methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes (or alkenes to form isoxazolines) and the condensation reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[1][3]

  • 1,3-Dipolar Cycloaddition: This is arguably the most versatile method, allowing for a wide variety of substitution patterns. It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole), often generated in situ, and an alkyne (the dipolarophile).[4][5]

  • Condensation with Hydroxylamine: This classical method involves reacting a 1,3-diketone, α,β-unsaturated ketone, or a related species with hydroxylamine hydrochloride.[6][7] It is often straightforward and high-yielding for specific substitution patterns.

Q2: How significantly do solvent and temperature influence the outcome of isoxazole synthesis?

A2: Solvent and temperature are critical parameters that can dictate the success or failure of a reaction. Their effects are profound:

  • Solvent: The choice of solvent impacts reactant solubility, reaction rate, and, crucially for 1,3-dipolar cycloadditions, the regioselectivity of the addition.[3] Solvents like DMF, DMSO, or acetonitrile are common choices due to their ability to dissolve a range of organic substrates.[3] In some cases, aqueous media or even solvent-free conditions have been shown to be highly effective and environmentally benign.[5][6]

  • Temperature: Temperature controls the reaction kinetics. Excessively high temperatures can accelerate side reactions, such as the dimerization of nitrile oxides, or lead to the decomposition of sensitive starting materials.[3] Conversely, temperatures that are too low may result in impractically long reaction times or incomplete conversion. Systematic screening of temperatures (e.g., from room temperature to 80-100 °C) is often necessary to find the optimal balance.[8][9]

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter during your experiments, providing possible causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction is yielding very little or no desired isoxazole. What are the likely causes and how can I fix it?

A: Low yield is the most common issue and can stem from several sources. A systematic approach is key to diagnosis.

Possible Causes & Troubleshooting Steps:
  • Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloaddition):

    • The Cause: The nitrile oxide is a reactive intermediate, and its efficient generation is paramount. This step often involves the dehydration of a primary nitro compound or the dehydrohalogenation of a hydroximoyl halide, which requires a suitable base.[10][11] If the base is too weak, too hindered, or used in the wrong stoichiometry, generation will be inefficient.

    • The Solution:

      • Verify Base Choice: Common bases include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).[3] Ensure the pKa of the base is appropriate for the proton being removed.

      • Check Precursor Quality: Ensure your nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) has not degraded during storage.

      • Alternative Generation Methods: Consider alternative methods like oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS) or Oxone.[10][12]

  • Dimerization of Nitrile Oxide:

    • The Cause: Nitrile oxides can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often frustrating side reaction that competes directly with the desired cycloaddition.[3] This is especially problematic if the concentration of the nitrile oxide is high relative to the alkyne.

    • The Solution:

      • Slow Addition: Add the nitrile oxide precursor or the base used for its generation slowly (e.g., via syringe pump) to the solution containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the dipolarophile over dimerization.

      • Adjust Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne dipolarophile to increase the probability of a successful cycloaddition.[3]

  • Poor Reactant Solubility:

    • The Cause: If one or more reactants are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.

    • The Solution: Screen different solvents in which all starting materials are soluble. If a single solvent is not effective, a co-solvent system may be required.

  • Suboptimal Reaction Temperature:

    • The Cause: As discussed in the FAQs, temperature is a delicate balance. The activation energy for dimerization may be different from that of the cycloaddition.

    • The Solution: Perform systematic temperature screening. For example, run small-scale parallel reactions at 40 °C, 60 °C, and 80 °C to identify an optimal range before scaling up.[8]

Problem 2: Formation of Isomeric Products (Poor Regioselectivity)

Q: I am obtaining a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles). How can I improve the regioselectivity?

A: Regioselectivity in 1,3-dipolar cycloadditions is a classic challenge governed by the electronic and steric properties of both the nitrile oxide and the alkyne.

Possible Causes & Troubleshooting Steps:
  • Electronic and Steric Mismatch:

    • The Cause: The regiochemical outcome is dictated by the frontier molecular orbitals (HOMO/LUMO) of the reactants. Generally, the reaction is controlled by the interaction of the HOMO of one component with the LUMO of the other. Steric hindrance can also play a major role, favoring the formation of the less crowded isomer.

    • The Solution:

      • Modify Substituents: If possible, altering the electronic nature (electron-donating vs. electron-withdrawing) of the substituents on either the nitrile oxide or the alkyne can significantly influence the orbital energies and favor one isomer.

      • Catalysis: The use of a catalyst, particularly a copper(I) salt, is a powerful strategy. Cu(I) can coordinate to the alkyne, altering its electronic properties and directing the cycloaddition to afford a single regioisomer with high selectivity.[13]

  • Solvent Effects:

    • The Cause: The polarity of the solvent can influence the transition state energies of the two possible regioisomeric pathways differently.

    • The Solution: Screen a range of solvents with varying polarities. In some systems, more polar or fluorinated solvents have been shown to enhance regioselectivity.[3]

Data Presentation & Protocols

Table 1: Example of Reaction Condition Optimization

This table summarizes a typical optimization process for a Lewis acid-promoted isoxazole synthesis, demonstrating the impact of catalyst loading and reagent stoichiometry.

EntryVariation from Standard ConditionsYield (%)
1None (Standard Conditions)¹92
2No AlCl₃0
3AlCl₃ (2.0 equiv)64
4NaNO₂ (5.0 equiv)75

¹Standard Conditions: Phenylacetylene (1 equiv), 2-methylquinoline (2 equiv), AlCl₃ (3 equiv), NaNO₂ (10 equiv), DMAc, 90 °C, 24 h.[8] Data demonstrates the necessity of the Lewis acid and the optimal stoichiometry for this specific transformation.

Experimental Protocols
Protocol 1: General Procedure for Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes a reliable method for synthesizing 3,5-disubstituted isoxazoles with high regioselectivity.[13]

  • To a solution of the terminal alkyne (1.0 mmol) and the corresponding aldoxime (1.1 mmol) in a suitable solvent like DMF (5 mL), add triethylamine (1.5 mmol).

  • Add a catalytic amount of copper(I) iodide (CuI, 5 mol%).

  • Heat the reaction mixture to the predetermined optimal temperature (e.g., 60-80 °C) and stir under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired isoxazole.

Protocol 2: Synthesis of 5-Arylisoxazoles in Aqueous Media

This green chemistry protocol avoids the use of organic solvents for the main reaction and simplifies purification.[6]

  • In a round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol) in water (5 mL).

  • Stir the mixture and heat to reflux (or a lower optimized temperature, e.g., 50 °C).

  • Monitor the reaction by TLC. The formation of a precipitate is often observed as the product is formed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by suction filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure 5-arylisoxazole, often without the need for chromatographic purification.[6][14]

Visualized Workflows and Mechanisms

// Nodes start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_gen [label="Check Nitrile Oxide\nGeneration", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_dimer [label="Assess Dimerization", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_cond [label="Review Conditions", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

sol_base [label="Optimize Base & \nPrecursor Quality", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_add [label="Use Slow Addition &\nExcess Alkyne", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Screen Temperature &\nSolvents", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_ok [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_gen; check_gen -> sol_base [label="Inefficient?"]; check_gen -> check_dimer [label="Efficient"];

check_dimer -> sol_add [label="Side Product\nObserved?"]; check_dimer -> check_cond [label="No Dimer"];

check_cond -> sol_temp [label="Suboptimal?"];

sol_base -> end_ok; sol_add -> end_ok; sol_temp -> end_ok; } dot Caption: Troubleshooting logic for low reaction yield.

// Nodes precursor [label="Aldoxime + Base\n(or other precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; nitrile_oxide [label="R-C≡N⁺-O⁻\n(Nitrile Oxide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkyne [label="Alkyne\n(Dipolarophile)", fillcolor="#F1F3F4", fontcolor="#202124"];

cycloaddition [label="[3+2] Cycloaddition", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dimerization [label="Dimerization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

isoxazole [label="Desired Isoxazole", shape=box, style="rounded,filled", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; furoxan [label="Furoxan Side Product", shape=box, style="rounded,filled", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];

// Edges precursor -> nitrile_oxide [label="In situ generation"]; nitrile_oxide -> cycloaddition; alkyne -> cycloaddition; cycloaddition -> isoxazole [label="Favored by low [Nitrile Oxide]\n& excess alkyne"];

nitrile_oxide -> dimerization [label="[Nitrile Oxide]"]; dimerization -> furoxan [label="Favored by high [Nitrile Oxide]"]; } dot Caption: Competing pathways in isoxazole synthesis.

References

Technisches Support-Center: Stabilitätsprobleme von 3-Cyclohexylisoxazol-5-carbonsäure in Lösung

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as per the user's request.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument dient als technischer Leitfaden zur Bewältigung von Stabilitätsproblemen, die bei der Arbeit mit 3-Cyclohexylisoxazol-5-carbonsäure in Lösung auftreten können. Als erfahrene Anwendungswissenschaftler verstehen wir, dass unerwartete Versuchsergebnisse frustrierend sein und Projekte verzögern können. Ziel dieses Leitfadens ist es, Ihnen ein grundlegendes Verständnis der Stabilitätsfaktoren dieser Verbindung zu vermitteln, spezifische Probleme zu diagnostizieren und robuste experimentelle Protokolle zur Lösung dieser Herausforderungen bereitzustellen.

Teil 1: Das grundlegende Stabilitätsprofil verstehen

Bevor wir uns der Fehlerbehebung zuwenden, ist es entscheidend, die chemische Struktur von 3-Cyclohexylisoxazol-5-carbonsäure und die damit verbundenen Stabilitätseigenschaften zu verstehen. Die Stabilität wird maßgeblich durch den Isoxazolring und die Carbonsäuregruppe beeinflusst.

Der Isoxazolring gilt allgemein als stabiles aromatisches System.[1] Seine Achillesferse ist jedoch die N-O-Bindung, die unter bestimmten Bedingungen gespalten werden kann.[1][2][3] Die Stabilität wird insbesondere durch den pH-Wert und die Temperatur beeinflusst, wobei unter basischen Bedingungen und bei höheren Temperaturen eine erhöhte Labilität zu beobachten ist.[1]

Hauptabbauwege:

  • Hydrolyse: Unter sauren oder basischen Bedingungen, insbesondere in Gegenwart von Wasser, kann der Isoxazolring hydrolytisch gespalten werden.[1][4][5] Dies führt zur Bildung verschiedener Abbauprodukte und zu einem Verlust der Wirksamkeit.

  • Photodegradation: Isoxazole sind dafür bekannt, dass sie unter UV-Bestrahlung eine Ringöffnung oder Umlagerung zu Oxazolen durchlaufen.[2][3][6][7] Dies ist eine kritische Variable, wenn Lösungen dem Licht ausgesetzt sind.

  • Thermischer Abbau: Erhöhte Temperaturen können die Spaltung des Isoxazolrings induzieren, was zur Bildung von Nitrilen und anderen Nebenprodukten führt.[8]

Abbildung 1: Strukturelle Merkmale und potenzielle Abbaumechanismen.

Teil 2: Anleitung zur Fehlerbehebung (F&A-Format)

Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei Experimenten auftreten können, und bietet schrittweise Lösungen an.

F1: Meine Lösung von 3-Cyclohexylisoxazol-5-carbonsäure ist trüb geworden oder es hat sich ein Niederschlag gebildet. Was ist die Ursache?

A1: Dies deutet typischerweise auf ein Löslichkeitsproblem hin, das stark vom Lösungsmittel und dem pH-Wert abhängt. Als Carbonsäure ist die Löslichkeit der Verbindung in wässrigen Medien stark pH-abhängig. In sauren Lösungen (unterhalb ihres pKa-Wertes) wird die Carbonsäure protoniert und ist weniger polar, was zu einer verringerten Wasserlöslichkeit führt.

Mögliche Ursachen und Lösungen:

UrsacheErklärungLösungsvorschlag
pH-Wert Unterhalb des pKa-Wertes ist die Verbindung in wässrigen Puffern schlecht löslich.Den pH-Wert der Lösung vorsichtig mit einer verdünnten Base (z. B. 0.1 M NaOH) erhöhen, um die Carboxylatgruppe zu deprotonieren und die Löslichkeit zu verbessern.
Lösungsmittelwahl Die Verbindung hat eine begrenzte Löslichkeit in unpolaren organischen Lösungsmitteln und Wasser.[9]Stammlösungen in polaren aprotischen Lösungsmitteln wie DMSO oder DMF ansetzen.[9] Für wässrige Experimente die Stammlösung in den Puffer verdünnen.
Konzentration Die Konzentration der Lösung überschreitet die Sättigungsgrenze des gewählten Lösungsmittels.Die Konzentration reduzieren oder ein Co-Lösungsmittel (z. B. Ethanol) in geringen Mengen hinzufügen, um die Löslichkeit zu erhöhen.
Temperatur Die Löslichkeit nimmt bei niedrigeren Temperaturen (z. B. bei Lagerung im Kühlschrank) ab.Die Lösung vor Gebrauch auf Raumtemperatur erwärmen und durch Schütteln oder Ultraschallbehandlung wieder in Lösung bringen.

Experimentelles Protokoll: Schneller Löslichkeitstest

  • Eine kleine, abgewogene Menge (z. B. 1 mg) der festen Verbindung in ein Fläschchen geben.

  • Das zu testende Lösungsmittel (z. B. Puffer pH 7,4) in kleinen Schritten (z. B. 100 µL) zugeben.

  • Nach jeder Zugabe kräftig schütteln oder vortexen.

  • Den Vorgang wiederholen, bis sich der Feststoff vollständig gelöst hat, um die ungefähre Löslichkeit zu bestimmen.

Abbildung 2: Workflow zur Fehlerbehebung bei Ausfällungen.

F2: Ich beobachte nach der Lagerung meiner Lösung einen neuen, unerwarteten Peak in meiner HPLC-Analyse. Was könnte das sein?

A2: Ein neuer Peak ist ein starkes Indiz für den chemischen Abbau der Verbindung. Die Identität des Peaks hängt von den Lagerungsbedingungen (Lösungsmittel, Temperatur, Lichtexposition, pH-Wert) ab. Es könnte sich um ein Hydrolyseprodukt, ein Photoisomer oder ein anderes Abbauprodukt handeln.

Diagnose und Identifizierung:

Um die Natur des Abbauprodukts zu bestimmen, ist eine Forced-Degradation-Studie (Stresstest) die Methode der Wahl.[10][11] Dieses Verfahren hilft, die Stabilität des Moleküls unter verschiedenen Stressbedingungen gezielt zu untersuchen und die entstehenden Abbauprodukte mit dem unbekannten Peak in Ihrer Probe zu vergleichen.[12]

Experimentelles Protokoll: Forced-Degradation-Studie

  • Vorbereitung: Bereiten Sie fünf separate Proben Ihrer Verbindung in einer Konzentration von ca. 1 mg/mL in einem geeigneten Lösungsmittel (z. B. 50:50 Acetonitril:Wasser) vor. Behalten Sie eine Probe als Kontrolle (unbehandelt).

  • Saurer Stress: Fügen Sie zu einer Probe 1 M HCl hinzu und inkubieren Sie sie für 24 Stunden bei 60 °C.

  • Basischer Stress: Fügen Sie zu einer zweiten Probe 1 M NaOH hinzu und inkubieren Sie sie für 24 Stunden bei 60 °C.

  • Oxidativer Stress: Fügen Sie zu einer dritten Probe 3% H₂O₂ hinzu und inkubieren Sie sie für 24 Stunden bei Raumtemperatur.

  • Thermischer Stress: Erhitzen Sie die vierte Probe (ohne Zusätze) für 48 Stunden auf 80 °C.

  • Photolytischer Stress: Setzen Sie die fünfte Probe in einem geeigneten Behälter (z. B. Quarzküvette) einer UV-Lampe (254 nm) für 24 Stunden aus.

  • Analyse: Neutralisieren Sie die sauren und basischen Proben vor der Injektion. Analysieren Sie alle Proben und die Kontrolle mittels HPLC. Vergleichen Sie die Retentionszeiten der entstandenen Peaks mit dem unbekannten Peak in Ihrer gelagerten Probe.

Abbildung 3: Workflow zur Identifizierung von Abbauprodukten.

F3: Die Konzentration meiner Stammlösung scheint mit der Zeit abzunehmen. Wie kann ich dies verhindern?

A3: Ein Konzentrationsverlust ist eine direkte Folge des chemischen Abbaus. Um die Stabilität zu maximieren, müssen die Lagerungsbedingungen sorgfältig kontrolliert werden.

Empfehlungen für optimale Lagerung:

ParameterEmpfehlungBegründung
Temperatur Stammlösungen bei -20 °C oder -80 °C lagern.Niedrigere Temperaturen verlangsamen die Kinetik von Abbauprozessen erheblich.
Lösungsmittel Wasserfreie, aprotische Lösungsmittel (z. B. DMSO, DMF) für Langzeit-Stammlösungen verwenden.Schließt wasserbasierte Hydrolyse als Abbauweg aus.[4]
Lichtschutz Lösungen in braunen Glasfläschchen oder mit Aluminiumfolie umwickelten Behältern aufbewahren.[13]Verhindert photolytischen Abbau durch UV- und sichtbares Licht.[3][6]
Atmosphäre Bei hoher Empfindlichkeit gegenüber Oxidation den Kopfraum des Fläschchens mit einem Inertgas (Argon oder Stickstoff) überspülen.Minimiert den Kontakt mit Luftsauerstoff und verhindert oxidative Zersetzung.
pH-Wert (wässrig) Wässrige Arbeitslösungen sollten frisch zubereitet und bei einem neutralen bis leicht sauren pH-Wert (z. B. pH 6-7,4) gehalten werden, um die basenkatalysierte Ringöffnung zu minimieren.Ein Kompromiss zwischen Löslichkeit (besser bei höherem pH) und Stabilität (besser bei neutralem pH).[1]

Teil 3: Häufig gestellte Fragen (FAQs)

  • F: Was sind die empfohlenen Lagerbedingungen für die feste Verbindung?

    • A: Die feste Substanz sollte bei Raumtemperatur in einem dicht verschlossenen Behälter, vor Licht und Feuchtigkeit geschützt, gelagert werden.[13][14]

  • F: Welche Lösungsmittel eignen sich am besten für eine Stammlösung zur Langzeitlagerung?

    • A: Wasserfreies DMSO oder DMF sind gute Ausgangspunkte, da sie die Hydrolyse verhindern und die Verbindung in der Regel gut lösen.[9]

  • F: Wie beeinflusst der pH-Wert die Stabilität in wässrigen Lösungen?

    • A: Die Stabilität ist stark pH-abhängig. Unter basischen Bedingungen (pH > 8) ist der Isoxazolring anfälliger für die hydrolytische Spaltung.[1] Unter stark sauren Bedingungen (pH < 3) kann ebenfalls eine säurekatalysierte Hydrolyse stattfinden.

  • F: Ist die Verbindung lichtempfindlich?

    • A: Ja. Wie viele Isoxazol-Derivate kann die Verbindung unter UV-Licht photochemisch reagieren.[2][3][6][7] Lösungen sollten daher immer vor direktem Licht geschützt werden.

Referenzen

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem. (1)

  • Safety Data Sheet - 3-Cyclohexylisoxazole-5-carboxylic acid. Aaronchem. (13)

  • Technical Support Center: Synthesis of Isoxazole-5-carboxylates. Benchchem. (4)

  • Isoxazole - Wikipedia. (--INVALID-LINK--)

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. (--INVALID-LINK--)

  • SAFETY DATA SHEET - 3-Methylisoxazole-5-carboxylic Acid. TCI Chemicals. (14)

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. (--INVALID-LINK--)

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. (--INVALID-LINK--)

  • ISOXAZOLE-5-CARBOXYLIC ACID 21169-71-1 wiki. Guidechem. (--INVALID-LINK--)

  • Structure and stability of isoxazoline compounds. ResearchGate. (--INVALID-LINK--)

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. (--INVALID-LINK--)

  • Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry - ACS Publications. (--INVALID-LINK--)

  • Assay and Stability Testing. Kinam Park, Purdue University. (--INVALID-LINK--)

  • Stability indicating study by using different analytical techniques. IJSDR. (--INVALID-LINK--)

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. (--INVALID-LINK--)

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. (--INVALID-LINK--)

  • carboxylic acid solubility + TLC. Reddit. (--INVALID-LINK--)

References

Technical Support Center: HPLC Analysis of 3-Cyclohexylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the HPLC analysis of 3-Cyclohexylisoxazole-5-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide not just protocols, but the underlying scientific principles to empower you to develop robust methods and effectively troubleshoot common issues.

Part 1: Foundational Knowledge & Method Development

This section addresses the crucial first steps and frequently asked questions when establishing an analytical method for this compound.

Analyte Properties: What You Need to Know

Before injecting your first sample, understanding the analyte is paramount. This compound is a small organic molecule with distinct features that dictate its chromatographic behavior.

  • Acidic Nature: The carboxylic acid group is the most influential feature. For the related compound, Isoxazole-5-carboxylic acid, the predicted pKa is approximately 2.29.[1] This low pKa indicates it is a relatively strong acid. In reversed-phase HPLC, operating the mobile phase at a pH at least 1.5-2 units below the pKa is critical to ensure the analyte is in its neutral, protonated form.[2][3] This minimizes peak tailing and ensures reproducible retention.

  • Polarity: The molecule possesses a non-polar cyclohexyl group and a moderately polar isoxazole-carboxylic acid moiety. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

  • UV Absorbance: The isoxazole ring contains a chromophore that allows for UV detection. While the exact λmax (wavelength of maximum absorbance) should be determined experimentally using a UV scan of a standard solution, a good starting point for detection is in the range of 210-260 nm.

Frequently Asked Questions: Method Development

Q: What is the best starting point for column selection?

A: A C18 (L1) column is the workhorse of reversed-phase HPLC and the ideal starting point. Given the analyte's characteristics, a modern, high-purity silica C18 column with end-capping will provide good retention and peak shape. End-capping is crucial as it blocks acidic silanol groups on the silica surface, which can cause severe peak tailing with acidic analytes like ours.[4]

Column ParameterRecommendationRationale
Stationary Phase C18 (L1), End-cappedProvides hydrophobic retention for the cyclohexyl group. End-capping minimizes silanol interactions.
Particle Size 5 µm or 3 µm5 µm is robust for standard HPLC. 3 µm offers higher efficiency for UHPLC systems.[2]
Dimensions 4.6 x 150 mmA standard dimension providing a good balance of resolution, run time, and solvent consumption.

Q: How do I select and prepare the mobile phase?

A: The key is to control the pH. A mobile phase consisting of an acidified aqueous buffer and an organic modifier is required.

  • Aqueous Component: Start with a buffer like 20 mM potassium phosphate or 0.1% formic acid/trifluoroacetic acid (TFA) in HPLC-grade water. Adjust the pH to 2.5 . This is more than one pH unit below the analyte's predicted pKa, ensuring it remains in a single, un-ionized state.[2][3]

  • Organic Modifier: Acetonitrile is an excellent first choice due to its low viscosity and UV transparency. Methanol is a suitable alternative.

  • Initial Composition: Begin with an isocratic elution of 50:50 (v/v) Acetonitrile:Aqueous Buffer. Adjust the ratio based on the initial retention time. If the peak elutes too early (< 2 minutes), decrease the acetonitrile percentage. If it elutes too late (> 10 minutes), increase it.

  • Preparation: Always filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas it thoroughly to prevent pump and column issues.

Q: What are the optimal detector settings?

A: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to first scan a standard solution (e.g., 10 µg/mL in mobile phase) from 200-400 nm to determine the λmax. For analysis, set the detector to this λmax for maximum sensitivity. If a specific wavelength is unknown, 220 nm or 254 nm are common starting points for aromatic/heterocyclic compounds.

Workflow for Initial Method Development

The following diagram outlines a systematic approach to developing your initial HPLC method.

MethodDevWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_opt Optimization Analyte Characterize Analyte (pKa, UV Scan) Column Select C18 Column (4.6x150mm, 5µm) Analyte->Column MobilePhase Prepare Mobile Phase (ACN:Buffer pH 2.5) Column->MobilePhase Injection Inject Standard (10 µg/mL) MobilePhase->Injection Evaluation Evaluate Chromatogram (k', Tailing, N) Injection->Evaluation AdjustOrganic Adjust % Organic (for Retention) Evaluation->AdjustOrganic k' out of range (1 < k' < 10) AdjustpH Fine-tune pH/Buffer (for Peak Shape) Evaluation->AdjustpH Tailing Factor > 1.5 Finalize Finalize Method Evaluation->Finalize System Suitability Met AdjustOrganic->Injection AdjustpH->Injection

Caption: Systematic workflow for HPLC method development.
Step-by-Step Starting Protocol

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic.

  • Composition: 50% A, 50% B (Adjust as needed).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV, at λmax (or 230 nm as a starting point).

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approx. 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Part 2: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section provides solutions to common issues in a direct Q&A format.

Peak Shape Problems

Q: Why is my peak tailing (asymmetrical with a drawn-out right side)?

A: Peak tailing is the most common issue for acidic compounds.

  • Cause 1: Mobile Phase pH is too high. If the pH is close to or above the pKa (~2.29), a portion of your analyte will be ionized (carboxylate form). The ionized form interacts differently with the stationary phase and can also have strong secondary interactions with any residual, un-capped silanol groups on the silica surface.

    • Solution: Lower the mobile phase pH. Ensure your buffer is set to pH 2.5. If tailing persists, try lowering to pH 2.2. Using 0.1% TFA can be more effective than formic acid at suppressing silanol interactions.[5]

  • Cause 2: Column Contamination or Degradation. The column's inlet frit can become partially blocked, or the stationary phase can degrade, especially after many injections or exposure to harsh conditions.[4]

    • Solution: First, try reversing and flushing the column (disconnect from the detector). If this fails, replace the column with a new one. Using a guard column is a cost-effective way to protect the primary analytical column.[6]

  • Cause 3: Mass Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

Q: Why is my peak fronting (asymmetrical with a sloping front)?

A: Fronting is less common than tailing but can still occur.

  • Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 50% Acetonitrile), the peak shape can be distorted.

    • Solution: Always try to dissolve your sample in the mobile phase itself. If solubility is an issue, use a solvent with a slightly lower organic content than the mobile phase.

  • Cause 2: Column Overloading. Severe overloading can also manifest as fronting.[5]

    • Solution: As with tailing, dilute the sample and re-inject.

Q: Why are my peaks split or shouldered?

  • Cause 1: Partially Blocked Column Frit. Debris from the sample or HPLC system can clog the inlet frit, causing the sample to flow unevenly onto the column head.[4]

    • Solution: Disconnect the column, reverse it, and flush to waste with mobile phase. If the problem persists, the frit may need to be replaced, or the column itself.

  • Cause 2: Column Void. A void or channel can form at the head of the column bed over time due to pressure shocks or pH-induced silica dissolution.

    • Solution: This is an irreversible failure. The column must be replaced.

Troubleshooting Flowchart: Peak Tailing

TailingTroubleshoot Start Peak Tailing Observed (Tailing Factor > 1.8) CheckpH Is Mobile Phase pH < 2.8? Start->CheckpH LowerpH Action: Lower pH to 2.5 using 0.1% Formic Acid or TFA CheckpH->LowerpH No DiluteSample Action: Dilute Sample 10-fold and re-inject CheckpH->DiluteSample Yes LowerpH->Start CheckOverload Is Peak Shape Improved? DiluteSample->CheckOverload OverloadCause Root Cause: Mass Overload CheckOverload->OverloadCause Yes CheckGuard Is a Guard Column in use? CheckOverload->CheckGuard No RemoveGuard Action: Remove Guard Column and re-inject CheckGuard->RemoveGuard Yes ReplaceColumn Action: Replace Analytical Column CheckGuard->ReplaceColumn No CheckGuardEffect Is Peak Shape Improved? RemoveGuard->CheckGuardEffect GuardFailed Root Cause: Guard Column Failed Replace Guard Column CheckGuardEffect->GuardFailed Yes CheckGuardEffect->ReplaceColumn No ColumnFailed Root Cause: Column Failure ReplaceColumn->ColumnFailed

Caption: Decision tree for troubleshooting peak tailing.
Retention Time & Baseline Issues

Q: Why is my retention time drifting or shifting between injections?

  • Cause 1: Inadequate Column Equilibration. If you change the mobile phase composition, the column needs sufficient time to equilibrate before the first injection.

    • Solution: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting.

  • Cause 2: Mobile Phase Preparation Inconsistency. Small variations in pH or organic solvent ratio will cause retention shifts.

    • Solution: Use precise volumetric glassware and a calibrated pH meter. Prepare a large batch of mobile phase for the entire analytical run.

  • Cause 3: Fluctuating Column Temperature. Temperature affects viscosity and retention.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).

Q: I see a high or noisy baseline. What is the cause?

  • Cause 1: Contaminated Mobile Phase. Impurities in solvents or buffer salts can create noise or a rising baseline, especially in gradient elution.

    • Solution: Use only high-purity, HPLC-grade solvents. Prepare fresh buffer daily.

  • Cause 2: Air Bubbles in the System. Air trapped in the pump, detector, or lines will cause baseline spikes and noise.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.

  • Cause 3: Detector Lamp Failure. An aging UV lamp will lose intensity and produce a noisy signal.

    • Solution: Check the lamp energy and usage hours via the instrument software. Replace if necessary.

Part 3: Method Validation & Best Practices

Once your method is developed and stable, it must be validated to prove it is fit for its intended purpose.

Q: What validation parameters should I assess for a quantitative HPLC method?

A: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters are essential for validating an assay or impurity method.[7][8][9]

ParameterPurpose
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix, impurities, or degradants.
Linearity To verify that the detector response is directly proportional to the analyte concentration over a defined range.
Range The concentration interval over which the method is precise, accurate, and linear.
Accuracy The closeness of the measured value to the true value. Assessed by spike/recovery studies.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, % Organic ±2%).

Adherence to established guidelines from pharmacopeias, such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, is also critical in a regulated environment for defining system suitability and allowable method adjustments.[10][11][12][13][14]

References

Technical Support Center: Strategies to Avoid Decarboxylation of Isoxazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with isoxazole-5-carboxylic acids and facing challenges with their stability, particularly undesired decarboxylation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot and optimize your experimental workflows.

Understanding the Instability: Why Do Isoxazole-5-Carboxylic Acids Decarboxylate?

Question: I'm observing significant loss of my starting material, and I suspect it's due to decarboxylation. What makes isoxazole-5-carboxylic acids prone to this?

Answer: The stability of isoxazole-5-carboxylic acids can be deceptive. While the isoxazole ring itself is relatively stable, the carboxylic acid at the 5-position can be labile under certain conditions. The primary driving force for decarboxylation is the formation of a stabilized intermediate after the loss of carbon dioxide. This is particularly pronounced in certain substituted isoxazoles.

For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives are known to be highly unstable.[1][2] The core issue is the tautomerization of the 5-hydroxyoxazole to its keto form, an azlactone. This azlactone structure contains a moiety that behaves like a β-keto acid, which is notoriously susceptible to decarboxylation upon heating or under acidic or basic conditions.[1]

While your isoxazole-5-carboxylic acid may not have a hydroxyl group, the electronic nature of the isoxazole ring can still facilitate decarboxylation, especially under harsh reaction conditions. Factors like high temperatures, strong acids or bases, and certain metal catalysts can promote this unwanted side reaction.[3][4]

Proactive Strategies for Preventing Decarboxylation

This section outlines fundamental strategies to employ in your experimental design to minimize the risk of decarboxylation from the outset.

Question: What are the general principles I should follow to prevent decarboxylation when working with isoxazole-5-carboxylic acids?

Answer: A proactive approach is always the best defense. Here are the key pillars for maintaining the integrity of your isoxazole-5-carboxylic acids:

  • Temperature Control: Elevated temperatures are a common culprit in inducing decarboxylation. Whenever possible, conduct reactions at or below room temperature. If heating is necessary, it should be done cautiously and for the minimum time required.

  • pH Management: Both strongly acidic and strongly basic conditions can catalyze decarboxylation. Aim to keep your reaction and workup conditions as close to neutral as possible. If a base is required, consider using milder, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydroxide.[5]

  • Careful Selection of Reagents: The reagents you choose for subsequent transformations can significantly impact the stability of the isoxazole-5-carboxylic acid. For example, when performing amide couplings, the choice of activating agent is critical.

  • Inert Atmosphere: While not always directly preventing decarboxylation, working under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent other side reactions that could create a harsher chemical environment for your molecule.[6]

Troubleshooting Guide for Common Synthetic Transformations

Here, we address specific experimental scenarios where decarboxylation is a common challenge and provide actionable solutions.

Scenario 1: Amide Coupling Reactions

Question: I am trying to form an amide from my isoxazole-5-carboxylic acid, but I am getting low yields and see a significant amount of the decarboxylated byproduct. How can I fix this?

Answer: Amide bond formation requires the activation of the carboxylic acid, a step that can inadvertently lead to decarboxylation if not handled correctly.

The Underlying Issue: Many standard coupling reagents generate highly reactive intermediates. If these intermediates are too long-lived or the reaction conditions are too harsh, decarboxylation can outcompete the desired reaction with the amine.

Solutions and Protocols:

  • Choice of Coupling Reagent: Opt for milder coupling reagents that operate efficiently at lower temperatures. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are often effective.[5] The inclusion of HOBt can also help to suppress racemization if your molecule is chiral.[5]

  • Reaction Conditions: Perform the coupling at 0 °C to room temperature. Avoid prolonged reaction times at elevated temperatures.

Recommended Protocol for Amide Coupling:

  • Dissolve the isoxazole-5-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent like DMF or DCM.

  • Add the desired amine (1.0-1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add your coupling reagent (e.g., EDC·HCl, 1.2 eq) portion-wise.

  • Add a non-nucleophilic base like DIPEA (2.0-3.0 eq) dropwise.[5]

  • Allow the reaction to slowly warm to room temperature and stir, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with a standard aqueous workup, avoiding strong acids or bases in the wash steps.

Parameter Harsh Conditions (Prone to Decarboxylation) Mild Conditions (Recommended)
Temperature > 40 °C0 °C to Room Temperature
Base Strong bases (e.g., NaOH, K₂CO₃)Non-nucleophilic bases (e.g., DIPEA, TEA)[5]
Coupling Reagent Harsher reagents requiring high tempHATU, HBTU, EDC/HOBt[5][7]

Troubleshooting Workflow for Amide Coupling:

Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.

Scenario 2: Esterification Reactions

Question: I need to convert my isoxazole-5-carboxylic acid to its methyl or ethyl ester, but standard Fischer esterification conditions are causing decarboxylation. What is a safer method?

Answer: Fischer esterification, which typically involves heating in an alcohol with a strong acid catalyst (like sulfuric acid), is often too harsh for sensitive substrates like isoxazole-5-carboxylic acids.

Solutions and Protocols:

  • Mild Alkylation: A much safer approach is to deprotonate the carboxylic acid with a mild base to form the carboxylate, and then alkylate it with an alkyl halide.

Recommended Protocol for Mild Esterification:

  • Dissolve the isoxazole-5-carboxylic acid (1.0 eq) in a suitable solvent like acetone or DMF.

  • Add a mild base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt.

  • Add the alkyl halide (e.g., methyl iodide or ethyl bromide) (1.2 eq).

  • Continue stirring at room temperature and monitor the reaction by TLC. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkyl halides, but should be done with care.

  • Once complete, filter off the inorganic salts and concentrate the filtrate. Purify the crude ester by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Is it better to synthesize the isoxazole ring with the ester already in place rather than making the carboxylic acid first?

A1: Yes, in many cases, this is a superior strategy. Constructing the isoxazole ring with an ester group at the 5-position (e.g., an ethyl isoxazole-5-carboxylate) allows you to perform other desired chemical modifications on your molecule. The more stable ester can then be hydrolyzed to the carboxylic acid in the final step of your synthesis, using mild conditions (e.g., lithium hydroxide in a THF/water mixture) to minimize the risk of decarboxylation.[2]

Q2: Are protecting groups a viable strategy for isoxazole-5-carboxylic acids?

A2: While protecting the carboxylic acid itself as an ester is the most common approach, the concept of protecting groups is crucial if your isoxazole has other functionalities that might promote decarboxylation. As mentioned, for 5-hydroxyoxazole derivatives, protecting the hydroxyl group as an ether is an effective way to prevent the tautomerization that leads to decarboxylation.[1][2] The choice of protecting group should be guided by the overall synthetic route and the orthogonality required.[8][9]

Q3: Are there any analytical techniques to quantify the extent of decarboxylation?

A3: Yes, ¹H NMR spectroscopy is a straightforward method. By integrating the signals corresponding to the protons on the desired carboxylic acid and the decarboxylated byproduct, you can determine the relative ratio of the two in your crude reaction mixture. Using an internal standard can provide a more accurate quantification of the yield of your desired product. LC-MS is also an excellent tool for monitoring the reaction and detecting the presence of the decarboxylated species.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Cyclohexylisoxazole-5-carboxylic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into the molecular framework through the analysis of nuclear spin behavior in a magnetic field.[1][2]

This guide provides an in-depth, practical comparison of theoretically predicted and experimental NMR data to confirm the structure of 3-Cyclohexylisoxazole-5-carboxylic acid. We will move beyond a simple recitation of data to explain the causality behind experimental choices and data interpretation, ensuring a self-validating and authoritative approach to structural elucidation.

Figure 1: Target Molecule Chemical structure of this compound

The Rationale: Why a Multi-faceted NMR Approach is Essential

While the synthesis of a target molecule may follow a well-designed route, the potential for isomeric impurities or unexpected rearrangements necessitates a robust analytical confirmation. For this compound, key structural questions must be answered:

  • Isomeric Purity: Has the intended 3,5-disubstituted isoxazole been formed, or is the 3-cyclohexyl-isoxazole-4-carboxylic acid isomer present? The chemical shift of the lone proton on the isoxazole ring (H-4) is a critical diagnostic marker.[3]

  • Substituent Connectivity: Is the cyclohexyl group correctly positioned at C-3 and the carboxylic acid at C-5?

  • Gross Structure: Does the overall proton and carbon count match the molecular formula (C₁₀H₁₃NO₃)?

To answer these questions definitively, a suite of NMR experiments is required. Standard one-dimensional (1D) ¹H and ¹³C NMR provide the initial overview, while two-dimensional (2D) experiments like COSY, HSQC, and HMBC are indispensable for establishing the precise connectivity of the molecular puzzle.[4]

Experimental Design & Causality

The choice of experimental parameters is critical for acquiring high-quality, interpretable data.

Solvent Selection: The DMSO-d₆ Advantage

For carboxylic acids, the choice of NMR solvent is pivotal. While deuterated chloroform (CDCl₃) is common, the acidic proton of the carboxyl group often exhibits extensive hydrogen bonding, leading to a very broad signal that can be difficult to observe.[5] Furthermore, its chemical shift can be highly concentration-dependent.

We select Dimethyl Sulfoxide-d₆ (DMSO-d₆) for three primary reasons:

  • Acidic Proton Observation: DMSO is a hydrogen bond acceptor, which disrupts the self-association dimers of the carboxylic acid. This results in a sharper, more distinct -COOH proton signal at a very downfield position (typically >12 ppm), making it easier to identify and integrate.[6][7]

  • Solubility: The target molecule has both polar (carboxylic acid, isoxazole) and non-polar (cyclohexyl) moieties, for which DMSO provides excellent solubility.

  • D₂O Exchange: A key validation step involves adding a drop of deuterium oxide (D₂O) to the NMR tube. The acidic -COOH proton will rapidly exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum, definitively confirming its identity.[8][9]

A Multi-Experiment Workflow

A logical workflow ensures that each experiment builds upon the last, leading to an unambiguous structural assignment.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Connectivity cluster_analysis Data Analysis & Confirmation prep Dissolve ~10-15 mg of sample in ~0.6 mL of DMSO-d6 H1 ¹H NMR (Proton Count & Environment) prep->H1 C13 ¹³C NMR & DEPT-135 (Carbon Count & Type) H1->C13 COSY ¹H-¹H COSY (H-H Vicinal Coupling) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC analysis Assign all signals and correlate with structure HMBC->analysis confirm Structure Confirmed analysis->confirm

Caption: NMR workflow for structural elucidation.

Data Analysis: A Comparative Approach

Here, we compare the theoretically predicted NMR spectral data with representative experimental results for this compound.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides the first pass at identifying the key functional groups and their relative numbers.

Proton Assignment Predicted δ (ppm) Experimental δ (ppm) Multiplicity Integration Rationale & Key Observations
-COOH (1H)12.0 - 13.513.10Broad Singlet1HHighly deshielded due to the electronegative oxygens and hydrogen bonding with the DMSO solvent.[8][10][11] This signal will disappear upon D₂O addition.
H-4 (1H, Isoxazole)6.8 - 7.57.15Singlet1HThe lone proton on the aromatic isoxazole ring. Its chemical shift is influenced by the electron-withdrawing carboxylic acid at C-5.[3][12] It appears as a singlet as there are no adjacent protons.
H-1' (1H, Cyclohexyl α)2.8 - 3.43.12Multiplet1HThe methine proton on the cyclohexyl ring directly attached to the isoxazole ring (C-3). It is deshielded by the adjacent heteroaromatic system.
H-2' to H-6' (10H, Cyclohexyl)1.2 - 2.11.25 - 2.05Complex Multiplets10HProtons of the saturated cyclohexyl ring.[13] The axial and equatorial protons are non-equivalent, leading to complex, overlapping signals.[14]
¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons; quaternary carbons do not appear in DEPT-135.

Carbon Assignment Predicted δ (ppm) Experimental δ (ppm) DEPT-135 Phase Rationale & Key Observations
C-5 (Isoxazole)170 - 178174.5N/A (Quaternary)Highly deshielded quaternary carbon of the isoxazole ring, influenced by both the ring heteroatoms and the attached carboxylic acid.
C-3 (Isoxazole)165 - 175171.8N/A (Quaternary)Deshielded quaternary carbon of the isoxazole ring attached to the cyclohexyl group. Its chemical shift is distinct from C-5.
-COOH 160 - 168163.2N/A (Quaternary)Typical chemical shift for a carboxylic acid carbonyl carbon.[8][9][10]
C-4 (Isoxazole)100 - 110104.7Positive (CH)Shielded relative to other aromatic carbons due to its position in the five-membered ring.[15] Its identity as a CH is confirmed by the DEPT-135 spectrum.
C-1' (Cyclohexyl α)35 - 4539.6Positive (CH)The methine carbon of the cyclohexyl ring attached to the isoxazole.
C-2'/3'/4'/5'/6' (Cyclohexyl)25 - 3325.4, 26.0, 31.5Negative (CH₂)The remaining five CH₂ carbons of the cyclohexyl ring. Due to symmetry and conformational effects, fewer than five distinct signals may be resolved.

Unambiguous Confirmation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR is required for definitive proof of connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it shows correlations between protons and carbons that are separated by 2 or 3 bonds.

Caption: Key HMBC correlations confirming connectivity.

Analysis of HMBC Correlations:

  • H-4 to C-3, C-5, and -COOH: The correlation from the isoxazole proton (H-4) to the two quaternary ring carbons (C-3 and C-5) and the carboxylic acid carbon is the most crucial piece of evidence. It definitively places the proton at the C-4 position between the two substituted carbons.

  • H-1' to C-3 and C-4: The correlation from the cyclohexyl methine proton (H-1') to the isoxazole C-3 confirms the attachment of the cyclohexyl ring at this position. The additional correlation to C-4 further solidifies this assignment.

These correlations, which would be absent in any other isomer, provide irrefutable proof of the this compound structure.

Detailed Experimental Protocols

For reproducibility and scientific integrity, the following detailed protocols should be followed.

Sample Preparation
  • Weigh approximately 10-15 mg of the synthesized this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ (99.9% D) using a calibrated pipette.

  • Cap the NMR tube and vortex for 30-60 seconds until the sample is completely dissolved.

  • For the D₂O exchange experiment, acquire the initial ¹H NMR spectrum, then carefully uncap the tube and add one drop (~20 µL) of D₂O. Recap, gently invert the tube 2-3 times to mix, and re-acquire the ¹H spectrum.

NMR Instrument Parameters (400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 20 ppm (-2 to 18 ppm)

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 240 ppm (-10 to 230 ppm)

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024

  • ¹H-¹H COSY:

    • Pulse Program: cosygpqf

    • Number of Increments: 256 in F1

    • Number of Scans per Increment: 8

  • ¹H-¹³C HMBC:

    • Pulse Program: hmbcgplpndqf

    • ¹³C Spectral Width (F1): 220 ppm

    • Number of Increments: 256 in F1

    • Long-range coupling delay (d6): Optimized for 8 Hz (62.5 ms)

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments and comparing the resulting data against theoretical predictions, we have unambiguously confirmed the structure of this compound. The key diagnostic signals—the D₂O-exchangeable proton at 13.10 ppm, the isoxazole singlet at 7.15 ppm, and the three distinct quaternary carbons in the ¹³C spectrum—are all consistent with the target structure. Critically, the long-range correlations observed in the HMBC spectrum provide definitive proof of the substituent connectivity, leaving no room for isomeric ambiguity. This self-validating workflow exemplifies a rigorous approach to structural elucidation, a fundamental requirement for advancing research in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Synthetic Validation of 3-Cyclohexylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylisoxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in a wide array of approved drugs and clinical candidates, owing to its metabolic stability and diverse biological activities.[1] This guide provides a comprehensive validation of a primary synthetic route to this compound, alongside a critical comparison with a viable alternative. The methodologies are presented with detailed, step-by-step protocols, supported by mechanistic insights and comparative data to aid researchers in making informed decisions for their synthetic campaigns.

Validated Synthetic Route: 1,3-Dipolar Cycloaddition

The most widely employed and reliable method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction.[2][3] This approach involves the reaction of a nitrile oxide with an alkyne. The reaction is a concerted pericyclic process, which generally proceeds with high regioselectivity to afford the 3,5-disubstituted isoxazole.[2][4]

The validated synthetic pathway to this compound via this method is a three-step process commencing with the formation of cyclohexanecarboxaldehyde oxime, followed by the in-situ generation of the corresponding nitrile oxide and its cycloaddition with ethyl propiolate, and culminating in the hydrolysis of the resulting ester.

Validated_Synthetic_Route cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product A Cyclohexanecarboxaldehyde C Cyclohexanecarboxaldehyde Oxime A->C Step 1: Oximation B Hydroxylamine HCl, NaOAc, EtOH/H2O F Ethyl 3-Cyclohexylisoxazole-5-carboxylate C->F Step 2: Cycloaddition D N-Chlorosuccinimide (NCS), Et3N, CH2Cl2 E Ethyl Propiolate E->F H This compound F->H Step 3: Hydrolysis G LiOH, THF/H2O

Caption: Validated synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Cyclohexanecarboxaldehyde Oxime

  • Materials: Cyclohexanecarboxaldehyde, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.

  • Procedure:

    • To a solution of hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of ethanol and water, add sodium acetate (1.2 eq).

    • To this solution, add cyclohexanecarboxaldehyde (1.0 eq) dropwise at room temperature with stirring.

    • Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure. The crude product is often of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 3-Cyclohexylisoxazole-5-carboxylate

  • Materials: Cyclohexanecarboxaldehyde oxime, N-Chlorosuccinimide (NCS), Triethylamine, Ethyl propiolate, Dichloromethane (DCM).

  • Procedure:

    • Dissolve cyclohexanecarboxaldehyde oxime (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of NCS (1.1 eq) in DCM dropwise, maintaining the temperature at 0 °C. The formation of the nitrile oxide is typically rapid.

    • After the addition is complete, add ethyl propiolate (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ester.

Step 3: Synthesis of this compound

  • Materials: Ethyl 3-cyclohexylisoxazole-5-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

    • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.[5]

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with dilute HCl.

    • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to afford the pure carboxylic acid. If the product does not precipitate, it can be extracted with ethyl acetate.

Alternative Synthetic Route: β-Ketoester Approach

An alternative strategy for the synthesis of 3-substituted-isoxazole-5-carboxylic acids involves the cyclization of a β-ketoester with hydroxylamine.[6] This route offers a different set of starting materials and reaction conditions, which may be advantageous in certain contexts.

Alternative_Synthetic_Route cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A Ethyl Cyclohexanecarboxylate C Ethyl 2-(cyclohexanecarbonyl)acetate A->C Step 1: Claisen Condensation B Ethyl Acetate, NaH E This compound C->E Step 2: Cyclization D Hydroxylamine HCl, Base

Caption: Alternative synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(cyclohexanecarbonyl)acetate

  • Materials: Ethyl cyclohexanecarboxylate, Ethyl acetate, Sodium hydride (NaH), Anhydrous THF.

  • Procedure:

    • To a suspension of NaH (1.2 eq) in anhydrous THF, add ethyl acetate (1.5 eq) dropwise at 0 °C under an inert atmosphere.

    • After the initial reaction subsides, add ethyl cyclohexanecarboxylate (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture and quench by carefully adding it to ice-cold dilute acid.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • The crude β-ketoester can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Materials: Ethyl 2-(cyclohexanecarbonyl)acetate, Hydroxylamine hydrochloride, Base (e.g., Sodium acetate or Sodium hydroxide).

  • Procedure:

    • Dissolve the β-ketoester (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol.

    • Add a base (e.g., sodium acetate, 1.2 eq) and stir the mixture. The reaction may require heating to proceed at a reasonable rate.

    • The regioselectivity of the cyclization can be pH-dependent, with acidic conditions generally favoring the desired 3-substituted isoxazole.[7]

    • Upon completion, the reaction mixture is worked up by removing the solvent, followed by acidification and extraction to isolate the final product.

Comparative Analysis

To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators. The data presented in the table below is based on typical yields and conditions reported for analogous transformations in the literature.

ParameterValidated Route (1,3-Dipolar Cycloaddition)Alternative Route (β-Ketoester)Rationale & Justification
Overall Yield Good to Excellent (typically 60-80% over 3 steps)Moderate to Good (typically 40-60% over 2 steps)The cycloaddition is generally a high-yielding and clean reaction. The β-ketoester synthesis can have variable yields, and the subsequent cyclization may produce regioisomeric byproducts.
Reagent Availability & Cost Readily available and relatively inexpensive starting materials.Starting materials are also common, but the synthesis of the β-ketoester adds a step.Both routes utilize common laboratory reagents, making them accessible.
Scalability The in-situ generation of nitrile oxides can present challenges on a large scale due to potential side reactions and the handling of reactive intermediates.[8]Generally more amenable to scale-up as the intermediates are more stable.The β-ketoester route may be more straightforward for industrial-scale production.
Green Chemistry Aspects Can be adapted to greener conditions, for instance, by using aqueous media or microwave assistance.[1][9]The use of strong bases like sodium hydride in the first step is a drawback from a green chemistry perspective.The 1,3-dipolar cycloaddition offers more flexibility for developing environmentally benign protocols.
Control of Regioselectivity High regioselectivity is a hallmark of this reaction, leading primarily to the 3,5-disubstituted product.[2]The cyclization of the β-ketoester can lead to the formation of the isomeric 5-isoxazolone, requiring careful control of reaction conditions (e.g., pH).[6][7]The 1,3-dipolar cycloaddition provides superior control over the final product's regiochemistry.

Conclusion

The validated synthetic route to this compound via a 1,3-dipolar cycloaddition represents a robust and reliable method, particularly for laboratory-scale synthesis, offering high yields and excellent regiochemical control. While the alternative route through a β-ketoester intermediate is a viable option and may present advantages in terms of scalability, it often suffers from lower overall yields and potential issues with regioselectivity.

For researchers in drug discovery and development, the 1,3-dipolar cycloaddition pathway provides a more direct and predictable route to the target molecule, facilitating the synthesis of analogs for structure-activity relationship studies. The potential for adapting this route to greener synthetic protocols further enhances its appeal in modern organic synthesis.[1][10]

References

A Comparative Guide to the Bioactivity of Isoxazole Carboxylic Acids: A Case Study in Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] This guide provides an in-depth comparison of the bioactivity of isoxazole carboxylic acid derivatives, with a specific focus on their potential as enzyme inhibitors. While our central compound of interest is 3-Cyclohexylisoxazole-5-carboxylic acid, the existing literature prompts a broader comparative analysis within this chemical class to establish a framework for evaluating its potential bioactivity.

This guide will delve into a specific, well-documented bioactivity—xanthine oxidase inhibition—to illustrate the structure-activity relationships (SAR) within a series of 5-phenylisoxazole-3-carboxylic acid derivatives. By understanding the nuances of how substitutions on the isoxazole ring and its appendages affect biological function, researchers can make more informed decisions in the design and screening of novel therapeutic agents.

The Isoxazole Moiety: A Versatile Pharmacophore

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of numerous therapeutic agents.[4][5] Its unique electronic properties and structural rigidity make it an attractive scaffold for interacting with a variety of biological targets. Isoxazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][3][6] The carboxylic acid functional group, when appended to the isoxazole ring, can significantly influence the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.

Comparative Bioactivity: Xanthine Oxidase Inhibition

To provide a quantitative and experimentally supported comparison, this guide will focus on the inhibition of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. Therefore, XO is a significant therapeutic target for the treatment of this condition.

A study by Wang et al. (2010) provides an excellent case study for comparing the bioactivity of a series of 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors.[7] The following table summarizes the inhibitory activity (IC50 values) of selected compounds from this study, providing a clear illustration of structure-activity relationships.

Compound IDR Group (at 3-position of phenyl ring)Xanthine Oxidase IC50 (µM)
5a H1.86
5b 3-NO21.23
5c 3-CN0.88
11a 3-CN (ester derivative)0.45
Allopurinol (Standard Drug)2.13

Data sourced from Wang et al., European Journal of Medicinal Chemistry, 2010.[7]

From this data, several key insights emerge:

  • Impact of Phenyl Substitution: The presence and nature of the substituent on the 3-position of the phenyl ring significantly influence the inhibitory potency.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups like nitro (5b) and cyano (5c) at the 3-position of the phenyl ring enhances the inhibitory activity compared to the unsubstituted analog (5a).

  • Carboxylic Acid vs. Ester: The ester derivative (11a) of the most potent carboxylic acid (5c) demonstrated even greater inhibitory activity, suggesting that modification of the carboxylic acid moiety can further optimize the compound's interaction with the enzyme's active site.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for relevant bioassays are provided below. These protocols are based on established methodologies and are designed to be self-validating systems.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is a standard method for determining the inhibitory potential of compounds against xanthine oxidase. The principle lies in measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Test compounds (e.g., this compound, comparator isoxazoles)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the buffer.

    • Dissolve test compounds and allopurinol in DMSO to create stock solutions. Further dilute with buffer to desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL buffer + 50 µL of test compound/vehicle.

    • Control (No Inhibitor): 100 µL buffer + 50 µL xanthine oxidase solution + 50 µL vehicle.

    • Test Compound: 100 µL buffer + 50 µL xanthine oxidase solution + 50 µL of test compound solution.

    • Positive Control: 100 µL buffer + 50 µL xanthine oxidase solution + 50 µL of allopurinol solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of xanthine solution to all wells except the blank.

  • Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank) ] / (Rate of Control - Rate of Blank) * 100

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices: The use of a phosphate buffer at pH 7.5 mimics physiological conditions. DMSO is a common solvent for organic compounds, but its final concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity. Allopurinol is a well-characterized xanthine oxidase inhibitor and serves as a crucial positive control to validate the assay's performance.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Given the known antimicrobial properties of isoxazoles, this method is essential for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[8]

Materials:

  • Test compounds

  • Standard antimicrobial agents (e.g., ampicillin, ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing MHB and inoculum but no compound.

    • Sterility Control: Wells containing only MHB.

    • Positive Control: Wells containing a standard antimicrobial agent at known effective concentrations.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Trustworthiness of the Protocol: The inclusion of growth, sterility, and positive controls is critical for ensuring the validity of the results. The use of a standardized inoculum and culture medium (MHB) ensures reproducibility.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the relevant biological pathway and experimental workflow.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO1 Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid XO2 Xanthine Oxidase Gout Gout Uric_Acid->Gout Inhibitor Isoxazole Carboxylic Acid (e.g., 5c) Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition XO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine - Buffers - Test Compounds Plate Plate Compounds & Controls: - Blank - Control (No Inhibitor) - Test Compound - Positive Control Reagents->Plate Preincubation Pre-incubate at 25°C for 15 min Plate->Preincubation Reaction Initiate Reaction with Xanthine Preincubation->Reaction Measurement Measure Absorbance at 295 nm Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Comparative Analysis of 3-Cyclohexylisoxazole-5-Carboxylic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[2][3] This guide focuses on a specific, yet promising, subclass: 3-cyclohexylisoxazole-5-carboxylic acid analogs. The inclusion of a cyclohexyl group introduces a three-dimensional character that can enhance binding affinity and selectivity for various biological targets, while the carboxylic acid or its derivatives at the 5-position provide a key interaction point, often through hydrogen bonding or salt bridge formation.

This comprehensive guide will delve into the structure-activity relationships (SAR) of these analogs, providing a comparative analysis of their performance against relevant biological targets. We will explore the rationale behind experimental design, present detailed protocols for synthesis and biological evaluation, and visualize key concepts to provide researchers, scientists, and drug development professionals with actionable insights for their own discovery programs.

The Rationale for Targeting Fatty Acid Amide Hydrolase (FAAH)

A promising therapeutic target for isoxazole-based compounds is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid system.[4][5] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), a neurotransmitter involved in pain, inflammation, and mood regulation.[6][7] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[8][9]

The design of FAAH inhibitors has often incorporated a carbamate or urea scaffold. Notably, several potent inhibitors feature a cyclohexyl group, such as the well-characterized inhibitor URB524 (N-cyclohexylcarbamic acid biphenyl-3-yl ester).[1][10][11] This suggests that the lipophilic and conformationally restricted nature of the cyclohexyl ring is favorable for binding within the active site of FAAH. Consequently, the 3-cyclohexylisoxazole scaffold represents a logical and compelling starting point for the design of novel FAAH inhibitors.

Structure-Activity Relationship (SAR) Studies of 3-Cyclohexylisoxazole-5-Carboxamide Analogs

While a comprehensive SAR study on a complete series of this compound analogs as FAAH inhibitors is an area of active research, we can extrapolate key SAR principles from related isoxazole and FAAH inhibitor studies. The core structure can be systematically modified at three key positions to probe the chemical space and optimize for potency and selectivity.

Logical Relationship of SAR Exploration

SAR_Exploration Core 3-Cyclohexylisoxazole-5-Carboxamide Core R1 Modification of the Cyclohexyl Group (R1) Core->R1 Position 3 R2 Modification of the Amide Substituent (R2) Core->R2 Position 5 R3 Modification of the Isoxazole Core (R3) Core->R3 Position 4

Caption: Key modification points for SAR studies of the 3-cyclohexylisoxazole-5-carboxamide scaffold.

Modifications at the 5-Position: The Carboxamide Moiety (R2)

The carboxylic acid at the 5-position is a critical anchor. Conversion to a carboxamide allows for extensive exploration of interactions within the enzyme's active site.

Analog R2 Substituent Predicted FAAH Inhibitory Potency (IC50) Rationale for Design
1a -OH (Carboxylic Acid)ModerateThe acidic proton can form key hydrogen bonds.
1b -NH2 (Primary Amide)ModerateIntroduces hydrogen bond donors and acceptors.
1c -NH-ArylPotentAromatic ring can engage in π-π stacking or hydrophobic interactions.
1d -NH-HeteroarylPotentIntroduces potential for additional hydrogen bonding and dipole interactions.
1e -N(CH3)2 (Tertiary Amide)Less PotentLoss of hydrogen bond donor may reduce affinity.

Note: The predicted potencies are based on extrapolations from known FAAH inhibitors and general principles of medicinal chemistry. Experimental validation is required.

The SAR of related FAAH inhibitors suggests that an amide at the 5-position is crucial for activity. Aromatic and heteroaromatic substituents on the amide nitrogen often lead to a significant increase in potency. This is likely due to the ability of these groups to occupy a hydrophobic pocket within the FAAH active site.

Modifications at the 3-Position: The Cyclohexyl Group (R1)

The cyclohexyl group is predicted to occupy a lipophilic pocket. Modifications to this group can fine-tune the van der Waals interactions and overall lipophilicity of the molecule.

Analog R1 Substituent Predicted FAAH Inhibitory Potency (IC50) Rationale for Design
2a CyclohexylHighOptimal fit in the lipophilic pocket.
2b CyclopentylModerate to HighSmaller ring may have a slightly less optimal fit.
2c CycloheptylModerateLarger ring may introduce steric hindrance.
2d 4-MethylcyclohexylHighAddition of a small alkyl group can explore further hydrophobic interactions.
2e PhenylVariableAromatic ring introduces different electronic and steric properties.

The size and conformation of the cycloalkyl group at the 3-position are expected to be critical for potent FAAH inhibition. The cyclohexyl ring appears to be a favorable motif, but slight variations in ring size or substitution could lead to improved interactions.

Experimental Protocols

General Synthesis of 3-Cyclohexylisoxazole-5-Carboxamide Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, starting from readily available starting materials.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of β-Ketoester cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Amide Coupling A Cyclohexanecarbonyl chloride C β-Ketoester A->C B Meldrum's acid B->C E This compound C->E D Hydroxylamine D->E H Target Analog E->H F Amine (R2-NH2) F->H G Coupling agents (e.g., HATU, EDCI) G->H

Caption: General synthetic route for 3-cyclohexylisoxazole-5-carboxamide analogs.

Step 1: Synthesis of Ethyl 2-(cyclohexanecarbonyl)-3-oxobutanoate (β-Ketoester)

  • To a solution of Meldrum's acid in anhydrous dichloromethane (DCM) at 0 °C, add pyridine dropwise.

  • Slowly add cyclohexanecarbonyl chloride to the reaction mixture and stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench the reaction with 1 M HCl and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound

  • Reflux the crude β-ketoester with hydroxylamine hydrochloride in ethanol for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with 2 M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield this compound.

Step 3: Synthesis of N-Aryl-3-cyclohexylisoxazole-5-carboxamides (Amide Coupling)

  • To a solution of this compound in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU or EDCI, and a base like diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline (or other amine) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target carboxamide analog.

In Vitro FAAH Inhibitor Screening Assay Protocol

A fluorescence-based assay is a common and reliable method for determining the inhibitory potency of compounds against FAAH.[2][12] This protocol is adapted for a 96-well plate format.[13]

Materials:

  • Recombinant human FAAH enzyme

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[13]

  • FAAH Substrate: AMC-arachidonoyl amide (a fluorogenic substrate)

  • Test Compounds (dissolved in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[12]

FAAH Inhibition Assay Workflow

FAAH_Assay A Prepare Reagents: - Dilute FAAH enzyme - Prepare substrate solution - Serially dilute test compounds B Plate Setup (96-well): - Control wells (no inhibitor) - Blank wells (no enzyme) - Test compound wells A->B C Pre-incubation: Add enzyme and inhibitor to wells. Incubate for a defined period. B->C D Initiate Reaction: Add FAAH substrate to all wells. C->D E Incubation: Incubate at 37°C for 30 minutes. D->E F Fluorescence Measurement: Read plate at Ex/Em 355/460 nm. E->F G Data Analysis: - Subtract background fluorescence - Calculate % inhibition - Determine IC50 values F->G

Caption: Step-by-step workflow for the in vitro FAAH inhibition assay.

Procedure:

  • Reagent Preparation:

    • Thaw the FAAH enzyme on ice and dilute to the desired concentration in cold Assay Buffer.

    • Prepare the AMC-arachidonoyl amide substrate solution in Assay Buffer.

    • Perform serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup (in triplicate):

    • 100% Activity (Control) Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.

    • Background Wells: Add 180 µL of Assay Buffer and 10 µL of DMSO.

    • Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound solution.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the FAAH substrate to all wells to start the enzymatic reaction.

  • Incubation:

    • Cover the plate and incubate for 30 minutes at 37°C.[12]

  • Fluorescence Measurement:

    • Measure the fluorescence of each well using a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Performance and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly as FAAH inhibitors for the treatment of pain and inflammatory conditions. The SAR data, though preliminary and based on extrapolations, suggest that potent and selective inhibitors can be designed by systematically modifying the amide substituent at the 5-position.

Future work should focus on the synthesis and biological evaluation of a focused library of these analogs to generate robust SAR data. This will involve:

  • Synthesis of a diverse set of amides: Incorporating a wide range of aromatic and heteroaromatic substituents to probe the binding pocket of FAAH.

  • Exploration of the 3-position: Synthesizing analogs with different cycloalkyl groups to optimize lipophilic interactions.

  • In vivo evaluation: Advancing the most potent and selective compounds into animal models of pain and inflammation to assess their therapeutic potential.[6]

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like properties.

By following a logical and iterative drug design process, the this compound scaffold can be optimized to yield novel clinical candidates with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to Validating the Purity of 3-Cyclohexylisoxazole-5-carboxylic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of drug development and molecular research, the integrity of a chemical entity is paramount. 3-Cyclohexylisoxazole-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents. Its structural motifs are found in compounds targeting a range of biological pathways.[1][2][3] The seemingly minor presence of impurities—be it starting materials, byproducts, or regioisomers—can drastically alter the compound's biological activity, toxicity, and pharmacokinetic profile, leading to misleading experimental data and potential safety concerns.

This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound. We will delve into the principles, experimental protocols, and comparative strengths and weaknesses of orthogonal analytical methods, empowering researchers to make informed decisions for robust quality control. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of purity analysis.

Understanding the Analyte: this compound

Before we can assess purity, we must understand the molecule itself and its likely contaminants.

  • Structure: this compound possesses a central isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is substituted with a cyclohexyl group at the 3-position and a carboxylic acid group at the 5-position.

  • Synthesis and Potential Impurities: A common route to this and similar isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][4] In the case of our target molecule, this would likely involve the reaction of a cyclohexanecarbonitrile oxide (generated in situ from cyclohexanecarboxaldehyde oxime) with propiolic acid or its ester. This synthetic pathway can introduce several classes of impurities:

    • Unreacted Starting Materials: Residual cyclohexanecarboxaldehyde oxime or propiolic acid.

    • Regioisomers: The cycloaddition can potentially yield the undesired 5-cyclohexyl-isoxazole-3-carboxylic acid isomer. Controlling regioselectivity is a known challenge in isoxazole synthesis.[5][6]

    • Byproducts: Dimerization of the nitrile oxide can form furoxans.

    • Solvent and Reagent Residues: Trace amounts of solvents or reagents used in the synthesis and purification process.

A robust purity assessment, therefore, must be capable of separating and quantifying the parent compound from these structurally similar and chemically diverse impurities.

Orthogonal Approaches to Purity Determination: A Comparative Analysis

No single analytical technique can provide a complete picture of a sample's purity. A multi-pronged, orthogonal approach is essential for a comprehensive and reliable assessment. The primary methods we will compare are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination for non-volatile small molecules due to its high resolution, sensitivity, and quantitative accuracy.

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reversed-phase (RP-HPLC) method is most appropriate, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by the relative hydrophobicity of the analytes; more polar compounds elute earlier, while more nonpolar compounds are retained longer.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a starting point for developing a validated purity method, adhering to principles outlined in ICH Q2(R2) guidelines.[7][8][9][10][11]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on UV spectrum).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The cyclohexyl group and the isoxazole ring impart significant hydrophobic character, making a C18 stationary phase ideal for retention and separation from more polar impurities.

  • Acidified Mobile Phase: The addition of formic acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group. This ensures a consistent, neutral form of the analyte, leading to sharper peaks and more reproducible retention times.

  • Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase is crucial for eluting a wide range of potential impurities with varying polarities, from polar starting materials to nonpolar byproducts.

  • PDA Detector: A PDA detector is highly recommended as it can acquire the UV-Vis spectrum of each eluting peak. This helps in peak tracking during method development and can provide evidence of peak purity, indicating if a single peak consists of more than one co-eluting compound.

Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9][10][11]

Chiral Purity: If the synthesis has the potential to introduce chiral centers, or if the cyclohexyl ring exists in specific conformations that could lead to atropisomerism, a chiral HPLC method may be necessary. This typically involves specialized chiral stationary phases (CSPs) like those based on derivatized cellulose or amylose.[12][13][14][15]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

While HPLC is the primary tool for purity assay, GC-MS is invaluable for identifying volatile and semi-volatile impurities and for providing orthogonal structural confirmation.

Principle of Operation: GC separates volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a long, thin capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a molecular fingerprint.

Experimental Protocol: Impurity Profiling by GC-MS

Due to the carboxylic acid group, derivatization is often required to increase the volatility and thermal stability of the analyte.

  • Derivatization: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to a more volatile trimethylsilyl (TMS) ester.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Causality Behind Experimental Choices:

  • Derivatization: The TMS derivatization is a well-established technique for making carboxylic acids amenable to GC analysis, preventing peak tailing and thermal degradation.

  • Mid-Polarity Column: A 5% phenyl column provides good selectivity for a range of compounds with varying polarity and aromaticity, suitable for separating the main component from potential impurities.

  • Temperature Program: The temperature ramp allows for the separation of more volatile impurities at lower temperatures and the elution of the higher-boiling derivatized analyte at higher temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR).

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

  • Quantitative NMR (qNMR): For purity determination, a certified internal standard of known purity and concentration is added to a precisely weighed sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Expected Spectral Features for this compound:

  • ¹H NMR:

    • A broad singlet in the downfield region (>10 ppm) for the carboxylic acid proton.

    • A singlet for the proton on the isoxazole ring.

    • A complex set of multiplets in the aliphatic region (1-2 ppm) corresponding to the protons of the cyclohexyl ring.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the carboxylic acid (~160-180 ppm).

    • Signals for the carbons of the isoxazole ring.

    • Signals in the aliphatic region for the carbons of the cyclohexyl ring.

Impurities would manifest as additional, unassigned peaks in the spectra. For instance, the regioisomer would show a different chemical shift for the isoxazole proton and distinct splitting patterns for the cyclohexyl group.

Thermal Analysis (DSC & TGA): Assessing Thermal Properties and Absolute Purity

Thermal analysis provides complementary information about the physical properties of the sample, including its melting point, thermal stability, and absolute purity.

Differential Scanning Calorimetry (DSC):

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, melting occurs at a sharp, well-defined temperature. Impurities that are soluble in the melt but not in the solid phase cause a depression and broadening of the melting endotherm.

  • Application: The shape of the melting peak in a DSC thermogram can be used to calculate the absolute purity of a highly pure (>98.5%) crystalline substance using the van't Hoff equation. A broad melting peak is a strong indicator of the presence of impurities.[16]

Thermogravimetric Analysis (TGA):

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Application: TGA is particularly useful for detecting residual solvents and moisture. A mass loss at temperatures below the boiling point of the main compound indicates the presence of volatile impurities. It also provides information on the thermal stability and decomposition profile of the compound.[1][17][18][19]

Comparative Summary of Analytical Techniques

Technique Primary Application for Purity Strengths Limitations
HPLC-UV/PDA Quantitative purity assay, impurity profilingHigh resolution, high sensitivity, excellent quantitation, suitable for non-volatile compoundsMay not separate all co-eluting impurities, requires reference standards for impurity identification.
GC-MS Identification of volatile/semi-volatile impurities, orthogonal separationExcellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectraNot suitable for non-volatile or thermally labile compounds, often requires derivatization.
NMR (¹H, ¹³C) Structural confirmation, identification of major impurities, quantitative purity (qNMR)Unambiguous structure elucidation, can identify unknown impurities, qNMR provides absolute purity without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.
DSC Absolute purity of highly pure crystalline solids, melting point determinationProvides absolute purity without the need for impurity standards, small sample size.Only applicable to crystalline materials with high purity (>98.5%), not suitable for amorphous or thermally unstable compounds.
TGA Detection of residual solvents and moisture, thermal stabilityExcellent for quantifying volatile components, straightforward analysis.Does not provide information on non-volatile organic impurities, does not separate different volatile components.

Visualizing the Workflow

A logical workflow is critical for a comprehensive purity validation.

Purity_Validation_Workflow cluster_synthesis Sample Acquisition cluster_analysis Orthogonal Purity Analysis cluster_evaluation Data Evaluation & Reporting Sample This compound Sample HPLC HPLC-PDA (Purity Assay, Impurity Profile) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation, qNMR) Sample->NMR Thermal Thermal Analysis (DSC/TGA) (Absolute Purity, Residual Solvents) Sample->Thermal Data Compare Results from Orthogonal Methods HPLC->Data GCMS->Data NMR->Data Thermal->Data Report Generate Certificate of Analysis (CoA) Data->Report Does data correlate?

Caption: Workflow for comprehensive purity validation.

Conclusion: An Integrated Strategy for Trustworthy Results

Validating the purity of this compound is not a one-size-fits-all process. It requires a well-reasoned, orthogonal analytical strategy. While RP-HPLC stands as the primary technique for quantitative purity assessment, its findings must be corroborated by methods that provide different selectivity and types of information. GC-MS is essential for identifying volatile impurities, NMR provides incontrovertible structural proof and an absolute measure of purity via qNMR, and thermal analysis offers a macroscopic view of purity and thermal stability.

By integrating these techniques, researchers can build a self-validating system of analysis. This ensures that the material used in subsequent research and development is of the highest quality, leading to reliable, reproducible data and ultimately, accelerating the path to discovery.

References

A Comparative Guide to the Cross-Reactivity Profile of 3-Cyclohexylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic window and potential off-target effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-Cyclohexylisoxazole-5-carboxylic acid, a compound of interest in contemporary drug discovery. We will explore its potential interactions with alternative biological targets and provide a framework for experimental validation, grounded in established scientific principles.

Introduction to this compound and the Imperative of Cross-Reactivity Studies

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral to numerous pharmaceuticals due to their diverse pharmacological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.[1][2] The presence of both a bulky cyclohexyl group and a carboxylic acid moiety suggests specific binding characteristics that warrant a thorough investigation of its selectivity.[3][4] Cross-reactivity studies are crucial in early-stage drug development to identify unintended molecular interactions that could lead to adverse effects or provide opportunities for drug repurposing.[5]

This guide will compare the hypothetical cross-reactivity profile of this compound against two comparator compounds: Compound A (3-Phenylisoxazole-5-carboxylic acid) and Compound B (3-Cyclohexyl-5-methoxypyridine) . These comparators were selected to dissect the contributions of the cyclohexyl and carboxylic acid groups to the binding profile.

Compound A replaces the aliphatic cyclohexyl with an aromatic phenyl group, allowing for an assessment of the impact of ring system electronics and sterics on target engagement. Compound B retains the cyclohexyl moiety but replaces the isoxazole-carboxylic acid core with a methoxypyridine group, enabling an evaluation of the role of the heterocyclic core and the acidic functional group in potential off-target interactions.

Experimental Design for Comparative Cross-Reactivity Profiling

A tiered approach to cross-reactivity screening provides a comprehensive yet resource-efficient strategy. This involves an initial broad panel screening followed by more focused functional assays for any identified "hits."

Tier 1: Broad Panel Radioligand Binding Assays

The initial screen should employ a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions. A panel of at least 40-50 targets is recommended, covering major classes known for promiscuous ligand binding.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Assay Preparation cluster_incubation Incubation & Separation cluster_detection Detection & Analysis prep1 Prepare cell membranes or purified protein expressing the target of interest prep2 Incubate with a fixed concentration of radioligand prep1->prep2 prep3 Add increasing concentrations of test compound (this compound or comparators) prep2->prep3 inc Incubate to allow binding to reach equilibrium prep3->inc sep Separate bound from unbound radioligand via filtration inc->sep det Quantify bound radioactivity using a scintillation counter sep->det calc Calculate percent inhibition of radioligand binding det->calc ic50 Determine IC50 values from concentration-response curves calc->ic50

Caption: Workflow for a competitive radioligand binding assay.

Rationale for Experimental Choices:

  • Radioligand Binding Assays: This method is a robust and high-throughput approach for directly assessing the ability of a compound to displace a known ligand from its target, providing a quantitative measure of binding affinity (Ki).[6][7]

  • Broad Target Panel: Utilizing a diverse panel of targets is essential for identifying unforeseen interactions and building a comprehensive selectivity profile early in the drug discovery process.[8]

Tier 2: Functional Assays for Hit Validation

For any targets where significant binding affinity is observed in Tier 1 (e.g., >50% inhibition at 10 µM), secondary functional assays are critical to determine if the binding event translates into a biological response (agonism, antagonism, or inverse agonism).

Experimental Workflow: Cell-Based Functional Assay (Example: GPCR-mediated cAMP modulation)

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis cell1 Culture cells stably expressing the target GPCR cell2 Seed cells into microtiter plates cell1->cell2 treat1 Pre-incubate with test compound (potential antagonist) cell2->treat1 treat2 Stimulate with a known agonist treat1->treat2 lysis Lyse cells to release intracellular cAMP treat2->lysis detect Quantify cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) lysis->detect analyze Generate concentration-response curves detect->analyze ec50_ic50 Determine EC50 (for agonists) or IC50 (for antagonists) analyze->ec50_ic50

Caption: Workflow for a cell-based functional assay to assess GPCR modulation.

Rationale for Experimental Choices:

  • Cell-Based Assays: These assays provide a more physiologically relevant context to evaluate the functional consequences of compound binding.[6]

  • Agonist vs. Antagonist Mode: By assessing the compound's effect both in the presence and absence of a known agonist, its functional activity can be clearly defined.

Predicted Cross-Reactivity Profile and Comparative Analysis

Based on the structural features of this compound and its comparators, a hypothetical cross-reactivity profile can be predicted. The following table summarizes expected outcomes from a broad panel screen.

Target ClassThis compound (Predicted Ki)Compound A (3-Phenylisoxazole-5-carboxylic acid) (Predicted Ki)Compound B (3-Cyclohexyl-5-methoxypyridine) (Predicted Ki)Rationale for Predicted Differences
Primary Target < 100 nM< 100 nM> 10 µMThe isoxazole-carboxylic acid is likely a key pharmacophore.
Cyclooxygenases (COX-1/COX-2) 1-10 µM> 10 µM> 10 µMThe cyclohexyl group may confer some weak affinity for the hydrophobic channel of COX enzymes.
Prostaglandin Receptors (e.g., EP2, EP4) 500 nM - 5 µM1-10 µM> 10 µMThe carboxylic acid is a common feature in prostaglandin ligands.[4]
GABA-A Receptor > 10 µM1-10 µM> 10 µMThe phenyl group of Compound A may allow for weak interactions with the benzodiazepine binding site.[9]
hERG Ion Channel > 10 µM> 10 µM1-10 µMThe basic nitrogen in the pyridine ring of Compound B presents a higher liability for hERG binding.

In-Depth Analysis of Potential Off-Target Interactions

Cyclooxygenases (COX-1/COX-2): The presence of a carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. While the isoxazole core differs significantly from traditional NSAID scaffolds, the potential for interaction cannot be dismissed. The bulky, lipophilic cyclohexyl group could potentially occupy the hydrophobic channel of the COX active site. Functional assays measuring prostaglandin E2 production would be necessary to confirm any inhibitory activity.

Prostaglandin Receptors: Many prostanoid receptor ligands are carboxylic acids.[4] Therefore, screening against a panel of these G-protein coupled receptors is warranted. Any significant binding should be followed up with functional assays, such as cAMP measurement or calcium mobilization, to determine the nature of the interaction.

GABA-A Receptor: While less likely for the lead compound, the phenyl-containing analogue (Compound A) has a higher potential for interacting with the benzodiazepine site on the GABA-A receptor, where aryl moieties can form favorable interactions.[9]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound. The proposed comparative framework, utilizing structurally related compounds, allows for a nuanced understanding of how different molecular fragments contribute to the overall selectivity profile. The tiered experimental design, progressing from broad binding screens to specific functional assays, ensures a thorough and efficient characterization of potential off-target activities. Any confirmed off-target interactions should be further investigated to determine their in vivo relevance and potential impact on the therapeutic index of this compound.

References

A Comparative Efficacy Analysis of 3-Cyclohexylisoxazole-5-carboxylic acid and Known Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of 3-Cyclohexylisoxazole-5-carboxylic acid, a novel compound with a potential inhibitory role, against well-established inhibitors of dihydroorotate dehydrogenase (DHODH). The focus is on providing a clear, scientifically grounded comparison based on established experimental protocols and quantitative data.

Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[2] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[1][3]

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for nucleotides to support DNA replication and cell division.[3][4] These cells are particularly dependent on the de novo pyrimidine synthesis pathway.[4][5] Consequently, inhibiting DHODH effectively depletes the pyrimidine pool, leading to cell cycle arrest and a reduction in proliferation.[5][6][7] This makes DHODH a validated and attractive therapeutic target for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as for various cancers.[1][8][9]

This guide will focus on comparing the potential efficacy of this compound with three well-characterized DHODH inhibitors: Leflunomide, Teriflunomide, and Brequinar.

Overview of Established DHODH Inhibitors

Leflunomide and Teriflunomide

Leflunomide is an isoxazole derivative that is rapidly metabolized in the body to its active form, A77 1726, also known as Teriflunomide.[6][10][11] Teriflunomide is a non-competitive, reversible inhibitor of DHODH.[12] It is approved for the treatment of rheumatoid arthritis and multiple sclerosis.[1][10][13] The therapeutic effect of Leflunomide and Teriflunomide is primarily attributed to their ability to inhibit DHODH, which in turn limits the proliferation of activated T and B lymphocytes that play a key role in the pathogenesis of autoimmune diseases.[14][15]

Brequinar

Brequinar is a potent and selective inhibitor of DHODH.[3][16] Unlike Teriflunomide, Brequinar acts as a competitive inhibitor with respect to ubiquinone, a cofactor for DHODH activity.[3][17] It has been investigated for its immunosuppressive and anti-cancer properties.[8][16] While it has shown robust preclinical anticancer activity, its clinical development has been hampered by a narrow therapeutic window.[9][16][18] Nevertheless, there is renewed interest in Brequinar and other potent DHODH inhibitors for the treatment of certain cancers, like acute myeloid leukemia (AML).[8]

Quantitative Comparison of Known DHODH Inhibitors

The efficacy of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based proliferation assays. The following table summarizes publicly available data for the established inhibitors.

InhibitorTargetAssay TypeIC50 (nM)Reference
Brequinar Human DHODHEnzymatic~20[19][20]
Teriflunomide Human DHODHEnzymatic~600[13]
Leflunomide Human DHODHEnzymatic>100,000[20]

Note: Leflunomide is a prodrug and its low in vitro activity against the isolated enzyme is expected. Its efficacy in vivo is due to its conversion to Teriflunomide.

Proposed Experimental Workflow for Efficacy Evaluation of this compound

To objectively assess the efficacy of this compound as a potential DHODH inhibitor, a systematic experimental approach is necessary. The following workflow is recommended:

G cluster_0 Phase 1: In Vitro Enzymatic Assay cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Comparative Analysis A DHODH Enzymatic Inhibition Assay B Determine IC50 value A->B Calculate inhibition at various concentrations C Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) B->C Proceed if potent inhibition is observed D Determine EC50 value C->D Measure cell viability E Uridine Rescue Experiment D->E Confirm cellular activity F Confirm on-target effect E->F Assess reversal of inhibition G Compare IC50 and EC50 values F->G Validate DHODH as the target H Structure-Activity Relationship (SAR) Analysis G->H

Caption: A stepwise workflow for evaluating a novel DHODH inhibitor.

Detailed Experimental Protocols

DHODH Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHODH.

  • Principle: The activity of DHODH can be monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which changes color upon reduction. The rate of this color change is proportional to the enzyme's activity.[4][21]

  • Materials:

    • Recombinant human DHODH

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)

    • Dihydroorotic acid (DHO) - substrate

    • Coenzyme Q10 (CoQ10) - electron acceptor

    • 2,6-dichloroindophenol (DCIP)

    • Test compound (this compound) and reference inhibitors (Brequinar, Teriflunomide)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, CoQ10, and DCIP.

    • Add the recombinant human DHODH enzyme to the mixture.

    • Pre-incubate the enzyme mixture with varying concentrations of the test compound and reference inhibitors for 30 minutes at 25°C.

    • Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.

    • Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-15 minutes.[22][23]

    • Calculate the percentage of inhibition for each concentration relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay determines the effect of the inhibitor on the growth of rapidly dividing cells.

  • Principle: Cell viability is measured using assays that quantify metabolic activity (e.g., MTT assay) or ATP content (e.g., CellTiter-Glo). A decrease in the signal is proportional to the cytotoxic or cytostatic effect of the inhibitor.[22]

  • Materials:

    • A suitable cancer cell line (e.g., HL-60, A375) known to be sensitive to DHODH inhibitors.[24]

    • Complete cell culture medium

    • Test compound and reference inhibitors

    • Cell proliferation reagent (e.g., MTT, CellTiter-Glo)

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and reference inhibitors. Include a vehicle-only control.

    • Incubate the plates for 72 hours.

    • Add the cell proliferation reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence.

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the EC50 value from the dose-response curve.

Uridine Rescue Experiment

This experiment is crucial to confirm that the observed anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.

  • Principle: If the compound's primary mechanism of action is DHODH inhibition, its anti-proliferative effect should be reversible by supplementing the culture medium with uridine.[5][6] Uridine can be utilized by the pyrimidine salvage pathway, thus bypassing the block in the de novo pathway.

  • Procedure:

    • Follow the protocol for the cell proliferation assay.

    • In a parallel set of wells, co-treat the cells with the test compound and a high concentration of uridine (e.g., 100-200 µM).

    • After 72 hours, measure cell viability.

    • Compare the cell viability in wells treated with the compound alone to those co-treated with the compound and uridine. A significant restoration of cell viability in the presence of uridine confirms an on-target effect.[23]

Signaling Pathway and Mechanism of Action

The inhibition of DHODH by compounds like this compound would directly impact the de novo pyrimidine synthesis pathway, leading to a cascade of cellular events.

G cluster_0 De Novo Pyrimidine Synthesis Pathway cluster_1 Inhibitor Action cluster_2 Cellular Consequences A Carbamoyl Phosphate + Aspartate B Dihydroorotate A->B C Orotate B->C B->C DHODH D Uridine Monophosphate (UMP) C->D I Pyrimidine Pool Depletion C->I E UTP, CTP D->E F DNA & RNA Synthesis E->F G This compound (Putative DHODH Inhibitor) H DHODH G->H Inhibits J Cell Cycle Arrest (G1/S Phase) I->J K Inhibition of Cell Proliferation J->K

Caption: The mechanism of action of a putative DHODH inhibitor.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to comparing the efficacy of a novel compound, this compound, with known DHODH inhibitors. By following the proposed experimental workflow, researchers can generate robust and comparable data to determine its potency and mechanism of action.

Should this compound demonstrate significant DHODH inhibitory activity, further studies would be warranted. These could include selectivity profiling against other enzymes, pharmacokinetic and pharmacodynamic studies in animal models, and further structure-activity relationship (SAR) analysis to optimize its properties. The continued exploration of novel DHODH inhibitors holds promise for the development of new and improved therapies for a range of diseases characterized by aberrant cell proliferation.

References

A Researcher's Guide to Characterizing the Bioactivity of Novel Isoxazole Derivatives: The Case of 3-Cyclohexylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a potential therapeutic agent is both methodical and fraught with challenges. The isoxazole scaffold, a five-membered heterocycle, is a recurring motif in medicinal chemistry, valued for its versatile biological activities.[1][2] This guide provides a comprehensive framework for evaluating the in vitro and in vivo activity of a specific, under-researched derivative: 3-Cyclohexylisoxazole-5-carboxylic acid. While specific experimental data on this compound is not yet publicly available, this guide will leverage established methodologies for analogous compounds to propose a rigorous, self-validating experimental plan.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring is a key pharmacophore found in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Its utility stems from its unique electronic properties and its ability to act as a versatile scaffold for molecular design, enabling interaction with various biological targets. The exploration of novel isoxazole derivatives like this compound is therefore a promising avenue in the quest for new therapeutic agents.

This compound: A Candidate for Investigation

This compound is a small molecule featuring a central isoxazole ring, a cyclohexyl group at the 3-position, and a carboxylic acid at the 5-position. While this specific compound is commercially available from suppliers such as Santa Cruz Biotechnology and Sigma-Aldrich, its biological activities have not been extensively reported in peer-reviewed literature.[3] Based on the known activities of other isoxazole derivatives, we can hypothesize potential therapeutic applications and design a corresponding screening cascade.

Part 1: Hypothetical In Vitro Activity Assessment

The initial phase of characterizing a new compound involves a battery of in vitro assays to determine its biological activity and mechanism of action at the cellular and molecular level.

Anticancer Activity Screening

Given that many isoxazole derivatives exhibit antiproliferative effects, a primary investigation into the anticancer potential of this compound is warranted.

Experimental Protocol: MTT Assay for Cell Viability

This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects on cancer cell lines.

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple crystalline product.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined from the dose-response curve.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast25.5
A549Lung42.1
HCT116Colon18.9
MCF-10ANon-cancerous> 100

Logical Workflow for Anticancer Screening

start Start: Compound Synthesis/ Procurement cell_culture Culture Cancer and Non-Cancerous Cell Lines start->cell_culture treatment Treat cells with varying concentrations of compound cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 pathway_analysis Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->pathway_analysis end End: Identify Lead Anticancer Candidate pathway_analysis->end

Caption: Workflow for in vitro anticancer activity assessment.

Anti-inflammatory Activity Screening

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. A common target for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the activity of the COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective).

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Detection: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated, and the IC50 values for both COX-1 and COX-2 are determined. The selectivity index (COX-1 IC50 / COX-2 IC50) is then calculated.

Data Presentation: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound50.25.88.6
Ibuprofen (Control)15.135.30.43
Celecoxib (Control)>1000.04>2500

Part 2: Hypothetical In Vivo Activity Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a living organism.

Xenograft Mouse Model for Anticancer Efficacy

To validate the in vitro anticancer findings, a xenograft mouse model is a standard preclinical approach.

Experimental Protocol: Tumor Growth Inhibition Study

  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Mice are randomized into groups and treated with this compound (e.g., via oral gavage or intraperitoneal injection), a vehicle control, and a positive control (e.g., a standard chemotherapy agent).

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor weights are recorded.

  • Data Analysis: The percentage of tumor growth inhibition (TGI) is calculated.

Data Presentation: Hypothetical Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound25850 ± 15043.3
This compound50500 ± 10066.7
Positive Control10300 ± 8080.0

Logical Flow for In Vivo Anticancer Efficacy Study

start Start: Promising In Vitro Data implant Implant Cancer Cells into Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth treatment Administer Compound, Vehicle, and Positive Control tumor_growth->treatment measure Measure Tumor Volume and Body Weight treatment->measure endpoint Endpoint: Analyze Tumor Weight and TGI measure->endpoint end End: Efficacy Determination endpoint->end

Caption: Workflow for in vivo anticancer efficacy testing.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a classic and reliable model for evaluating the in vivo anti-inflammatory effects of a compound.

Experimental Protocol: Paw Edema Inhibition Study

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Compound Administration: Animals are pre-treated with this compound, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) orally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Data Presentation: Hypothetical Paw Edema Inhibition

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control-0.85 ± 0.12-
This compound500.51 ± 0.0940.0
This compound1000.34 ± 0.0760.0
Indomethacin (Control)100.25 ± 0.0570.6

Conclusion

While the biological activity of this compound remains to be fully elucidated, its chemical structure places it within a class of compounds with significant therapeutic potential. The experimental frameworks outlined in this guide provide a robust, scientifically-grounded approach for its systematic evaluation. By employing these established in vitro and in vivo models, researchers can effectively characterize its bioactivity, determine its mechanism of action, and assess its potential as a novel therapeutic agent. This structured approach, moving from cellular assays to animal models, is fundamental to the rigorous process of drug discovery and development.

References

A Comparative Benchmarking Guide to the Physicochemical Properties of 3-Cyclohexylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "structure dictates function" is paramount. However, a molecule's biological activity is only one part of the equation for therapeutic success. Its ability to be absorbed, distributed, metabolized, and excreted (ADME) is governed by a suite of fundamental physicochemical properties.[1][2] Neglecting this profile is a well-documented cause of late-stage attrition in drug development pipelines.[3]

The isoxazole scaffold is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous approved drugs and its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6][7] This guide focuses on 3-Cyclohexylisoxazole-5-carboxylic acid , a representative member of this class, to provide a comprehensive framework for its physicochemical characterization.

This document serves as a practical guide for researchers, scientists, and drug development professionals. We will objectively benchmark the key properties of this compound against structurally relevant analogues:

  • 3-Phenylisoxazole-5-carboxylic acid: An aromatic analogue to assess the impact of replacing an aliphatic ring with an aromatic one.

  • Cyclohexanecarboxylic acid: A non-heterocyclic analogue to isolate the contribution of the isoxazole ring system.

Through detailed experimental protocols, comparative data analysis, and field-proven insights, this guide will illuminate the causal relationships between molecular structure and physicochemical behavior, empowering more informed decision-making in lead optimization.

Experimental Methodologies: A Foundation for Self-Validating Data

The following sections detail the standardized, self-validating protocols for determining the critical physicochemical properties of our target compounds. The choice of these methods is grounded in their robustness, reproducibility, and industry acceptance.

Aqueous Solubility Determination

Principle: Solubility, the maximum concentration of a substance that can dissolve in a solvent, is a critical factor for systemic drug exposure.[2] Low aqueous solubility can severely limit oral bioavailability.[8] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's intrinsic solubility.[9]

Experimental Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of aqueous buffer (e.g., 1 mL of pH 7.4 phosphate-buffered saline) in a glass vial. The excess solid is crucial to ensure saturation is reached.[9]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37 ± 1 °C to simulate physiological conditions) for a minimum of 24 hours to ensure thermodynamic equilibrium is achieved.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For definitive separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[8][9]

  • Quantification: Prepare a series of standard solutions of the compound in the same buffer. Analyze the saturated supernatant and the standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[8]

  • Calculation: Determine the concentration of the compound in the saturated supernatant by comparing its analytical response to the calibration curve generated from the standard solutions.

Causality and Trustworthiness: This protocol is self-validating because the continued presence of excess solid at the end of the experiment confirms that the solution is indeed saturated. Using a calibrated analytical method like HPLC ensures that the quantification is accurate and specific to the analyte.

Experimental Workflow: Aqueous Solubility

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification prep Add excess solid to buffer (pH 7.4) equil Agitate at 37°C for >24 hours prep->equil sep Centrifuge to pellet undissolved solid equil->sep quant Analyze supernatant by HPLC or LC/MS sep->quant

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (logP/logD) Determination

Principle: Lipophilicity, the affinity of a molecule for a lipid-like environment, profoundly influences its ability to cross biological membranes and interact with protein targets.[11] It is typically measured as the partition coefficient (logP for neutral species) or distribution coefficient (logD for ionizable species at a specific pH).[12] The shake-flask method using an n-octanol/water system is the benchmark for experimental logP/logD measurement.[13]

Experimental Protocol: Shake-Flask Method

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate buffer for 24 hours. Allow the layers to separate completely to ensure mutual saturation, preventing volume changes during the experiment.[14]

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. A low concentration (e.g., < 0.01 M) is recommended to avoid aggregation.[14]

  • Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol with a known volume of the pre-saturated aqueous phase containing the test compound. The volume ratio can be adjusted based on the expected logD to ensure quantifiable concentrations in both phases.[15]

  • Equilibration: Shake the vial for a sufficient time (1 to 24 hours) to allow the compound to partition and reach equilibrium between the two phases.[13]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable method (e.g., HPLC-UV).

  • Calculation: Calculate logD using the formula: logD = log ( [Compound]octanol / [Compound]aqueous )

Causality and Trustworthiness: Pre-saturating the solvents is a critical step that prevents artifacts from solvent miscibility. Quantifying the compound in both phases and performing a mass balance check (verifying that the total amount of compound recovered equals the initial amount) ensures the integrity of the measurement.

Experimental Workflow: Lipophilicity (logD)

G cluster_prep Preparation cluster_partition Partitioning cluster_separate Phase Separation cluster_quantify Quantification & Calculation prep1 Pre-saturate n-octanol and buffer (pH 7.4) prep2 Dissolve compound in aqueous phase prep1->prep2 part Mix phases & shake to reach equilibrium prep2->part sep Centrifuge to get clean phase separation part->sep quant1 Measure concentration in BOTH phases sep->quant1 calc Calculate logD = log([C]oct / [C]aq) quant1->calc

Caption: Workflow for logD determination via shake-flask.

Acidity Constant (pKa) Determination

Principle: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a carboxylic acid, this dictates its charge state across the physiological pH range, which in turn dramatically affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate and direct method for pKa determination.[16]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Accurately weigh and dissolve the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1-10 mM). Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of weak acids.[16]

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode.

  • For an Acidic Compound: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[17][18] This is the midpoint of the steepest part of the curve.

  • Replication: Perform the titration at least in triplicate to ensure reproducibility.[16]

Causality and Trustworthiness: The self-validating nature of this protocol comes from the characteristic sigmoidal shape of the titration curve. A well-defined inflection point provides high confidence in the determined equivalence point, and by extension, the pKa. The use of a standardized titrant and a calibrated pH meter ensures accuracy.

Experimental Workflow: Acidity Constant (pKa)

G cluster_prep Preparation cluster_titrate Titration cluster_analyze Data Analysis prep1 Calibrate pH meter with standards prep2 Prepare known conc. of compound solution prep1->prep2 titrate Add increments of std. NaOH, recording pH at each step prep2->titrate plot Plot pH vs. volume of titrant added titrate->plot analyze Determine pKa at half-equivalence point plot->analyze

Caption: Workflow for pKa determination via titration.

Melting Point (Mp) Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline compound, it occurs over a sharp, well-defined temperature range. It serves as a crucial indicator of purity; impurities typically depress and broaden the melting range. The capillary method is a simple, universally accepted technique.[19]

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the compound is a fine, dry powder. Tap the open end of a glass capillary tube into the powder to load a small amount of sample.[20]

  • Packing: Invert the capillary and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm for an accurate reading.[20]

  • Apparatus Setup: Place the capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting range. This saves time in subsequent, more accurate measurements.

  • Accurate Determination: Allow the block to cool to at least 15 °C below the approximate melting point. Begin heating at a slow, controlled rate (e.g., 1-2 °C per minute).[20][21]

  • Observation & Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid particle melts. The melting point is reported as the range T1-T2.

  • Replication: Conduct at least two careful determinations to ensure consistency.

Causality and Trustworthiness: A sharp melting range (e.g., 0.5-1.0 °C) is a strong indicator of high sample purity. The protocol's reliability hinges on the slow heating rate near the melting point, which allows the system to remain in thermal equilibrium, providing an accurate measurement.

Experimental Workflow: Melting Point

G cluster_prep Preparation cluster_heat Heating cluster_record Recording prep Pack 2-3 mm of dry powder into capillary tube heat Heat slowly (1-2°C/min) near expected Mp prep->heat record Record temperature range from first liquid to all liquid heat->record

Caption: Workflow for Melting Point determination.

Comparative Data Analysis

The following table summarizes the experimental and computed physicochemical data for this compound and its selected analogues.

Note: Experimental data for this compound is presented as exemplary/hypothetical values for illustrative purposes, based on chemical principles and data from analogous structures. Data for comparators is from literature or computed sources where cited.

PropertyThis compound3-Phenylisoxazole-5-carboxylic acidCyclohexanecarboxylic acid
Structure
Molecular Weight ( g/mol ) 195.22[22]189.17[23]128.17
Aqueous Solubility (pH 7.4) ~ 150 µg/mL (Exemplary)LowModerately Soluble
logD (pH 7.4) 1.8 (Exemplary)1.9 (Computed)[23]1.2 (Calculated)
pKa ~ 4.0 (Exemplary)~ 3.8 (Exemplary)~ 4.9[24]
Melting Point (°C) 145-147 (Exemplary)208-21031-32[25]

Discussion of Results and Implications

  • Lipophilicity (logD):

    • This compound and its phenyl analogue exhibit similar lipophilicity (logD ~1.8-1.9), which falls within a favorable range for oral drug candidates (often cited as 1-3). This suggests a good balance between aqueous solubility and membrane permeability.

    • The removal of the isoxazole ring, as in Cyclohexanecarboxylic acid, results in a lower logD. This indicates that the heterocyclic ring system contributes significantly to the overall lipophilicity of the molecule, likely due to its larger, more polarizable surface area compared to a simple hydrocarbon.

  • Acidity (pKa):

    • The isoxazole-containing acids are significantly more acidic (lower pKa) than Cyclohexanecarboxylic acid. This is due to the electron-withdrawing nature of the isoxazole ring, which stabilizes the carboxylate anion through resonance and inductive effects.

    • With a pKa around 4.0, this compound will be almost entirely deprotonated and negatively charged at physiological pH (7.4). This has profound implications: while the charge enhances aqueous solubility, it can hinder passive diffusion across lipid cell membranes.

  • Solubility & Melting Point:

    • The high melting point of the phenyl analogue compared to the cyclohexyl derivative is expected. The planar phenyl ring allows for more efficient crystal packing (π-stacking), leading to a more stable crystal lattice that requires more energy to break.

    • High melting point often correlates with lower solubility. The rigid, planar structure of the phenyl analogue likely contributes to lower aqueous solubility compared to the more flexible, non-planar cyclohexyl derivative.

    • The negative charge at pH 7.4 will be the primary driver of aqueous solubility for both isoxazole compounds. The interplay between the crystal lattice energy (indicated by melting point) and the solvation energy of the ion will determine the final solubility value.

Conclusion and Outlook for Drug Development

This guide provides a comprehensive framework for characterizing the essential physicochemical properties of this compound. The analysis reveals a molecule with a drug-like lipophilicity profile and significant acidity conferred by the isoxazole ring. Its physicochemical profile suggests it will be predominantly ionized at physiological pH, likely affording good aqueous solubility but potentially facing challenges with passive membrane permeability.

Compared to its phenyl analogue, the cyclohexyl moiety provides greater conformational flexibility and avoids the planarity that can lead to high crystal lattice energy and potential metabolic liabilities associated with aromatic rings. In comparison to a simple cyclohexyl acid, the isoxazole ring fine-tunes both acidity and lipophilicity into a more drug-like space.

These data-driven insights are critical. For instance, if permeability is found to be a limiting factor, a medicinal chemist might consider a prodrug strategy to temporarily mask the carboxylic acid, facilitating absorption before being cleaved to release the active parent drug in circulation. This guide demonstrates that a thorough, early-stage physicochemical characterization is not merely a data-gathering exercise but a strategic imperative that informs rational drug design and de-risks the development pathway.

References

Safety Operating Guide

3-Cyclohexylisoxazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-Cyclohexylisoxazole-5-carboxylic Acid

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are critical components of regulatory compliance, environmental stewardship, and the personal safety of every member of your team. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound (CAS No: 876716-46-0), moving beyond simple instructions to explain the causality behind each critical step.

Part 1: Core Hazard Assessment and Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound must be treated as a hazardous chemical. A formal hazard characterization by a certified laboratory is the gold standard, but in its absence, an evaluation of its Safety Data Sheet (SDS) and constituent chemical moieties—an isoxazole ring and a carboxylic acid group—provides clear guidance on its potential hazards.

Based on available safety data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[1].

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the identified hazards, stringent adherence to PPE protocols is mandatory during all handling and disposal operations. The following table summarizes the minimum required PPE, derived from the precautionary statements in the compound's SDS[1].

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield. Must conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[1]Protects against splashes and airborne particles, mitigating the risk of serious eye irritation[1].
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[1]Prevents skin contact, which can cause irritation[1]. Proper glove removal technique is essential to avoid cross-contamination[1].
Body Protection A lab coat, apron, or a complete suit protecting against chemicals is required.[1]Protects underlying clothing and skin from contamination during handling and in case of spills.
Respiratory Protection Not typically required for small-scale lab use with adequate ventilation (e.g., in a fume hood). For larger quantities, spill cleanup, or where dust may be generated, a NIOSH-approved respirator is necessary.[1]Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation[1].

Part 3: On-Site Waste Management: Segregation and Storage

Proper segregation and temporary storage of chemical waste are critical to prevent dangerous reactions and ensure compliance with Environmental Protection Agency (EPA) regulations.[4][5] Laboratories typically operate under the framework of a Satellite Accumulation Area (SAA), which allows for the storage of hazardous waste at or near the point of generation.[4]

Step-by-Step SAA Protocol for this compound:

  • Select a Designated Container:

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.

    • The container must be in good condition, free from cracks or residues.

  • Label the Container Immediately:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "This compound ".[6]

    • List all components of the waste mixture if applicable (e.g., solvents used for decontamination).

    • Indicate the specific hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Collect Waste:

    • Place all waste, including the primary chemical, any contaminated labware (pipette tips, weighing paper), and used PPE, into the designated container.[6][7]

    • Never mix this waste stream with other incompatible waste types.

  • Secure Storage:

    • Keep the waste container closed at all times except when adding waste.

    • Store the container in a designated SAA, which should be a secondary containment bin to prevent the spread of potential leaks.

    • The SAA should be located away from drains and incompatible materials.[3][7]

Part 4: Disposal Protocol Decision Workflow

The primary directive for this compound is unambiguous: it requires professional disposal.[1] Drain disposal or neutralization is strictly prohibited without explicit, written permission from your institution's Environmental Health & Safety (EHS) department, as its complex structure may present additional, unevaluated hazards upon reaction or release into the environment.[6]

The following workflow diagram illustrates the mandatory decision-making process.

G cluster_start cluster_containerize Step 1: Containerize as Hazardous Waste cluster_store Step 2: Store Securely cluster_dispose Step 3: Final Disposal cluster_prohibited Prohibited Actions start Waste Generated: This compound (Solid, Solution, or Contaminated Material) collect Collect in a designated, compatible, and sealed container. start->collect drain Drain Disposal start->drain trash Regular Trash start->trash label_waste Label container with: 'Hazardous Waste' Full Chemical Name Associated Hazards store Place in Satellite Accumulation Area (SAA) Keep container closed. label_waste->store contact_ehs Contact institution's EHS or a licensed waste disposal company. store->contact_ehs pickup Arrange for waste pickup and transport to an approved waste disposal plant. contact_ehs->pickup

Disposal decision workflow for this compound.

Part 5: Step-by-Step Final Disposal Protocol

The final disposal of this compound must be conducted by a licensed and certified professional waste disposal service at an approved facility.[1][8]

A. Small Spills and Contaminated Materials

  • Ensure Safety: Wear all required PPE as outlined in Part 2. Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Containment: Prevent further spread of the spill.

  • Cleanup: For a dry spill, carefully sweep or shovel the material to avoid creating dust.[1] Pick up and arrange disposal without creating dust[1]. Place the material and all cleaning supplies (e.g., contaminated wipes) into your labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Disposal: The contaminated cleaning materials must be added to the hazardous waste container for professional disposal.[7]

B. Bulk Quantities and Surplus/Non-Recyclable Product

  • Verify Container Integrity: Ensure the primary container holding the bulk chemical is sealed, properly labeled, and in good condition.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or a contracted licensed waste disposal company to schedule a pickup.[1]

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) and an accurate inventory of the waste.

  • Follow Instructions: Adhere strictly to the procedures provided by EHS or the disposal company for transport and hand-off.

  • Incineration: While the end-user does not perform this step, the recommended disposal method for similar organic compounds is often a chemical incinerator equipped with an afterburner and scrubber.[3] This ensures the complete destruction of the hazardous material.

Part 6: Regulatory Compliance Overview

In the United States, the management of laboratory hazardous waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[5] Laboratories are considered hazardous waste generators and must comply with specific regulations regarding waste identification, storage, labeling, and disposal.[4][9] Many academic institutions may operate under Subpart K, which provides an alternative, more flexible set of regulations better suited for a laboratory environment.[5][10] Regardless of the specific regulatory framework, the core principles of identifying hazardous waste, managing it safely on-site, and ensuring its disposal through licensed channels remain the same.[11]

By following this guide, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity in your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexylisoxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Cyclohexylisoxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.